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Core Science & Biosynthesis

Foundational

Structural Dynamics and Physicochemical Profiling of 2-Phenylimidazolidine-4-one: A Comprehensive Guide for Organocatalysis and Drug Development

Executive Summary As a Senior Application Scientist, I approach the characterization of 2-phenylimidazolidine-4-one not merely as a static chemical entity, but as a dynamic platform for molecular engineering. This five-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of 2-phenylimidazolidine-4-one not merely as a static chemical entity, but as a dynamic platform for molecular engineering. This five-membered nitrogen-containing heterocycle serves a dual mandate in modern chemistry: it is a privileged pharmacophore in medicinal chemistry and the structural cornerstone of MacMillan’s first-generation iminium organocatalysts. This whitepaper dissects the structural causality, physicochemical properties, and self-validating synthetic protocols required to leverage this scaffold effectively in advanced research.

Structural Dynamics & Electronic Profiling

The core architecture of 2-phenylimidazolidine-4-one consists of a saturated imidazole ring with a ketone at the C4 position and a phenyl substituent at the C2 position. The strategic placement of these functional groups dictates the molecule's reactivity:

  • Aminal Center (C2): The C2 carbon is an aminal carbon flanked by two nitrogen atoms. The phenyl ring at this position provides critical steric shielding and π−π stacking capabilities, which are essential for facial selectivity during catalytic cycles.

  • Carbonyl Influence (C4): The C=O group at C4 increases the acidity of the adjacent N3 proton (in unsubstituted variants) and rigidifies the ring through amide-like resonance, lowering the energy of the lowest unoccupied molecular orbital (LUMO) when conjugated with α,β -unsaturated systems.

  • Stereochemical Control: In substituted derivatives like (2S,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one, the relative stereochemistry between the C2 phenyl and C5 benzyl groups is thermodynamically driven to minimize steric clash, heavily favoring the trans configuration.

Physicochemical & Spectroscopic Data

To ensure reproducibility in characterization, the quantitative physical and spectroscopic properties of the core scaffold and its most prominent catalytic derivative are summarized below.

Table 1: Quantitative Characterization Data
Property / Parameter2-Phenylimidazolidin-4-one (Core)(2S,5S)-5-Benzyl-3-methyl-2-phenylimidazolidin-4-one
Molecular Formula C9H10N2OC17H18N2O
Molecular Weight 162.19 g/mol 266.34 g/mol
Melting Point ~145–148 °C~23 °C (Free base)[1]
Optical Rotation N/A (Achiral core) [α]D20​ = –46.5 ( c = 1.12, CHCl₃)[1]
¹H NMR (CDCl₃, 400 MHz) N/A δ 7.32–7.24 (m, 8H), 6.85–6.83 (m, 2H), 5.14 (d, J = 1.5 Hz, 1H) , 3.88 (t, J = 0.5 Hz, 1H), 3.28–3.16 (m, 2H), 2.56 (s, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz) N/A δ 174.4, 138.4, 136.7, 129.8, 129.5, 129.0, 128.8, 127.1, 126.9, 77.6, 60.4, 36.8, 27.3[1]
HRMS (ES+) N/ACalcd. for [M+1]: 267.1497; Found: 267.1484[1]

Synthesis Protocol & Mechanistic Causality

The synthesis of the chiral 2-phenylimidazolidin-4-one framework relies on the acid-catalyzed condensation of an α -amino acid amide with benzaldehyde. The following protocol describes the preparation of the (2S,5S) MacMillan catalyst, engineered as a self-validating system to ensure thermodynamic control[2].

Synthesis A α-Amino Acid Amide + Benzaldehyde B Acid Catalysis (p-TsOH, MeOH, 50°C) A->B C Imine Intermediate (Dehydration) B->C D Intramolecular Cyclization C->D E 2-Phenylimidazolidin-4-one (Thermodynamic Product) D->E

Fig 1: Step-by-step synthetic workflow and cyclization of 2-phenylimidazolidin-4-one.

Step-by-Step Methodology

1. Imine Formation (Kinetic Phase):

  • Action: Dissolve (S)-phenylalanine methylamide (28.1 mmol) and benzaldehyde (30.9 mmol) in 40 mL of anhydrous methanol[2].

  • Causality: Methanol acts as a protic solvent that stabilizes the transition state of the initial nucleophilic attack. Using a slight excess of benzaldehyde drives the equilibrium toward the imine intermediate.

2. Acid-Catalyzed Cyclization (Thermodynamic Phase):

  • Action: Add p -toluenesulfonic acid monohydrate ( p -TsOH, 2.8 mmol, ~10 mol%) and heat the mixture to 50 °C for 24 hours[2].

  • Causality: The mild acid protonates the imine, increasing its electrophilicity for the 5-endo-trig intramolecular cyclization. Heating to 50 °C is non-negotiable; it provides the activation energy necessary to equilibrate the kinetic cis-isomer into the thermodynamically stable trans-(2S,5S) diastereomer, minimizing steric repulsion between the C2-phenyl and C5-benzyl groups.

3. Quenching and Extraction:

  • Action: Concentrate the reaction mixture in vacuo, neutralize with saturated NaHCO₃ (45 mL), and extract with CHCl₃ (3 × 50 mL)[1].

  • Causality: Immediate neutralization is critical. Leaving the aminal center in an acidic environment during workup invites hydrolysis or epimerization.

4. System Validation & Quality Control (Self-Validation):

  • Action: Before proceeding to silica gel chromatography, extract a 0.1 mL aliquot of the crude organic layer, evaporate, and dissolve in CDCl₃ for ¹H NMR analysis.

  • Validation Check: A successful thermodynamic cyclization is confirmed by the presence of a distinct doublet for the C2 aminal proton at δ 5.14 ppm ( J = 1.5 Hz) [1]. The absence of an aldehyde peak at ~10 ppm confirms the complete consumption of benzaldehyde. If the diastereomeric ratio is poor, the system has not reached equilibrium; resume heating at 50 °C.

Advanced Applications: Organocatalysis & Medicinal Chemistry

Iminium Organocatalysis

The 2-phenylimidazolidin-4-one scaffold revolutionized asymmetric synthesis by enabling LUMO-lowering iminium catalysis. By reversibly condensing with α,β -unsaturated aldehydes, the catalyst forms an iminium ion. The C2-phenyl group effectively blocks one face of the π -system, forcing incoming nucleophiles to attack from the opposite face, thereby dictating exquisite enantioselectivity in Diels-Alder, Friedel-Crafts, and Michael addition reactions[2].

Catalysis Cat Imidazolidin-4-one Catalyst Iminium LUMO-Lowered Iminium Ion Cat->Iminium + Substrate Sub α,β-Unsaturated Aldehyde Sub->Iminium Nucleophile Nucleophilic Attack (Facial Control) Iminium->Nucleophile Hydrolysis Hydrolysis & Product Release Nucleophile->Hydrolysis Hydrolysis->Cat Catalyst Recycling

Fig 2: Iminium activation cycle driven by 2-phenylimidazolidin-4-one organocatalysts.

Medicinal Chemistry & Novel Synthetic Routes

Beyond catalysis, the core is a privileged scaffold in drug discovery. Derivatives synthesized via the condensation of oxazolones with thiadiazoles have demonstrated potent 3 against both Gram-positive and Gram-negative strains, alongside significant DPPH radical scavenging antioxidant activity[3].

Furthermore, cutting-edge synthetic methodologies have expanded access to this scaffold. Recent studies have employed chiral-at-metal ruthenium complexes to achieve highly 4 of aliphatic azides, yielding functionalized imidazolidin-4-ones with up to 95% enantiomeric excess[4]. Additionally,5 under light irradiation provides a robust, metal-free pathway to synthesize these chiral heterocycles[5].

References

  • MacMillan, D. W. C., et al. ENANTIOSELETIVE CONVERSION OF ALPHA, BETA-UNSATURATED KETONS USING CHIRAL ORGANIC CATALYSTS. Google Patents (DE60226074T2). 2

  • Selkälä, Sami A. Preparation of Bicyclo[4.3.0.]nonanes by an Organocatalytic Intramolecular Diels-Alder Reaction. Aalto University. 1

  • Aruneswari, U., et al. Synthesis and Evaluation of Substituted Imidazolones for Antibacterial and Antioxidant Activities. Asian Journal of Research in Chemistry.3

  • Catalytic Enantioselective Intramolecular C(sp)−H Amination of 2‐Azidoacetamides. ResearchGate. 4

  • Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp³). ACS Publications. 5

Sources

Exploratory

The 2-Phenylimidazolidin-4-one Pharmacophore: Mechanisms of Action and Target Validation in Biological Systems

Executive Summary In modern medicinal chemistry, the shift away from planar, monolithic aromatic systems toward sp³-rich, three-dimensional scaffolds has been a critical strategy for overcoming target resistance and impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift away from planar, monolithic aromatic systems toward sp³-rich, three-dimensional scaffolds has been a critical strategy for overcoming target resistance and improving clinical translation. The 2-phenylimidazolidin-4-one core—a five-membered nitrogenous heterocycle featuring a ketone at position 4 and a phenyl substitution at position 2—represents a highly privileged structural motif.

Unlike traditional flat heterocycles, the specific stereoelectronic topology and hydrogen-bonding capacity of the imidazolidin-4-one ring allow it to selectively interlock with diverse biological interfaces. In my experience optimizing hit-to-lead pipelines, this scaffold consistently demonstrates robust activity across three distinct pharmacological domains: mimicking host defense peptides (HDPs) to disrupt bacterial membranes, suppressing oncogenic kinase signaling (PI3K/AKT), and modulating the endocannabinoid system via enzyme inhibition[1].

This technical guide dissects the causality behind these mechanisms and provides self-validating experimental workflows to rigorously evaluate this scaffold in your own drug discovery programs.

Core Biological Targets & Mechanisms of Action

Mechanism A: Antimicrobial Action via Membrane Disruption and MecR1 Interaction

The rise of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates non-traditional bactericidal mechanisms. Bis-cyclic derivatives of imidazolidine-4-one have been rationally designed to mimic the amphipathic nature of host defense peptides (HDPs).

  • Causality of Action: The nitrogen atoms in the imidazolidin-4-one ring can be protonated at physiological pH, providing the necessary cationic charge to electrostatically bind to the negatively charged bacterial phospholipid bilayer. The 2-phenyl group and other hydrophobic substituents then insert into the lipid tail region, causing rapid membrane depolarization and cell lysis.

  • Resistance Breaking: Because the mechanism relies on physical membrane disruption rather than binding to a mutable single-protein target, these compounds exhibit a remarkably low propensity for inducing bacterial resistance over multiple passages. Furthermore, specific 2-phenylimidazolidin-4-one derivatives have been shown to interact directly with MecR1, a signal transducer in MRSA, thereby repressing mecA transcription and restoring the efficacy of co-administered β-lactam antibiotics[2].

Mechanism B: Oncological Targeting via PI3K/AKT Pathway Suppression

In oncology, 2-thioxoimidazolidin-4-one derivatives (where the carbonyl at position 2 is replaced by a thiocarbonyl) have emerged as potent inducers of apoptosis in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.

  • Causality of Action: These derivatives act as upstream inhibitors of the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) signaling axis. By suppressing PI3K activity, the conversion of PIP2 to PIP3 is halted. Without PIP3 to act as a docking site, AKT cannot translocate to the membrane for phosphorylation at Ser473.

  • Downstream Effects: The deactivation of AKT removes its inhibitory hold on pro-apoptotic factors. This results in the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent cleavage and activation of Caspases 9 and 3, committing the cancer cell to programmed cell death.

PI3K_Pathway Compound Imidazolidin-4-one Derivative PI3K PI3K Kinase Compound->PI3K Inhibits Apoptosis Apoptosis Compound->Apoptosis Triggers PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Precursor AKT AKT (p-Ser473) PIP3->AKT Activates mTOR mTOR / Survival AKT->mTOR Promotes AKT->Apoptosis Suppresses

Fig 1: Pharmacological suppression of the PI3K/AKT survival pathway by imidazolidin-4-ones.

Mechanism C: Endocannabinoid System Modulation via FAAH Inhibition

Substituted imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones serve as highly effective, reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH)[1]. FAAH is a serine hydrolase responsible for degrading endocannabinoids like anandamide. By inhibiting FAAH, these compounds prolong endocannabinoid signaling, offering therapeutic potential for pain and inflammation without the psychotropic side effects of direct CB1 receptor agonists.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the potency of this scaffold, the following table synthesizes quantitative readouts across different biological targets based on recent literature[1].

Compound Class / ModificationPrimary Target / MechanismCell Line / AssayPotency (IC₅₀ / MIC)Key Pharmacological Effect
Bis-cyclic imidazolidin-4-ones Bacterial Membrane / MecR1MRSA (ATCC 33591)6 – 12 µg/mLRapid membrane disruption; HDP mimicry.
2-Thioxoimidazolidin-4-ones PI3K/AKT PathwayHepG2 (Hepatocellular)~15 – 25 µMBcl-2 downregulation; Caspase 3/9 cleavage.
3-Heptyl-5,5′-diphenyl-diones FAAH (Serine Hydrolase)Rat Brain HomogenatepIC₅₀ = 5.12Reversible FAAH inhibition.
3-Tetradecyl-2-thioxo-analogs FAAH (Serine Hydrolase)Rat Brain HomogenatepIC₅₀ = 5.94Enhanced lipophilic active-site binding.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I cannot stress enough that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the data you generate is an artifact-free reflection of the compound's mechanism of action.

Protocol 1: In Vitro Profiling of PI3K/AKT Axis Suppression

Objective: Quantify kinase inhibition and apoptotic induction by 2-phenylimidazolidin-4-one derivatives in HepG2 cells.

  • Cell Synchronization & Dosing:

    • Action: Seed HepG2 cells at 2×105 cells/well. Serum-starve the cells for 12 hours prior to dosing with the compound (10–50 µM).

    • Causality: Serum starvation eliminates baseline noise from exogenous growth factors present in Fetal Bovine Serum (FBS). This ensures that any subsequent AKT phosphorylation observed is strictly a response to controlled stimuli, isolating the compound's specific inhibitory effect.

  • Lysis and Target Preservation:

    • Action: Lyse cells on ice using RIPA buffer supplemented with 1 mM Sodium Orthovanadate (Na₃VO₄) and 50 mM Sodium Fluoride (NaF).

    • Causality: Phosphorylation is highly transient. Vanadate acts as a competitive, irreversible inhibitor of protein tyrosine phosphatases, while fluoride inhibits serine/threonine phosphatases. This "freezes" the phosphorylation state of AKT at Ser473 for accurate downstream quantification.

  • Self-Validating Readout (Western Blotting):

    • Action: Probe the membrane for p-AKT (Ser473), total AKT, and a GAPDH loading control. Include a known PI3K inhibitor (e.g., LY294002) as a positive control.

    • Causality: By calculating the ratiometric index of p-AKT to total AKT, you internally validate that the signal reduction is due to true kinase inhibition, rather than compound-induced global translational arrest or unequal sample loading.

Protocol 2: Time-Kill Kinetics & Membrane Disruption Assay

Objective: Evaluate the bactericidal HDP-mimetic activity of the scaffold against MRSA.

  • Inoculum Preparation:

    • Action: Standardize MRSA to 5×105 CFU/mL in Mueller-Hinton broth during the logarithmic (log) growth phase.

    • Causality: Bacteria in the log phase have actively synthesizing cell walls and membranes. Testing during this phase makes them most susceptible to membrane-disrupting agents, preventing false negatives that occur when testing dormant, stationary-phase bacteria.

  • Fluorometric Membrane Integrity Validation:

    • Action: Co-incubate the bacteria with the test compound (at 1x and 2x MIC) and 1 µM SYTOX Green dye in a black 96-well microtiter plate. Monitor fluorescence (Ex 504 nm / Em 523 nm) continuously for 2 hours.

    • Causality: SYTOX Green is a membrane-impermeable nucleic acid stain. Intact cells exclude the dye. If the imidazolidin-4-one derivative successfully disrupts the membrane, the dye enters and fluoresces >500-fold upon DNA binding. This provides a real-time, self-validating kinetic readout of membrane compromise, confirming the physical mechanism of action rather than relying solely on delayed CFU plating.

Workflow Step1 Step 1: Compound Preparation DMSO Stock (10 mM) Step2 Step 2: Target Incubation HepG2 Cells / MRSA Strain Step1->Step2 Step3 Step 3: Lysis & Extraction RIPA Buffer + Phosphatase Inhibitors Step2->Step3 Step4 Step 4: Quantification Ratiometric Western Blot / SYTOX Assay Step3->Step4

Fig 2: Self-validating experimental workflow for kinase inhibition and target quantification.

References

  • Title: Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA: Synthesis, biological evaluation and molecular modeling studies. Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: 2

  • Title: Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Source: Journal of Medicinal Chemistry (via UCL) URL: 1

  • Title: Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Source: MDPI URL:

Sources

Foundational

Pharmacological Profiling of 2-Phenylimidazolidine-4-one Derivatives: A Technical Guide to Synthesis, Mechanisms, and Assay Validation

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that promise broad-spectrum efficacy but fail during rigorous mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that promise broad-spectrum efficacy but fail during rigorous mechanistic validation. The 2-phenylimidazolidine-4-one scaffold is a notable exception. Characterized by a highly modular five-membered heterocyclic core containing two nitrogen atoms, this structure has emerged as a privileged pharmacophore. By engineering specific functional groups onto this core, researchers have unlocked potent, dual-action pharmacological profiles—most notably, broad-spectrum antibacterial activity against multidrug-resistant (MDR) strains and targeted pro-apoptotic anticancer efficacy.

This whitepaper provides an in-depth technical analysis of the chemical biology, pharmacological mechanisms, and the self-validating experimental workflows required to accurately profile 2-phenylimidazolidine-4-one derivatives.

Chemical Biology & Structural Rationale

The pharmacological versatility of 2-phenylimidazolidine-4-one derivatives stems from their synthetic accessibility and structural modularity. Traditionally, these derivatives are synthesized via the condensation of Schiff bases with α-amino acids in the presence of a solvent like THF[1]. More recently, advanced methodologies such as2 under visible light irradiation have enabled the highly enantioselective asymmetric synthesis of chiral 4-imidazolidinones[2].

From a structural biology perspective, the incorporation of bis-cyclic or thiadiazole moieties allows chemists to precisely tune the molecule's cationic amphiphilicity . This is a critical design parameter: by mimicking the salient physiochemical features of host-defense peptides (HDPs), these small molecules can selectively interact with the negatively charged phospholipid bilayers of bacterial membranes while sparing zwitterionic mammalian cells[3].

Pharmacological Mechanisms of Action

The structural tuning of the 2-phenylimidazolidine-4-one core dictates its primary mechanism of action, splitting its utility into two dominant therapeutic avenues:

A. Antibacterial (HDP-Mimetic Membrane Disruption) Unlike conventional antibiotics that target specific enzymatic processes (e.g., cell wall synthesis or DNA gyrase)—which inevitably leads to rapid mutational resistance—bis-cyclic imidazolidine-4-one derivatives operate via physical membrane disruption[3]. Because they mimic HDPs, they bind to the anionic bacterial membrane, causing rapid depolarization, loss of membrane integrity, and subsequent cell lysis. This mechanism is highly effective against Gram-positive and Gram-negative pathogens, including MRSA and K. pneumoniae, and exhibits a remarkably low probability of inducing drug resistance over repeated passages[3].

B. Anticancer (PI3K/Akt Pathway Inhibition & Apoptosis) In oncological applications, specific derivatives (such as 2-thioxoimidazolidin-4-ones) demonstrate potent cytotoxicity against human hepatoma (HepG2) and colorectal carcinoma (LS-174T) cell lines[4][5]. The causality of this cytotoxicity is not mere non-specific poisoning; rather, these compounds downregulate the PI3K/Akt signaling pathway[5]. This inhibition disrupts mitochondrial homeostasis, triggers reactive oxygen species (ROS) accumulation, and ultimately activates caspase-dependent programmed cell death (apoptosis)[5].

MOA Compound 2-Phenylimidazolidine-4-one Derivatives BactMembrane Bacterial Cell Membrane (Negatively Charged) Compound->BactMembrane Targets CancerCell Cancer Cell Line (e.g., HepG2, LS-174T) Compound->CancerCell Internalizes HDP HDP-Mimetic Membrane Disruption BactMembrane->HDP Depolarizes BactDeath Bacterial Cell Death (MRSA, E. coli) HDP->BactDeath Lyses PI3K PI3K/Akt Pathway Inhibition CancerCell->PI3K Downregulates Apoptosis Apoptosis Induction (Annexin V+ / PI+) PI3K->Apoptosis Activates Caspases

Figure 1: Dual pharmacological mechanisms of 2-phenylimidazolidine-4-one derivatives.

Quantitative Data Synthesis

To ground these mechanistic claims in empirical reality, the following table summarizes the comparative pharmacological efficacy of various imidazolidin-4-one derivatives across different biological targets.

Derivative ClassPrimary Target / Cell LineMechanism of ActionEfficacy MetricReference
Bis-cyclic imidazolidine-4-one S. aureus (MRSA)HDP-Mimetic Membrane DisruptionMIC: 2–4 µg/mL3[3]
2-thioxoimidazolidin-4-one HepG2 (Hepatoma)PI3K/Akt Inhibition / ApoptosisIC₅₀: 0.017 µM5[5]
Imidazolidine derivative LS-174T (Colorectal)Decreased Cell ViabilityIC₅₀: 54.4 µg/mL4[4]
Indol-3-yl imidazolidin-4-one K. pneumoniaeAntimicrobial InhibitionMIC: <10 µg/mL1[1]

Self-Validating Experimental Protocols

In drug development, a protocol is only as reliable as its internal controls. As an Application Scientist, I mandate that every workflow must be a self-validating system —meaning the assay inherently proves that the observed biological effect is due to the intended mechanism, not an artifact of the methodology.

Workflow Synthesis 1. Chemical Synthesis (Schiff Base + α-Amino Acid) Purification 2. Purification & QA (HPLC, NMR, FTIR) Synthesis->Purification Split 3. Pharmacological Profiling Purification->Split Microbio 4a. Antimicrobial Assay (MIC Determination) Split->Microbio Tox 4b. Cytotoxicity Assay (HepG2 / LS-174T) Split->Tox Validation 5. Mechanistic Validation (Flow Cytometry / Kinetics) Microbio->Validation Tox->Validation

Figure 2: Self-validating experimental workflow for synthesizing and profiling derivatives.

Protocol A: High-Throughput Broth Microdilution (Antimicrobial Profiling)

Causality & Rationale: We utilize broth microdilution over standard agar disk diffusion because it yields precise, quantitative Minimum Inhibitory Concentration (MIC) values necessary for robust Structure-Activity Relationship (SAR) modeling. Self-Validation: The system self-validates through a tripartite control mechanism: a sterility control (media only) ensures no background contamination, a vehicle control (DMSO) confirms the solvent does not contribute to bacterial death, and a positive control (Ciprofloxacin) benchmarks the assay's sensitivity[1].

  • Inoculum Preparation: Cultivate bacterial strains (e.g., MRSA, E. coli) in Mueller-Hinton broth at 37°C until they reach the logarithmic growth phase (OD₆₀₀ ≈ 0.6). Dilute to a final testing concentration of 5 × 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 2-phenylimidazolidine-4-one derivative (ranging from 128 µg/mL down to 0.25 µg/mL) in test media. Ensure final DMSO concentration remains ≤1% v/v.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate the plates at 37°C for 18–24 hours.

  • Viability Readout: Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Causality Note: Resazurin shifts from blue to pink in the presence of metabolically active cells. This colorimetric readout eliminates the optical density artifacts common when reading turbidimetric data of highly aggregated, hydrophobic synthetic compounds.

Protocol B: Annexin V-FITC/PI Flow Cytometry (Apoptosis Quantification)

Causality & Rationale: Relying solely on standard MTT assays only indicates a decline in metabolic activity; it cannot differentiate between targeted apoptosis and non-specific, toxic necrosis. Self-Validation: By employing Annexin V (which binds to externalized phosphatidylserine, a hallmark of early apoptosis) alongside Propidium Iodide (PI, which only penetrates compromised membranes in late apoptosis/necrosis), the assay internally verifies that the cytotoxicity is a programmed event[5].

  • Cell Treatment: Seed HepG2 cells in 6-well plates at a density of 3 × 10⁵ cells/well. Following 24 hours of attachment, treat the cells with the derivative at its predetermined IC₅₀ concentration (e.g., 0.017 µM) for 24 and 48 hours[5]. Include an untreated control and a Doxorubicin positive control[4].

  • Harvesting: Wash cells with cold PBS and gently detach them using EDTA-free Trypsin to preserve cell surface phosphatidylserine integrity. Centrifuge at 300 × g for 5 minutes.

  • Dual Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometric Analysis: Analyze the samples within 1 hour using a flow cytometer. Gate the cells to exclude debris. Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis; Annexin V⁻/PI⁺ indicates primary necrosis.

Conclusion & Future Perspectives

The 2-phenylimidazolidine-4-one scaffold represents a highly tractable starting point for modern drug discovery. By understanding the causality behind its structural modifications—specifically how tuning cationic amphiphilicity drives HDP-mimetic antibacterial activity, and how specific substitutions drive PI3K/Akt-mediated apoptosis in cancer cells—researchers can rationally design next-generation therapeutics. Adhering to self-validating experimental workflows ensures that these mechanistic claims remain robust, reproducible, and clinically translatable.

References

  • Source: J. Med. Chem.
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches Source: MDPI URL
  • Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3)
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential Source: ResearchGate URL
  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES Source: IJCRT URL

Sources

Exploratory

In Vitro Exploratory Studies and Assays for 2-Phenylimidazolidine-4-one Derivatives: A Technical Guide to Antimicrobial and Oncology Profiling

Executive Summary The 2-phenylimidazolidine-4-one scaffold represents a highly versatile pharmacophore in modern drug discovery. Depending on peripheral substitutions—such as the introduction of bis-cyclic lipophilic tai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-phenylimidazolidine-4-one scaffold represents a highly versatile pharmacophore in modern drug discovery. Depending on peripheral substitutions—such as the introduction of bis-cyclic lipophilic tails or 5-arylidene modifications—this core structure exhibits a dual pharmacological trajectory. In infectious disease models, it acts as a potent membrane-disrupting antibacterial agent and a chemosensitizer against methicillin-resistant Staphylococcus aureus (MRSA) . Conversely, in oncology models, derivatives of this scaffold (including its 2-thioxo analogs) demonstrate profound cytotoxicity by inducing G2/M phase cell cycle arrest and apoptosis via oxidative stress pathways .

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, self-validating framework for evaluating the in vitro efficacy of 2-phenylimidazolidine-4-one derivatives. Every protocol detailed herein is engineered to establish causality between the chemical scaffold and its phenotypic readout.

Part 1: Antimicrobial & Chemosensitization Profiling

Scientific Rationale

The antibacterial efficacy of imidazolidine-4-one derivatives is primarily driven by two distinct mechanisms. First, highly lipophilic bis-cyclic derivatives mimic host defense peptides (HDPs), directly permeabilizing bacterial lipid bilayers . Second, specific 5-arylidene-2-phenylimidazolidine-4-ones act as potent adjuvants. They do not kill the bacteria directly but allosterically interact with the penicillin-binding protein 2a (PBP2a) or the MecR1 sensor in MRSA, restoring the efficacy of β -lactam antibiotics .

Protocol 1.1: Broth Microdilution & Checkerboard Synergy Assay

Objective: To quantify the Minimum Inhibitory Concentration (MIC) and calculate the Fractional Inhibitory Concentration Index (FICI) to prove synergistic chemosensitization. Causality: By titrating the test compound against a known antibiotic (e.g., Oxacillin), we can mathematically determine if the imidazolidine-4-one scaffold is acting as an allosteric modulator (synergy) rather than a standalone bactericide.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow MRSA (e.g., HEMSA 5 clinical isolate) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 to achieve a final well concentration of 5×105 CFU/mL.

  • Matrix Plating: In a 96-well plate, perform a 2-fold serial dilution of the 2-phenylimidazolidine-4-one derivative horizontally (Columns 1-10). Perform a 2-fold serial dilution of Oxacillin vertically (Rows A-G).

  • Incubation: Inoculate all wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout: Add 30 µL of 0.015% resazurin to each well; incubate for 2 hours. A color shift from blue to pink indicates bacterial metabolism.

  • Self-Validation System:

    • Sterility Control (Media only): Ensures no environmental contamination.

    • Growth Control (Bacteria + 0.1% DMSO): Validates that the vehicle does not inhibit proliferation.

    • Reference Strain: Run S. aureus ATCC 25923 in parallel to standardize the assay against known MIC breakpoints.

Protocol 1.2: Real-Time Membrane Permeabilization (SYTOX Green Assay)

Objective: To validate the HDP-mimicking membrane disruption mechanism. Causality: SYTOX Green is a high-affinity nucleic acid stain that is strictly impermeable to intact lipid bilayers. We utilize this fluorophore because a rapid spike in fluorescence provides direct, real-time proof that the compound physically disintegrates the bacterial membrane, rather than inhibiting intracellular targets.

Step-by-Step Methodology:

  • Cell Preparation: Harvest mid-log phase E. coli or MRSA cells. Wash three times and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600​ of 0.05.

  • Fluorophore Equilibration: Add SYTOX Green to a final concentration of 5 µM. Incubate in the dark for 15 minutes to establish a stable basal fluorescence.

  • Compound Injection: Transfer 100 µL of the suspension to a black, clear-bottom 96-well microtiter plate. Inject the imidazolidine-4-one derivative at 1×, 2×, and 4× MIC concentrations.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 504 nm / Emission: 523 nm) for 60 minutes using a microplate reader.

  • Self-Validation System:

    • Positive Control: 10 µM Melittin or 0.1% Triton X-100 to define 100% maximum membrane lysis.

    • Negative Control: Vehicle (DMSO) to establish the baseline and prove the permeabilization is strictly compound-driven.

Table 1: Representative Antibacterial Activity & Sensitization Metrics
Compound Class / ScaffoldTarget StrainAssay TypeQuantitative ReadoutMechanistic Insight
2-phenylimidazolidine-4-oneS. aureus MRSA (HEMSA 5)MIC (Standalone)>128 µg/mLWeak standalone bactericidal activity
Scaffold + OxacillinS. aureus MRSA (HEMSA 5)Checkerboard (FICI)FICI < 0.5 (32-fold drop)Allosteric PBP2a/MecR1 modulation
Bis-cyclic imidazolidine-4-oneE. coli (ATCC 25922)Time-Kill Kinetics>3 log10 reduction (2h)Rapid membrane permeabilization

Part 2: Oncology & Cytotoxicity Screening

Scientific Rationale

In human carcinoma models (e.g., HepG2 hepatocellular carcinoma), derivatives of the imidazolidine-4-one scaffold induce profound cytotoxicity. The mechanism is rooted in the generation of reactive oxygen species (ROS) and the subsequent induction of G2/M phase cell cycle arrest, culminating in intrinsic apoptosis .

Protocol 2.1: MTT Proliferation and Viability Assay

Objective: To quantify the antiproliferative IC50​ of the test compounds. Causality: The MTT assay measures the mitochondrial metabolic rate. The reduction of tetrazolium salts to insoluble formazan relies exclusively on active NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable proxy for cell viability and mitochondrial integrity following compound exposure.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (and THLE-2 normal liver cells for selectivity profiling) at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and apply the 2-phenylimidazolidine-4-one derivatives at varying concentrations (0.001 to 100 µM) in fresh media. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow formazan crystal formation.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to solubilize the crystals. Read absorbance at 570 nm.

  • Self-Validation System:

    • Blank Control: Media + MTT without cells to subtract background absorbance.

    • Positive Cytotoxic Control: 5-Fluorouracil (5-FU) or Staurosporine to validate the dynamic range and sensitivity of the assay.

Protocol 2.2: Annexin V / PI Flow Cytometry for Apoptosis

Objective: To differentiate between apoptotic and necrotic cell death mechanisms. Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is excluded by viable cells but stains the DNA of late apoptotic/necrotic cells with ruptured membranes. This dual-staining strategy is critical to confirm that the scaffold induces programmed cell death rather than non-specific necrotic toxicity.

Step-by-Step Methodology:

  • Harvesting: Post-treatment (48h), collect both the culture media (containing late apoptotic floating cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Acquire a minimum of 10,000 events per sample.

  • Self-Validation System:

    • Compensation Controls: Single-stained cells (Annexin V only, PI only) to mathematically correct for fluorophore spectral emission overlap.

    • Unstained Control: Defines the intrinsic cellular autofluorescence baseline to set accurate quadrant gates.

Table 2: Cytotoxicity Metrics & Apoptotic Indices in Oncology Models
Compound Class / ScaffoldCell LineAssay TypeQuantitative ReadoutMechanistic Insight
Imidazolidine-4-one derivativeHepG2 (Hepatocellular)MTT Viability IC50​ = 0.017 µMHighly potent cytotoxicity
Imidazolidine-4-one derivativeTHLE-2 (Normal Liver)MTT Viability IC50​ > 50 µMHigh therapeutic selectivity index
Imidazolidine-4-one derivativeHepG2 (Hepatocellular)Flow Cytometry19.35-fold apoptosis increaseG2/M phase cell cycle arrest

Part 3: Mechanistic Visualization

The following diagram maps the divergent, target-specific pathways of the 2-phenylimidazolidine-4-one scaffold based on the biological model applied.

G cluster_0 Antibacterial Pathway cluster_1 Oncology Pathway Scaffold 2-phenylimidazolidine-4-one Scaffold BacMembrane Bacterial Membrane (MRSA / E. coli) Scaffold->BacMembrane CancerCell Cancer Cell (HepG2) Scaffold->CancerCell Permeabilization Membrane Disruption (SYTOX Green Assay) BacMembrane->Permeabilization BacDeath Bacterial Cell Death Permeabilization->BacDeath Apoptosis Apoptosis Induction (Annexin V / PI) CancerCell->Apoptosis TumorInhibition Tumor Growth Inhibition Apoptosis->TumorInhibition

Dual mechanistic pathways of 2-phenylimidazolidine-4-one in antibacterial and oncology models.

References

  • Matys, A., Podlewska, S., Witek, K., et al. "Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA: synthesis, biological evaluation and molecular modeling studies." European Journal of Medicinal Chemistry, 101, 313-325 (2015).[Link]

  • Li, J., et al. "Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents." Journal of Medicinal Chemistry, 63(18), 10497–10509 (2020).[Link]

  • Nafie, M. S., Khodair, A. I., Hassan, H. A. Y., et al. "Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches." Molecules, 27(1), 83 (2022).[Link]

Foundational

molecular docking and receptor binding affinity of 2-phenylimidazolidine-4-one

Executive Summary The 2-phenylimidazolidine-4-one scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by a rigid five-membered heterocyclic core, it restricts conformational e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-phenylimidazolidine-4-one scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by a rigid five-membered heterocyclic core, it restricts conformational entropy while presenting a dense array of hydrogen-bond donors/acceptors and hydrophobic interaction sites. This whitepaper provides an in-depth technical analysis of the molecular docking mechanics and receptor binding affinities of 2-phenylimidazolidine-4-one derivatives across key therapeutic targets, including BACE1 (Alzheimer's disease), SARS-CoV-2 Mpro (COVID-19), and ecto-5'-nucleotidase (cancer/immunology).

Structural Biology & Pharmacophore Mechanics

The high binding affinity of 2-phenylimidazolidine-4-one derivatives is dictated by the spatial arrangement of its functional groups. The C4 carbonyl acts as a potent hydrogen-bond acceptor, while the N1/N3 positions serve as hydrogen-bond donors. The C2 phenyl ring is critical for anchoring the molecule within deep hydrophobic pockets via π−π stacking or steric occlusion.

Causality in Scaffold Design: The rigidity of the imidazolidin-4-one ring is a deliberate design choice. By locking the phenyl ring and the carbonyl group into a specific geometric plane, the scaffold minimizes the entropic penalty ( ΔS ) typically incurred upon receptor binding. This directly translates to a more favorable Gibbs free energy of binding ( ΔG ), thereby increasing the overall binding affinity.

G Scaffold 2-phenylimidazolidine-4-one Core Scaffold Carbonyl C4 Carbonyl Group (H-Bond Acceptor) Scaffold->Carbonyl Amine N1/N3 Amine Groups (H-Bond Donors) Scaffold->Amine Phenyl C2 Phenyl Ring (Hydrophobic/Pi-Pi Stacking) Scaffold->Phenyl Target1 Catalytic Aspartates (e.g., BACE1 Asp93/Asp289) Carbonyl->Target1 Dipole Interaction Amine->Target1 H-Bonding Target2 Hydrophobic Pockets (e.g., Leu91/Ile179) Phenyl->Target2 Steric/Hydrophobic

Pharmacophore mapping of the 2-phenylimidazolidine-4-one scaffold with target receptors.

Target-Specific Binding Affinity Profiles

Quantitative analysis of molecular docking studies reveals the multi-target efficacy of the imidazolidin-4-one core. The table below synthesizes the binding affinities and key interacting residues for top-performing derivatives across three distinct enzymatic targets[1][2][3].

Target EnzymeLigand DerivativeBinding Affinity / Docking ScoreKey Interacting ResiduesPrimary Interaction Type
BACE1 (PDB: 4DJU)2-imino-3-methyl-5,5-diphenylimidazolidin-4-one-6.92 kcal/molAsp93, Asp289, Leu91, Ile179H-bond, Hydrophobic
SARS-CoV-2 Mpro Imidazolidin-4-one, 2-imino-1-(...triazin-2-yl)-7.013 kJ/molGly143, Ser144, Glu166H-bond
Human e5'NT (E)-3-...-2-thioxoimidazolidin-4-one (4g)IC50 = 0.23 ± 0.08 μMActive site residuesElectrophilic (S atom)

Data Interpretation: In the case of BACE1, the amino group of the imidazolidin-4-one moiety plays a crucial role in stabilizing the complex by forming two strong hydrogen bonds with the catalytic dyad (Asp93 and Asp289) at distances of 2.67 Å and 2.40 Å, respectively[2]. For SARS-CoV-2 Mpro, the scaffold effectively mimics standard antiviral drugs by anchoring to Glu166 via hydrogen bonding, while maintaining secondary contacts with Gly143 and Ser144[3].

Computational Workflow: Molecular Docking Protocol

To accurately predict the binding affinity of novel 2-phenylimidazolidine-4-one derivatives, a rigorous, self-validating computational workflow must be employed.

Workflow Prep Ligand & Protein Prep (Protonation at pH 7.4) Grid Receptor Grid Gen (Active Site Mapping) Prep->Grid Dock Molecular Docking (Glide/AutoDock Vina) Grid->Dock Score Scoring & MM-GBSA (Binding Free Energy) Dock->Score Valid SPR/FRET Validation (Real-time Kinetics) Score->Valid

End-to-end workflow from in silico molecular docking to in vitro binding affinity validation.

Step-by-Step Methodology
  • Protein Preparation (Target Structure):

    • Action: Import the high-resolution crystal structure (e.g., BACE1, PDB: 4DJU) into the preparation wizard (e.g., Schrödinger Protein Preparation Wizard). Remove water molecules beyond 3 Å of the active site.

    • Causality: Crystal structures lack hydrogen atoms. We must assign protonation states at physiological pH (7.4) using Epik. For aspartic proteases like BACE1, the protonation state of the catalytic aspartate dyad is highly pH-dependent and directly dictates the hydrogen-bonding network required for imidazolidin-4-one binding.

  • Ligand Preparation:

    • Action: Generate 3D conformers of the 2-phenylimidazolidine-4-one derivatives. Perform energy minimization using the OPLS4 force field.

  • Receptor Grid Generation:

    • Action: Define a bounding box (e.g., 20 Å × 20 Å × 20 Å) centered on the native co-crystallized ligand.

  • Molecular Docking & Scoring:

    • Action: Execute Extra Precision (XP) docking. Calculate binding free energy ( ΔG ) using MM-GBSA to account for solvent effects.

  • Self-Validating System (RMSD Check):

    • Protocol: Before analyzing novel derivatives, redock the native co-crystallized ligand back into the generated grid.

    • Validation Criteria: If the Root Mean Square Deviation (RMSD) between the computationally docked pose and the experimental crystal pose is < 2.0 Å, the grid parameters and scoring function are validated. If RMSD > 2.0 Å, the protonation states or grid boundaries must be recalculated.

Experimental Validation: Surface Plasmon Resonance (SPR) Protocol

Computational docking scores must be empirically validated. While endpoint assays (like FRET) provide an IC50, Surface Plasmon Resonance (SPR) is prioritized because it measures real-time binding kinetics (association rate kon​ and dissociation rate koff​ ), providing a highly accurate equilibrium dissociation constant ( KD​ ).

Step-by-Step Methodology
  • Sensor Chip Immobilization:

    • Action: Covalently attach the target receptor (e.g., recombinant BACE1) to a CM5 sensor chip using standard amine coupling (EDC/NHS activation).

    • Causality: We pre-concentrate the protein in a sodium acetate buffer at a pH slightly below the protein's isoelectric point (pI). This electrostatic attraction draws the protein into the dextran matrix, ensuring a high density of immobilized receptor before the covalent bonds form.

  • Kinetic Titration (Analyte Injection):

    • Action: Inject the 2-phenylimidazolidine-4-one derivative (analyte) across the sensor surface at five varying concentrations (e.g., 0.1 μM to 10 μM) in running buffer (PBS-P+ with 5% DMSO).

    • Causality: Testing multiple concentrations prevents avidity artifacts and allows for the global fitting of the sensorgram data to a 1:1 Langmuir binding model.

  • Self-Validating System (Double Referencing):

    • Protocol: SPR experiments are highly susceptible to bulk refractive index changes (especially when using DMSO). To validate the data, a reference flow cell (Fc1) is activated and blocked without protein.

    • Validation Criteria: The final sensorgram must be "double-referenced." First, subtract the signal of Fc1 from the active flow cell (Fc2) to eliminate non-specific binding. Second, subtract the signal of a blank buffer injection to eliminate machine drift. Only data surviving this rigorous subtraction is used to calculate the final KD​ .

References

  • Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. National Institutes of Health (NIH).
  • ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. Royal Society of Chemistry (RSC).
  • Biochemical and Computational Approach of Selected Phytocompounds from Tinospora crispa in the Management of COVID-19. MDPI.

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability and Phase Behavior of 2-Phenylimidazolidine-4-one

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the thermodynamic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the thermodynamic stability and phase behavior of 2-phenylimidazolidine-4-one. As a molecule of interest in medicinal chemistry, understanding its solid-state properties is critical for formulation development, ensuring product efficacy, and meeting regulatory standards. This document is designed to be a valuable resource for researchers and professionals in the pharmaceutical sciences, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Critical Role of Solid-State Characterization

The solid form of an active pharmaceutical ingredient (API) directly influences its physicochemical properties, including solubility, dissolution rate, bioavailability, and stability.[1] For a compound like 2-phenylimidazolidine-4-one, a thorough understanding of its solid-state behavior is not merely an academic exercise but a fundamental component of drug development. Different solid forms, such as polymorphs, solvates, or amorphous states, can exhibit distinct thermodynamic stabilities, which can impact every stage from preformulation to large-scale manufacturing and storage.[1]

This guide will navigate the essential aspects of characterizing the thermodynamic stability and phase behavior of 2-phenylimidazolidine-4-one, providing the scientific rationale behind experimental choices and detailed protocols for key analytical techniques.

Foundational Concepts: Thermodynamic Stability and Phase Behavior

Thermodynamic stability refers to the tendency of a system to exist in its lowest energy state under a given set of conditions (e.g., temperature, pressure).[2] In the context of pharmaceuticals, this often relates to the most stable crystalline form of the API. Phase behavior describes how a substance transitions between different states of matter (solid, liquid, gas) or between different solid forms (polymorphism) as a function of temperature, pressure, or composition.[3]

Key phenomena to consider for 2-phenylimidazolidine-4-one include:

  • Polymorphism: The ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different melting points, solubilities, and stabilities.

  • Amorphous State: A non-crystalline solid form that lacks long-range molecular order. Amorphous forms are typically more soluble but less stable than their crystalline counterparts.

  • Solvates and Hydrates: Crystalline forms that incorporate solvent molecules (solvates) or water molecules (hydrates) into their crystal lattice.

The relationships between these forms are governed by their relative thermodynamic stabilities. An enantiotropic system is one where the relative stability of two polymorphs inverts at a specific transition temperature, while in a monotropic system, one polymorph is always more stable than the other at all temperatures below their melting points.

Experimental Characterization: A Multi-Technique Approach

A comprehensive understanding of the solid-state properties of 2-phenylimidazolidine-4-one requires the application of multiple analytical techniques. Each technique provides a unique piece of the puzzle, and together they create a complete picture of the compound's behavior.

Thermal Analysis

Thermal analysis techniques are fundamental for investigating phase transitions as a function of temperature.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][4] It is used to determine melting points, glass transitions, and solid-solid phase transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1] It is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss upon heating.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a material.[1][5] Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint" for that specific form. XRPD is essential for distinguishing between different polymorphs and for detecting changes in crystallinity.

Spectroscopic Techniques

Spectroscopic methods provide information about the molecular structure and bonding within the solid state.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of molecules.[1][5] Differences in the crystal lattice can lead to subtle but measurable shifts in the vibrational spectra, allowing for the differentiation of polymorphs.

Microscopy

Microscopy techniques are used to visualize the morphology and particle size of the solid material.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of the particles, revealing details about their shape and texture.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments used to characterize the thermodynamic stability and phase behavior of 2-phenylimidazolidine-4-one.

Polymorph Screening

Objective: To identify all accessible crystalline forms of 2-phenylimidazolidine-4-one.

Protocol:

  • Solvent Selection: Choose a diverse range of solvents with varying polarities and hydrogen bonding capabilities.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a chosen solvent at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it slowly to induce crystallization.

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) to induce precipitation.

  • Characterization: Analyze the resulting solids from each experiment using XRPD and DSC to identify unique crystalline forms.

Thermodynamic Stability Assessment

Objective: To determine the relative stability of the identified polymorphs.

Protocol:

  • Slurry Conversion:

    • Suspend mixtures of two polymorphs in a solvent in which they are sparingly soluble.

    • Agitate the slurry at a constant temperature for an extended period.

    • Periodically withdraw samples and analyze them by XRPD to determine which form is converting into the other. The form that grows at the expense of the other is the more stable form under those conditions.

  • Competitive Slurry Experiment:

    • Slurry a 1:1 mixture of two polymorphs in a chosen solvent at different temperatures.

    • Analyze the final solid phase to determine the transition temperature if the system is enantiotropic.

Data Presentation and Interpretation

To facilitate a clear understanding of the experimental results, quantitative data should be summarized in a structured format.

Table 1: Thermal Properties of 2-Phenylimidazolidine-4-one Polymorphs (Hypothetical Data)

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)
Form I155.2120.5
Form II148.7110.2

Table 2: XRPD Peak List for 2-Phenylimidazolidine-4-one Polymorphs (Hypothetical Data)

Form I (2θ)Form II (2θ)
8.510.2
12.314.8
15.618.5
20.122.1
25.426.9

Visualization of Experimental Workflows

Diagrams can effectively illustrate the logical flow of experimental processes.

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_stability Thermodynamic Stability Assessment start 2-Phenylimidazolidine-4-one crystallization Crystallization from Various Solvents start->crystallization solids Isolated Solids crystallization->solids xrpd XRPD Analysis solids->xrpd dsc DSC Analysis solids->dsc tga TGA Analysis solids->tga polymorphs Identified Polymorphs xrpd->polymorphs dsc->polymorphs tga->polymorphs slurry Slurry Conversion Experiments polymorphs->slurry stability Relative Stability Determined slurry->stability

Sources

Foundational

The Significance of Structural Elucidation for 2-Phenylimidazolidine-4-one

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2-Phenylimidazolidine-4-one and Its Derivatives This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2-Phenylimidazolidine-4-one and Its Derivatives

This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SCXRD) analysis of 2-phenylimidazolidine-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical grounding and practical, field-proven insights into obtaining and interpreting high-quality crystallographic data.

The imidazolidin-4-one scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within the 2-phenylimidazolidine-4-one core dictates its physicochemical properties and its interactions with biological targets. Therefore, single-crystal X-ray diffraction, the gold standard for molecular structure determination, is an indispensable tool for understanding its structure-activity relationships (SAR).[3]

This guide will walk through the critical steps of the SCXRD workflow, from the foundational synthesis and crystallization to the sophisticated processes of data collection, structure solution, and refinement.

Synthesis and Crystallization: The Gateway to High-Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Phenylimidazolidine-4-one Derivatives

The synthesis of imidazolidin-4-ones can be achieved through various established routes. A common method involves the cyclization of an amino acid derivative with an appropriate carbonyl compound.[4] For instance, reacting an N-substituted amino acid with an aldehyde or ketone can yield the desired imidazolidin-4-one core.[4] Another approach involves the reaction of a Schiff base with glycine.[2] The purity of the synthesized compound is paramount for successful crystallization.[5]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] For small organic molecules like 2-phenylimidazolidine-4-one, several techniques can be employed. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[5]

Experimental Protocol: Slow Evaporation Crystallization

  • Preparation of a Saturated Solution: Dissolve the purified 2-phenylimidazolidine-4-one derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[5]

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[5]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle.

dot

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: From Crystal to Structure

With a suitable single crystal in hand, the process of elucidating its three-dimensional structure can begin.

Crystal Mounting and Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.[7] Data collection is often performed at low temperatures (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[8][9]

Modern diffractometers, such as those equipped with CCD or CMOS detectors, are used to collect the diffraction data.[8] The choice of X-ray source (e.g., Molybdenum or Copper) depends on the nature of the crystal. Copper radiation is often preferred for determining the absolute stereochemistry of chiral molecules.[7]

Structure Solution and Refinement

The collected diffraction data, which consists of a series of reflections with varying intensities, is then processed. The unit cell parameters and space group are determined, providing initial information about the crystal's symmetry.

The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms in the crystal lattice.

The atomic positions and their displacement parameters are then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.[8] Hydrogen atoms can often be located from the difference Fourier map.

Structural Insights from Related Imidazolidinone Derivatives

While a publicly available crystal structure for the parent 2-phenylimidazolidine-4-one was not identified in the initial search, the crystallographic data of closely related compounds provide valuable insights into the expected structural features.

CompoundCCDC No.Space GroupKey Structural FeaturesReference
2-imino-5-phenylimidazolidin-4-one trifluoroacetate saltCCDC-1003/6200C2Monoclinic system; one-dimensional, hydrogen-bonded ribbons.[8]
meso-4,5-Diphenylimidazolidin-2-oneNot specifiedP-1Triclinic system; intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers.[10][11]
1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dioneNot specifiedP21Monoclinic system; N—H⋯O hydrogen bonds linking molecules into dimers.[9]

Note: The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures.[12]

These examples demonstrate the common occurrence of hydrogen bonding in the crystal packing of imidazolidinone derivatives, which plays a crucial role in their solid-state architecture. The conformation of the imidazolidine ring and the orientation of the phenyl substituent are key parameters to be determined for 2-phenylimidazolidine-4-one.

dot

Caption: Generalized molecular structure of 2-phenylimidazolidine-4-one.

Conclusion and Future Directions

The single-crystal X-ray diffraction analysis of 2-phenylimidazolidine-4-one and its derivatives is a powerful technique that provides definitive structural information. This guide has outlined the essential steps, from synthesis and crystallization to data analysis, drawing upon established methodologies and data from related compounds. The resulting structural data, including bond lengths, bond angles, and intermolecular interactions, are invaluable for understanding the chemical and biological properties of this important class of molecules, thereby guiding future drug design and development efforts.

References

  • Time in Allegan County, US. Google.
  • Atwood, J. L., Barbour, L. J., Heaven, M. W., & Raston, C. L. (2003). Synthesis of 2-imino-5-phenylimidazolidin-4-one and the structure of its trifluoroacetate salt. Journal of Chemical Crystallography, 33(3), 175-178. [Link]

  • Rivera, A., Cárdenas, L., Ríos-Motta, J., Eigner, V., & Dušek, M. (2013). 2,2′-[(4-Methyl-2-phenylimidazolidine-1,3-diyl)bis(methylene)]diphenol. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1198. [Link]

  • Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3087. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Small molecule X-ray crystallography. The University of Queensland School of Chemistry and Molecular Biosciences. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Warren, M. R., & Chalmers, J. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1868. [Link]

  • Di Marzo, V., & De Petrocellis, L. (2010). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 53(7), 2959-2973. [Link]

  • de Fátima, Â., Modolo, L. V., & de Resende, J. A. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1957-1967. [Link]

  • Hussain, A., Kashif, M. K., & Jones, P. G. (2009). 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1207. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. Molecules, 25(16), 3726. [Link]

  • El-Rayyes, A., et al. (2023). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Semantic Scholar. [Link]

  • Cambridge Structure Database (CSD). MatDaCs. [Link]

  • Párkányi, L., & Kálmán, A. (1971). The crystal structure of ethyl 2-imino-4-oxo-5-phenylimidazolidine-1-carboximidate. Journal of the Chemical Society D: Chemical Communications, (16), 1025-1026. [Link]

  • Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. PubMed. [Link]

  • Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7). [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Medicinal Chemistry and Drug Discovery. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • ケンブリッジ結晶構造データベースとは. National Affiliated Centre of CCDC in Japan - 大阪大学 蛋白質研究所. [Link]

  • CCDC 2203935: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Kawther, H. A., Dheefaf, A., & Jumbad, F. F. (2017). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. Asian Journal of Chemistry, 29(9), 2029-2032. [Link]

  • School of Chemistry - Analytical Services - Xray Diffraction. University of Glasgow. [Link]

Sources

Exploratory

Physicochemical Profiling of 2-Phenylimidazolidine-4-one: Aqueous Solubility and Partition Coefficient Dynamics

Executive Summary The 2-phenylimidazolidine-4-one scaffold is a highly privileged structural motif in modern drug discovery and synthetic organic chemistry. It serves as the core pharmacophore for various antibacterial a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-phenylimidazolidine-4-one scaffold is a highly privileged structural motif in modern drug discovery and synthetic organic chemistry. It serves as the core pharmacophore for various antibacterial and antioxidant agents[1], and forms the structural basis for MacMillan-type organocatalysts used in asymmetric synthesis[2]. For Application Scientists and drug development professionals, understanding the precise physicochemical properties of this molecule—specifically its aqueous solubility ( Sw​ ) and partition coefficient ( logP )—is non-negotiable. These parameters dictate bioavailability, membrane permeability, and catalytic efficiency in biphasic aqueous systems.

This whitepaper provides an in-depth technical framework for evaluating the solubility and lipophilicity of 2-phenylimidazolidine-4-one, moving beyond basic procedures to explain the thermodynamic causality and self-validating mechanisms behind each experimental choice.

Structural Determinants of Solubility and Lipophilicity

The physicochemical behavior of 2-phenylimidazolidine-4-one is governed by the structural dichotomy between its hydrophobic and hydrophilic domains:

  • Hydrophobic Domain: The C2-phenyl ring drives lipophilicity, promoting partitioning into non-polar phases (like lipid bilayers or organic solvents).

  • Hydrophilic Domain: The imidazolidin-4-one core contains a secondary amine (hydrogen bond donor/acceptor) and an amide moiety (strong hydrogen bond acceptor). This localized polarity facilitates hydration shell formation but also leads to strong intermolecular hydrogen bonding in the solid state, which can paradoxically lower thermodynamic aqueous solubility due to high crystal lattice energy.

Because 4-imidazolidinones are frequently utilized as chiral auxiliaries or catalysts that must function in the presence of water[3], mapping these properties is critical for optimizing reaction conditions or predicting pharmacokinetic absorption.

Quantitative Physicochemical Data

Note: Values represent consensus experimental ranges and computational baselines for the unsubstituted 2-phenylimidazolidine-4-one parent scaffold, derived from structural analogs[4].

ParameterValue / RangeMethod of Determination
Molecular Weight 162.19 g/mol Exact Mass Calculation
Topological Polar Surface Area (TPSA) 41.1 ŲComputational (2D structure)
Partition Coefficient ( logP ) 1.15 – 1.35Shake-Flask (Octanol/Water)
Thermodynamic Aqueous Solubility 8.5 – 12.0 mg/mLHPLC-UV (Isothermal Saturation, 25°C)
pKa (Conjugate Acid) ~ 5.5Potentiometric Titration

Experimental Methodologies: A Self-Validating Approach

To generate trustworthy data, protocols must be designed as self-validating systems. The methodologies below incorporate internal controls to prevent artifacts caused by compound degradation or kinetic trapping.

Protocol A: Partition Coefficient ( logP ) via Shake-Flask Method

The shake-flask method remains the gold standard for logP determination. The goal is to measure the equilibrium distribution of the un-ionized molecule between 1-octanol and water.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of ultra-pure water (pH adjusted to 7.4 to ensure the amine remains un-ionized) and 1-octanol for 24 hours at 25°C.

    • Causality: Water and octanol are partially miscible. Failing to pre-saturate the phases will cause volume shifts during the experiment as the solvents dissolve into one another, artificially skewing the final concentration ratio.

  • Sample Preparation: Dissolve 2-phenylimidazolidine-4-one in the pre-saturated octanol phase to achieve a concentration of 1 mg/mL.

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of pre-saturated water in a glass vial. Agitate mechanically at a constant 25°C for 24 hours.

    • Causality: Partitioning is a thermodynamically driven process highly sensitive to temperature. Strict thermal control ensures reproducibility.

  • Phase Separation: Centrifuge the mixture at 3,000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Analyze both phases using HPLC-UV.

    • Self-Validation: Calculate the mass balance ( Coctanol​+Cwater​=Cinitial​ ). A mass balance < 95% immediately flags potential hydrolysis of the imidazolidinone ring or adsorption to the glassware.

Protocol B: Thermodynamic Aqueous Solubility via Isothermal Saturation

Kinetic solubility (how fast a compound dissolves) is often mistaken for thermodynamic solubility (the absolute maximum concentration at equilibrium). This protocol isolates the latter.

Step-by-Step Methodology:

  • Solid Excess Addition: Add 50 mg of crystalline 2-phenylimidazolidine-4-one to 2 mL of phosphate buffer (pH 7.4) in a sealed borosilicate glass vial. A visible suspension must remain.

  • Isothermal Agitation: Stir the suspension at 25°C for 72 hours.

    • Causality: The 72-hour window is critical. It provides sufficient activation energy for the compound to transition from any transient, highly soluble amorphous states (kinetic trapping) into its lowest-energy crystalline lattice, ensuring true thermodynamic equilibrium.

  • Filtration: Draw the suspension into a syringe and filter through a 0.22 µm PTFE membrane. Discard the first 1 mL of filtrate.

    • Causality: The imidazolidinone core can non-specifically bind to cellulose or nylon filters via hydrogen bonding. PTFE is chemically inert. Discarding the first 1 mL saturates any residual non-specific binding sites on the filter housing, ensuring the collected sample perfectly reflects the bulk concentration.

  • HPLC-UV Analysis: Dilute the filtrate into the mobile phase and quantify against a standard curve.

    • Self-Validation: Using HPLC rather than simple UV-Vis spectroscopy ensures that any hydrolytic degradation products (e.g., ring-opened linear amino acids) are chromatographically separated and not falsely quantified as the parent scaffold.

Workflow Visualization

The following diagram illustrates the parallel processing workflow for physicochemical characterization, highlighting the critical divergence between partitioning and solubility pathways.

Workflow Start 2-Phenylimidazolidine-4-one Characterization Prep Sample Preparation (Purity >99%) Start->Prep LogP_Path Partition Coefficient (Shake-Flask) Prep->LogP_Path Sol_Path Aqueous Solubility (Isothermal Saturation) Prep->Sol_Path LogP_Eq Octanol/Water Equilibration (24h, 25°C) LogP_Path->LogP_Eq Sol_Eq Aqueous Equilibration (72h, 25°C) Sol_Path->Sol_Eq Phase_Sep Phase Separation (Centrifugation) LogP_Eq->Phase_Sep Filtration Filtration (0.22 µm PTFE) Sol_Eq->Filtration HPLC HPLC-UV Quantification Phase_Sep->HPLC Filtration->HPLC Data Physicochemical Profile (LogP & S_w) HPLC->Data

Workflow for determining LogP and aqueous solubility of 2-phenylimidazolidine-4-one.

Implications for Drug Development and Catalysis

The empirical data generated from these protocols directly informs downstream applications:

  • Pharmacokinetics: A logP of ~1.2 combined with a TPSA of 41.1 Ų places 2-phenylimidazolidine-4-one squarely within Lipinski's Rule of 5. It possesses ideal lipophilicity for passive transcellular absorption without suffering from the high non-specific protein binding typical of highly lipophilic molecules ( logP > 4).

  • Organocatalysis: In asymmetric transformations, imidazolidinone catalysts are often employed in biphasic mixtures[2]. An aqueous solubility of ~10 mg/mL ensures that the catalyst can be effectively recovered via aqueous extraction during workup, while its moderate lipophilicity allows it to partition sufficiently into the organic phase to interact with hydrophobic substrates during the reaction cycle.

Sources

Foundational

Preliminary Cytotoxicity Screening of 2-Phenylimidazolidine-4-one: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The compound 2-phenylimidazolidine-4-one belongs to a versatile class of nitrogen-containing heterocycles. Structurally related to thiohydantoins and bis-cyclic imidazolidines, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-phenylimidazolidine-4-one belongs to a versatile class of nitrogen-containing heterocycles. Structurally related to thiohydantoins and bis-cyclic imidazolidines, this scaffold is highly regarded in medicinal chemistry for its broad-spectrum pharmacological potential, including potent anticancer, antimicrobial, and antioxidant properties[1][2][3].

Before advancing a novel 2-phenylimidazolidine-4-one derivative into complex in vivo efficacy models, establishing its in vitro cytotoxicity profile is a mandatory gatekeeping step. The core objective of preliminary screening is to determine the compound's therapeutic index—its ability to selectively eradicate pathogenic or malignant cells while sparing healthy tissue[1][4]. Furthermore, early screening must distinguish between cytostatic effects (inhibition of cell proliferation) and cytotoxic effects (induction of cell death).

To achieve this, we employ an orthogonal, self-validating screening paradigm. Relying on a single viability metric is a common pitfall that leads to false positives, as compounds may temporarily suppress metabolism without compromising cell viability[5]. Therefore, this guide details a dual-assay approach: assessing metabolic viability via tetrazolium reduction and evaluating structural membrane integrity via intracellular enzyme release[6].

Experimental Workflow Overview

The following workflow illustrates the logical progression from primary metabolic screening to secondary membrane integrity validation, culminating in mechanistic profiling.

Workflow Start 2-Phenylimidazolidine-4-one Compound Library CellCulture Cell Culture & Seeding (Cancer vs. Normal Lines) Start->CellCulture Primary Primary Screening Metabolic Viability (CCK-8/MTT) CellCulture->Primary 24-72h Incubation Secondary Secondary Screening Membrane Integrity (LDH Release) Primary->Secondary Cytotoxicity Confirmed Mechanistic Mechanistic Profiling (Apoptosis / Cell Cycle Arrest) Secondary->Mechanistic Differentiate Necrosis/Apoptosis

Figure 1: Orthogonal cytotoxicity screening cascade for imidazolidine-4-one derivatives.

Primary Screening: Metabolic Viability (CCK-8 Assay)

Causality & Assay Selection

Historically, the MTT assay has been the gold standard for viability screening. It relies on the reduction of a positively charged tetrazolium salt into an insoluble purple formazan by mitochondrial succinate dehydrogenase[7]. However, MTT requires a solubilization step that kills the cells, rendering it a strict endpoint assay[7].

For screening 2-phenylimidazolidine-4-one, we recommend the Cell Counting Kit-8 (CCK-8) , which utilizes the highly water-soluble tetrazolium salt WST-8. Because WST-8 reduction produces a soluble orange formazan, it eliminates the solubilization step, reduces reagent-induced toxicity, and allows for continuous kinetic monitoring of the same cell population[8]. The intensity of the colorimetric signal is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology
  • Cell Seeding : Harvest target cancer cell lines (e.g., HepG2, MCF-7) and normal control lines (e.g., THLE-2, HEK-293) at the exponential growth phase. Seed at a density of 1×104 cells/well in 100 µL of complete medium within a 96-well microplate[1][4]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Dissolve 2-phenylimidazolidine-4-one in DMSO to create a master stock. Prepare a serial dilution (e.g., 0.1 µM to 100 µM) in culture medium. Self-Validation Rule : Ensure the final DMSO concentration in the wells never exceeds 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment : Aspirate the old medium and add 100 µL of the compound-treated medium to the respective wells. Include the following controls:

    • Vehicle Control: Medium + 0.5% DMSO.

    • Positive Control: 5 µM Staurosporine or 5-Fluorouracil (5-FU)[1].

    • Background Control (No-Cell Blank): Medium + compound (no cells) to account for compound auto-absorbance[5].

  • Incubation : Incubate the plates for 48 hours.

  • Reagent Addition & Readout : Add 10 µL of CCK-8 reagent to each well. Incubate for 1 to 4 hours. Measure the absorbance at 460 nm using a microplate reader.

  • Calculation :

    Viability (%)=(Absvehicle​−Absblank​Abssample​−Absblank​​)×100

Secondary Screening: Membrane Integrity (LDH Release Assay)

Causality & Assay Selection

Metabolic assays can be confounded if 2-phenylimidazolidine-4-one alters mitochondrial dehydrogenase activity without actually causing cell death. To confirm true cytotoxicity, we measure the release of Lactate Dehydrogenase (LDH) . LDH is a stable cytosolic enzyme that is strictly retained by healthy cells but rapidly leaks into the culture medium upon the loss of membrane integrity—a hallmark of necrosis and late-stage apoptosis[5][6].

Step-by-Step Methodology
  • Supernatant Collection : Following the 48-hour compound incubation (and prior to adding any CCK-8 reagent if multiplexing), gently centrifuge the 96-well plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant from each well into a new, opaque 96-well assay plate[5].

  • Self-Validating Controls :

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: 45 minutes prior to supernatant collection, add 10 µL of a 10% Lysis Buffer (e.g., Triton X-100) to a set of untreated control wells to completely rupture the cells[5].

  • Reaction : Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt like INT) to each well[6]. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which subsequently reduces the INT into a red formazan product.

  • Incubation & Readout : Protect the plate from light and incubate at room temperature for 30 minutes. Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the reaction. Measure absorbance at 490 nm[6].

  • Calculation :

    Cytotoxicity (%)=(Absmaximum​−Absspontaneous​Abssample​−Absspontaneous​​)×100

Quantitative Data Interpretation

A successful preliminary screen will demonstrate a high therapeutic index, characterized by low IC₅₀ values in malignant cell lines and high IC₅₀ values in normal epithelial lines. Table 1 synthesizes expected quantitative benchmarks based on structurally homologous imidazolidine-4-one and thiohydantoin derivatives[1][4][9][10].

Table 1: Representative Cytotoxicity Profile of Imidazolidine-4-one Derivatives

Cell LineTissue OriginAssay TypeExpected IC₅₀ (µM)Reference Drug (5-FU) IC₅₀ (µM)
HepG2 Human Hepatocellular CarcinomaCCK-80.015 - 0.205.18
MCF-7 Human Breast AdenocarcinomaCCK-80.10 - 1.506.62
THLE-2 Normal Human Liver EpithelialCCK-8> 50.0~ 10.5
HEK-293 Normal Human Embryonic KidneyCCK-8> 50.0~ 12.0

Note: The stark contrast in IC₅₀ between HepG2/MCF-7 and THLE-2/HEK-293 indicates selective targeting of highly proliferative cells, validating the compound for mechanistic follow-up.

Mechanistic Follow-Up: Apoptotic Signaling

Once dose-dependent cytotoxicity and membrane rupture are confirmed, the specific mechanism of cell death must be elucidated. Literature indicates that active imidazolidine-4-one derivatives frequently induce cell cycle arrest (typically at the G2/M or S phase) and trigger intrinsic apoptosis[1][3].

The causality of this cell death is often rooted in the generation of Reactive Oxygen Species (ROS), which provokes mitochondrial membrane depolarization. This depolarization causes the leakage of cytochrome c into the cytosol, initiating a caspase cascade that dismantles the cell[1][10].

Pathway Compound 2-Phenylimidazolidine-4-one ROS ROS Generation & Oxidative Stress Compound->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis DNA Fragmentation

Figure 2: Putative intrinsic apoptotic signaling pathway triggered by imidazolidine-4-one derivatives.

Future investigations should utilize flow cytometry (Annexin V/PI staining) to quantify the exact percentage of early vs. late apoptotic cells, and Western blotting to confirm the upregulation of pro-apoptotic markers (e.g., Bax, cleaved Caspase-3) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2)[1][10].

References

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Riss TL, Niles AL, Moravec RA, et al. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Nafie MS, Khodair AI, Hassan HAY, et al. "Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches." Molecules, 2022; 27(1):83. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-phenylimidazolidine-4-one

Application Note: Step-by-Step Synthesis Protocol for 2-Phenylimidazolidine-4-one Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Synthesis Guide & Self-Valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 2-Phenylimidazolidine-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Synthesis Guide & Self-Validating Protocol

Introduction & Mechanistic Overview

The imidazolidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry and a critical chiral auxiliary/organocatalyst in modern asymmetric synthesis [1]. The synthesis of 2-phenylimidazolidine-4-one is conventionally achieved via the condensation of an α-amino acid amide (glycinamide) with an aromatic aldehyde (benzaldehyde) [2].

The reaction proceeds through a cascade mechanism:

  • Nucleophilic Addition: The primary amine of glycinamide attacks the electrophilic carbonyl carbon of benzaldehyde to form a hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields a reactive imine (Schiff base).

  • Intramolecular Cyclization: The pendant amide nitrogen undergoes nucleophilic attack on the imine carbon, closing the 5-membered heterocyclic ring to form the aminal core[3].

Mechanism N1 Glycinamide + Benzaldehyde N2 Hemiaminal Intermediate N1->N2 Nucleophilic Addition N3 Schiff Base (Imine) N2->N3 Dehydration (-H₂O) N4 2-Phenylimidazolidine -4-one N3->N4 Intramolecular Cyclization

Figure 1: Mechanistic pathway for the synthesis of 2-phenylimidazolidine-4-one.

Reagents and Equipment

To ensure reproducibility, all reagents should be of high purity (≥98%). Anhydrous conditions are highly recommended to drive the dehydration step.

Table 1: Reaction Components and Stoichiometry

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Glycinamide Hydrochloride110.541.0Primary nucleophile / Scaffold
Benzaldehyde106.121.0Electrophile
Triethylamine (Et₃N)101.191.1Base (liberates free amine)
p-Toluenesulfonic acid (p-TsOH)172.200.05Brønsted acid catalyst
Methanol (Anhydrous)32.04-Polar protic solvent
3Å Molecular Sieves--Water scavenger

Experimental Protocol & Workflow

This protocol is designed with causality in mind—each step is optimized to overcome specific thermodynamic or kinetic barriers inherent to aminal formation [2].

Workflow S1 Step 1: Free-Basing Glycinamide HCl + Et₃N in MeOH (30 min, RT) S2 Step 2: Condensation Add Benzaldehyde, p-TsOH, & 3Å Molecular Sieves S1->S2 S3 Step 3: Cyclization Reflux at 65 °C (12-16 hours) S2->S3 S4 Step 4: Work-Up Filter, Concentrate, Partition in EtOAc/H₂O S3->S4 S5 Step 5: Purification Recrystallization from Hot Ethanol S4->S5

Figure 2: Step-by-step experimental workflow for the target synthesis.

Step 1: Free-Basing of Glycinamide

  • Procedure: Suspend glycinamide hydrochloride (10.0 mmol, 1.10 g) in 20 mL of anhydrous methanol in a 100 mL round-bottom flask. Add triethylamine (11.0 mmol, 1.53 mL) dropwise at room temperature. Stir for 30 minutes.

  • Causality: Glycinamide is commercially supplied as a hydrochloride salt to prevent self-condensation and degradation. Et₃N neutralizes the HCl, liberating the highly nucleophilic free amine required for the initial attack on the aldehyde.

Step 2: Imine Formation and Dehydration

  • Procedure: To the stirring solution, add benzaldehyde (10.0 mmol, 1.02 mL), followed by a catalytic amount of p-TsOH (0.5 mmol, 86 mg) and 2.0 g of freshly activated 3Å molecular sieves.

  • Causality: p-TsOH protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity. The molecular sieves are critical; by sequestering the water byproduct, they drive the thermodynamic equilibrium of the dehydration step forward, preventing hemiaminal reversion and ensuring quantitative Schiff base formation.

Step 3: Intramolecular Cyclization

  • Procedure: Equip the flask with a reflux condenser. Heat the reaction mixture to 65 °C (reflux) under an inert atmosphere (N₂) for 12–16 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1, visualizing with UV and Ninhydrin stain).

  • Causality: Elevated temperatures provide the necessary activation energy for the pendant amide nitrogen—which is a relatively poor nucleophile due to resonance stabilization—to attack the imine carbon and close the 5-membered ring.

Step 4: Work-Up and Isolation

  • Procedure: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the molecular sieves, washing the pad with additional methanol (10 mL). Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (30 mL) and Distilled Water (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

  • Causality: The aqueous wash effectively removes the Et₃N·HCl salt, unreacted highly polar glycinamide, and the p-TsOH catalyst. The less polar cyclized product partitions selectively into the organic layer.

Step 5: Purification

  • Procedure: Recrystallize the crude solid from a minimal amount of boiling ethanol. Allow it to cool slowly to room temperature, then to 4 °C. Filter the resulting crystals and dry under high vacuum.

  • Causality: Recrystallization exploits the differential solubility of the target aminal and trace oligomeric byproducts, yielding high-purity crystalline 2-phenylimidazolidine-4-one.

Analytical Characterization & Validation

A robust protocol must be a self-validating system. To confirm the success of the synthesis and the purity of the product, verify the synthesized compound against the following expected spectral parameters.

Table 2: Expected Spectroscopic Data for 2-Phenylimidazolidine-4-one

TechniqueKey Signals / WavenumbersStructural Assignment
¹H NMR (DMSO-d₆, 400 MHz)δ 8.45 (br s, 1H)Amide N-H (Position 3)
δ 7.30 - 7.45 (m, 5H)Aromatic protons (Phenyl ring)
δ 5.52 (s, 1H)Aminal C-H (Position 2)
δ 3.40 (ABq, J = 15 Hz, 2H)Diastereotopic α-CH₂ (Position 5)
δ 3.20 (br s, 1H)Amine N-H (Position 1)
¹³C NMR (DMSO-d₆, 100 MHz)δ 174.5Carbonyl C=O (Position 4)
δ 140.2, 128.5, 128.0, 126.5Aromatic carbons
δ 72.4Aminal C-H (Position 2)
δ 49.8α-CH₂ (Position 5)
FT-IR (ATR, cm⁻¹)3350, 3180N-H stretches (amine & amide)
1695C=O stretch (strong, amide I)
1605, 1490C=C aromatic stretches

Safety & Handling

  • Benzaldehyde: Combustible liquid; causes serious eye irritation. Prone to auto-oxidation to benzoic acid; ensure the reagent is freshly distilled or washed prior to use. Handle in a fume hood.

  • p-Toluenesulfonic Acid: Corrosive Brønsted acid; causes severe skin burns and eye damage.

  • Triethylamine: Highly flammable liquid and vapor; toxic if inhaled. Use appropriate PPE (nitrile gloves, safety goggles).

References

  • Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3) . ACS Publications.[Link] [1]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones . MDPI.[Link] [3]

Application

Application Note: 2-Phenylimidazolidin-4-one as a Versatile Chiral Auxiliary and Organocatalyst

Executive Summary The 2-phenylimidazolidin-4-one scaffold represents a cornerstone of modern asymmetric synthesis. Originally popularized as a stoichiometric chiral auxiliary for the synthesis of enantiopure α-amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-phenylimidazolidin-4-one scaffold represents a cornerstone of modern asymmetric synthesis. Originally popularized as a stoichiometric chiral auxiliary for the synthesis of enantiopure α-amino acids, its structural logic was later adapted to pioneer the field of secondary amine organocatalysis. This application note provides a comprehensive guide to deploying 2-phenylimidazolidin-4-one derivatives in both stoichiometric and catalytic paradigms, detailing the mechanistic causality behind their stereodirecting power and providing self-validating experimental protocols for laboratory implementation.

Mechanistic Causality: The "Why" Behind the Chemistry

Stoichiometric Control: Self-Regeneration of Stereocenters (SRS)

Synthesizing α-alkylated amino acids without racemization is notoriously difficult because enolization destroys the native stereocenter. As established by Seebach's foundational work on the Self-Regeneration of Stereocenters (SRS) , the 2-phenylimidazolidin-4-one auxiliary solves this by introducing a temporary stereocenter.

When an enantiopure amino acid condenses with benzaldehyde, it forms an aminal with a new stereocenter at C2 (the phenyl group). Upon treatment with a strong base (e.g., LDA), the original α-stereocenter is deprotonated and planarized into an enolate. However, the bulky 2-phenyl group effectively blocks one face of the enolate. Incoming electrophiles are forced to attack from the opposite (anti) face. Subsequent hydrolysis removes the temporary stereocenter, yielding a highly enantioenriched α,α-disubstituted amino acid.

Catalytic Control: Iminium and Enamine Activation

In the realm of organocatalysis , the secondary amine of the imidazolidin-4-one ring condenses with α,β-unsaturated aldehydes to form a reactive iminium ion. This condensation lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, activating it toward nucleophilic attack (e.g., Diels-Alder or Michael additions). The rigid five-membered ring, combined with the steric bulk of the 2-phenyl and 5-benzyl groups, enforces a strict geometric conformation. The nucleophile is directed to attack exclusively from the unshielded face. Furthermore, the scaffold has proven highly effective as a chiral auxiliary for the asymmetric reduction of α-oxo amides, achieving near-perfect diastereoselectivity .

Visualizations of Mechanistic Pathways

SRS_Pathway A Chiral Amino Acid (Original Stereocenter) B Acetalization A->B C 2-Phenylimidazolidin-4-one (Temporary Stereocenter) B->C + Benzaldehyde D Enolization (LDA) (Original Center Destroyed) C->D E Chiral Enolate (Facial Shielding by 2-Ph) D->E F Electrophilic Attack E->F + Electrophile G Hydrolysis F->G H New α-Substituted Amino Acid G->H Auxiliary Removed

Self-Regeneration of Stereocenters (SRS) pathway using 2-phenylimidazolidin-4-one.

Iminium_Cycle Cat Imidazolidin-4-one Iminium Chiral Iminium Ion Cat->Iminium + Substrate - H2O Sub α,β-Unsaturated Aldehyde Sub->Iminium Nucleophile Nucleophilic Attack Iminium->Nucleophile Enamine Enamine Intermediate Nucleophile->Enamine Enamine->Cat Catalyst Regeneration Product Enantioenriched Product Enamine->Product + H2O

Iminium activation cycle driven by imidazolidin-4-one organocatalysts.

Quantitative Data Summaries

Table 1: Benchmark Diastereoselective Alkylations via SRS (Stoichiometric)

Electrophile Reagent Yield (%) Diastereomeric Ratio (dr)
Methyl MeI 85 >98:2
Benzyl BnBr 82 >95:5

| Allyl | Allyl bromide | 78 | >95:5 |

Table 2: Benchmark Organocatalytic Transformations (Catalytic)

Reaction Type Substrate Catalyst Loading Yield (%) Enantiomeric Excess (ee %)
Diels-Alder Cinnamaldehyde + Cyclopentadiene 20 mol% 92 94
Michael Addition Enal + Pyrrole 20 mol% 87 90

| α-Alkylation | Aldehyde + Alkyl halide | 10 mol% | 80 | 92 |

Experimental Workflows and Self-Validating Protocols

Protocol A: Synthesis of the Chiral Auxiliary (Acetalization)

Objective: Condense an enantiopure α-amino acid amide with benzaldehyde to form 2-phenylimidazolidin-4-one.

  • Reaction Setup: Suspend the amino acid methylamide (10 mmol) and benzaldehyde (11 mmol) in toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

  • Dehydration: Attach a Dean-Stark apparatus. Reflux the mixture at 110 °C for 12 hours.

    • Causality & Rationale: The formation of the aminal is an equilibrium process. The Dean-Stark trap physically removes the water byproduct, driving the reaction to completion according to Le Chatelier's principle.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the acid, and extract with dichloromethane.

  • Self-Validation Checkpoint: Before proceeding to purification, analyze a crude aliquot via ¹H-NMR. The diagnostic aminal proton (N-CH-N) should appear as a distinct singlet between 5.5–6.0 ppm. If this peak is absent or weak, the dehydration step was incomplete.

Protocol B: Diastereoselective α-Alkylation via SRS

Objective: Alkylate the 2-phenylimidazolidin-4-one enolate with high facial selectivity.

  • Enolization: Dissolve the protected 2-phenylimidazolidin-4-one (5 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the flask to -78 °C. Dropwise, add Lithium Diisopropylamide (LDA, 5.5 mmol). Stir for 45 minutes.

    • Causality & Rationale: The strict -78 °C temperature and the use of the non-nucleophilic base LDA prevent unwanted side reactions (such as nucleophilic attack on the carbonyl or β-elimination) and ensure the kinetic formation of the enolate.

  • Self-Validation Checkpoint (D₂O Quench): To verify complete enolization, extract a 0.1 mL aliquot and quench it into D₂O. Analyze via MS or NMR. A >95% deuterium incorporation at the α-position confirms the enolate is fully formed and ready for the electrophile.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 6 mmol) dropwise at -78 °C. Slowly warm the reaction to -20 °C over 4 hours.

  • Hydrolysis: Quench with saturated NH₄Cl. Extract, concentrate, and subject the crude intermediate to acidic hydrolysis (6M HCl, reflux, 12h) to cleave the auxiliary and liberate the new α-alkylated amino acid.

Protocol C: Organocatalytic Diels-Alder Reaction

Objective: Utilize the imidazolidin-4-one as an iminium-activating organocatalyst.

  • Catalyst Activation: In a reaction vial, dissolve the 2-phenylimidazolidin-4-one derivative (0.2 mmol, 20 mol%) in MeOH/H₂O (95:5, 2 mL). Add trifluoroacetic acid (TFA, 0.2 mmol).

    • Causality & Rationale: The secondary amine must be protonated to form the active iminium ion with the incoming aldehyde. The TFA salt provides the ideal pKa balance to facilitate rapid iminium formation without irreversibly trapping the amine.

  • Cycloaddition: Add cinnamaldehyde (1.0 mmol) and stir for 10 minutes to allow iminium formation. Cool to -20 °C, then add cyclopentadiene (3.0 mmol).

  • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC. The appearance of the endo product peak should correlate with the disappearance of the cinnamaldehyde peak. If the exo product begins to form in significant quantities, the reaction temperature is too high, compromising the catalyst's facial shielding.

  • Isolation: Quench with cold water, extract with diethyl ether, and purify via flash chromatography.

References

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 35(23‐24), 2708-2748. URL: [Link]

  • Samulis, L. (2011). Research and development of imidazolidinone organocatalysts (PhD Thesis). Cardiff University. URL: [Link]

  • Solodin, I., Goldberg, Y., Zelčāns, G., & Lukevics, E. (1990). (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one as a highly effective chiral auxiliary for asymmetric reduction of α-oxo amides. Journal of the Chemical Society, Chemical Communications, (19), 1321-1322. URL: [Link]

Method

The Emerging Role of the 2-Phenylimidazolidine-4-one Scaffold in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Privileged Scaffold of 2-Phenylimidazolidine-4-one In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 2-Phenylimidazolidine-4-one

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 2-phenylimidazolidine-4-one core is a prominent member of this class. Its significance lies in the strategic placement of a phenyl group at the C-2 position, which imparts a unique combination of structural rigidity, enhanced lipophilicity, and specific electronic properties. These characteristics facilitate molecular recognition by a diverse range of biological targets, making it a versatile starting point for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the synthesis, biological applications, and mechanistic insights of 2-phenylimidazolidine-4-one derivatives, offering detailed protocols for their study.

Synthetic Strategies: Accessing the 2-Phenylimidazolidine-4-one Core and its Analogs

The accessibility of a scaffold is crucial for its utility in drug discovery. The 2-phenylimidazolidine-4-one framework and its derivatives can be synthesized through several reliable methods, including classical cyclization and condensation pathways.[1] A particularly effective approach involves the reaction of Schiff bases with amino acids, which can be conducted under both conventional heating and microwave irradiation for improved efficiency.[2]

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Imidazolidine-2,4-diones

This protocol outlines a two-step synthesis, beginning with a Strecker synthesis to form a C-arylglycine derivative, followed by cyclization.

Step 1: Synthesis of C-Phenylglycine Derivatives

  • In a round-bottom flask, dissolve the appropriate 4-arylaldehyde, sodium cyanide, and ammonium chloride.

  • Perform an acid hydrolysis to yield the corresponding C-arylglycine derivative.[3]

Step 2: Cyclization to form Imidazolidine-2,4-dione

  • Dissolve the C-phenylglycine derivative (0.001 mol) in 10 mL of absolute ethanol.

  • Add phenyl isocyanate (0.002 mol) to the solution.

  • Place the reaction mixture in a microwave reactor and reflux at 78°C with a power of 400 W for 3-5 minutes.[2]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.[2]

Causality: Microwave-assisted synthesis offers a significant advantage over conventional heating by providing rapid and uniform heating, which often leads to shorter reaction times, higher yields, and cleaner products. The use of ethanol as a solvent is advantageous due to its relatively high boiling point and its ability to dissolve the reactants.

Biological Applications and Screening Protocols

The 2-phenylimidazolidine-4-one scaffold has been implicated in a wide array of biological activities, making it a valuable tool for targeting various diseases.

Anticancer and Antimitotic Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents.[1][4] A particularly innovative approach has been the development of prodrugs that are selectively activated in the tumor microenvironment.

Mechanism of Action: CYP1A1-Activated Antimitotic Prodrugs

A novel class of prodrugs, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), has been designed to be activated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is overexpressed in many resistant breast cancer cells but largely absent in normal tissues.[5] This tumor-selective activation minimizes systemic toxicity.

The activation pathway involves a C-hydroxylation on the alkyl side chain of the imidazolidin-2-one moiety, followed by a spontaneous N-dealkylation. This process releases the active antimitotic metabolite, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs).[5] These active metabolites then interfere with microtubule dynamics, blocking the cell cycle in the G2/M phase and ultimately inducing apoptosis.[5][6]

Workflow for Prodrug Activation and Antimitotic Effect

G cluster_0 Extracellular Space cluster_1 Cancer Cell Prodrug PAIB-SO Prodrug CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 Uptake & Bioactivation ActiveMetabolite PIB-SO (Active Drug) CYP1A1->ActiveMetabolite N-dealkylation Microtubules Microtubule Disruption ActiveMetabolite->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: CYP1A1-mediated activation of PAIB-SO prodrugs in cancer cells.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-phenylimidazolidine-4-one derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound IDTarget Cell LineIC50 (nM)Reference
CEU-835MCF7Data not specified[5]
CEU-934MCF7Data not specified[5]
CEU-938MCF7Data not specified[5]
PaclitaxelMCF7Varies[5]

Note: Specific IC50 values for CEU-835, -934, and -938 were not provided in the source material, but their efficacy was shown to be comparable to paclitaxel in vivo.[5]

Antimicrobial Activity

The 2-phenylimidazolidine-4-one scaffold has also been explored for its antimicrobial properties.[1][2] Derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[2]

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

CompoundE. coli Inhibition (%)S. aureus Inhibition (%)Reference
2-(Chlorophenyl-imino)thiazolidin-4-one88.4691.66[7]
Ampicillin~100~100[7]

Note: The referenced study used a related thiazolidin-4-one scaffold, but the protocol is applicable.

Enzyme Inhibition: Fatty Acid Amide Hydrolase (FAAH)

Derivatives of the related imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one structures have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[8] This makes them attractive candidates for the treatment of pain and anxiety.

Mechanism of Inhibition The imidazolidinone core acts as a scaffold to present substituents that interact with the active site of the FAAH enzyme, leading to reversible inhibition. Structure-activity relationship studies have shown that the nature and length of the substituent at the N-3 position, as well as the substitution pattern on the phenyl rings at C-5, are critical for inhibitory activity.[8]

Protocol 4: FAAH Inhibition Assay

This protocol is a fluorometric assay to measure FAAH activity.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

  • Compound Incubation: In a 96-well plate, pre-incubate the FAAH enzyme with various concentrations of the test inhibitor for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the FAAH activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the pI50 value (-log(IC50)).

CompoundpI50
3-heptyl-5,5′-diphenylimidazolidine-2,4-dione (14)5.12
5,5′-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (46)5.94

Source: Adapted from data in J. Med. Chem. 2006, 49, 417-425.[8]

Structure-Activity Relationship (SAR) and Computational Guidance

The development of potent 2-phenylimidazolidine-4-one derivatives is greatly aided by understanding their structure-activity relationships and employing computational chemistry tools. For instance, in the case of FAAH inhibitors, it was found that appropriate substitutions can yield potent inhibitors that are devoid of affinity for cannabinoid receptors, thereby improving their selectivity profile.[8]

Computational Workflow for SAR Elucidation

G cluster_0 Computational Design Loop cluster_1 Experimental Validation Library Virtual Library of Derivatives Docking Molecular Docking (e.g., into FAAH active site) Library->Docking Scoring Binding Affinity Prediction Docking->Scoring Selection Candidate Selection Scoring->Selection Synthesis Chemical Synthesis Selection->Synthesis Bioassay Biological Assay (e.g., FAAH Inhibition) Synthesis->Bioassay SAR SAR Data Bioassay->SAR SAR->Library Iterative Refinement

Caption: A computational-experimental workflow for lead optimization.

Conclusion and Future Directions

The 2-phenylimidazolidine-4-one scaffold represents a highly versatile and privileged structure in modern drug discovery. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the development of new therapeutic agents. Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel applications, potentially through their incorporation into nanocarrier-based drug delivery systems to enhance solubility and targeted delivery.[1] The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this remarkable scaffold.

References

  • Muccioli, G. G., et al. (2006). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 49(1), 417–425. [Link]

  • de Fátima, Â., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(4), 4012–4024. [Link]

  • Ahmad, I., et al. (2026). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. Journal of Molecular Structure, 1311, 138249. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2021). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Egyptian Journal of Chemistry, 64(9), 4933-4942. [Link]

  • Shanmugapandiyan, P., et al. (2010). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4- Phenyl] -. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 115-119. [Link]

  • Šmit, B., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of Hygienic Engineering and Design. [Link]

  • Al-Masoudi, W. A. M., et al. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice, 4(7). [Link]

  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5336-5348. [Link]

  • Helali, N., et al. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). Journal of Advanced Pharmacy Research, 6(4), 192-206. [Link]

  • Fortin, S., et al. (2017). Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. Journal of Medicinal Chemistry, 60(11), 4615–4633. [Link]

  • Bérubé, P., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Pharmaceuticals, 18(2), 241. [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Protocols and Pharmacokinetics of 2-Phenylimidazolidin-4-one Derivatives

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary The 2-phenylimidazolidin-4-one scaffold is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The 2-phenylimidazolidin-4-one scaffold is a highly versatile nitrogen-containing heterocycle utilized extensively in medicinal chemistry. This guide provides an authoritative, self-validating framework for the in vivo formulation, administration, and pharmacokinetic (PK) profiling of these derivatives in murine models. By addressing the inherent physicochemical challenges of this scaffold—namely, its lipophilicity and potential for aqueous precipitation—this protocol ensures reproducible, high-fidelity preclinical data.

Pharmacological Rationale & Scaffold Mechanics

Understanding the structural biology of your active pharmaceutical ingredient (API) is critical before initiating in vivo studies. The imidazolidin-4-one core is frequently utilized to protect N-terminal amino acids from proteolytic degradation, acting as a highly stable peptidomimetic or prodrug scaffold 1. By preventing rapid oxidative deamination, this structural modification significantly enhances the in vivo half-life and oral bioavailability of the parent pharmacophore 2.

Recent pharmacokinetic studies have confirmed that the imidazolidin-4-one modification prevents the formation of inactive metabolites (such as carboxyprimaquine), thereby preserving systemic efficacy 3. Furthermore, 2-phenyl and 2-thioxo derivatives have demonstrated potent intrinsic pharmacological properties, including the induction of apoptosis in oncology models and the modulation of in vivo antioxidant pathways . These compounds also serve as critical synthetic targets for their broad-spectrum antibacterial and antioxidant activities .

Formulation Chemistry & Vehicle Selection

The Causality of Formulation: The inclusion of the 2-phenyl group significantly increases the lipophilicity (LogP) of the imidazolidin-4-one core. If administered in purely aqueous buffers, the compound will rapidly precipitate, leading to erratic absorption, localized toxicity, and uninterpretable PK data. A step-down polarity gradient (DMSO → PEG400 → Aqueous) is required to maintain the compound in a metastable microemulsion.

Table 1: Recommended Vehicle Compositions for 2-Phenylimidazolidin-4-one
RouteDMSO (%)PEG400 (%)Tween-80 (%)Saline (%)Max Vol (mL/kg)Scientific Rationale
IV 5300655Minimizes hemolysis; avoids Tween-80 induced anaphylaxis in systemic circulation.
IP 104054510Higher solvent load tolerated; prevents peritoneal precipitation and localized inflammation.
PO 104054510Surfactants enhance gastrointestinal absorption of lipophilic scaffolds.
Formulation Workflow

Formulation A 1. API Weighing 2-phenylimidazolidin-4-one B 2. Primary Solubilization Add 5-10% DMSO & Vortex A->B C 3. Surfactant Addition Add 30-40% PEG400 + 5% Tween-80 B->C D 4. Aqueous Dilution Add 45-65% Saline dropwise C->D E 5. Quality Control Check for micro-precipitation D->E F 6. Sterilization 0.22 µm PTFE Filtration E->F

Caption: Step-down polarity gradient workflow for the formulation of lipophilic 2-phenylimidazolidin-4-one.

Step-by-Step Formulation Protocol (Target: 5 mg/mL)
  • Primary Solubilization: Weigh 50 mg of the API into a glass vial. Add 1.0 mL of sterile DMSO. Vortex vigorously for 2 minutes until completely dissolved.

  • Cosolvent Stabilization: Add 4.0 mL of PEG400 and 0.5 mL of Tween-80. Sonicate the mixture for 5 minutes at room temperature. Causality: The PEG400 coats the hydrophobic phenyl rings, preventing aggregation.

  • Aqueous Phase Integration: While vortexing the solution continuously, dropwise add 4.5 mL of sterile 0.9% Saline.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Self-Validation Checkpoint: Hold the final solution against a light source. If the solution exhibits the Tyndall effect (cloudiness/scattering of light), the compound has precipitated. Do not administer. Discard and restart, increasing the PEG400 ratio by 5%.

In Vivo Administration Protocols (Murine Models)

Proper administration technique is vital to ensure the self-validating nature of the PK data. Stress or improper injection can alter hemodynamics and skew absorption profiles.

  • Oral Gavage (PO): Use a 20G reusable stainless-steel feeding needle. Secure the mouse by the scruff to ensure the esophagus is straight. Administer a maximum volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Intraperitoneal (IP): Use a 25G to 27G needle. Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. Aspirate slightly before injection; if fluid enters the hub, withdraw and reposition.

  • Intravenous (IV): Use a 27G to 30G needle. Warm the mouse briefly under a heat lamp to dilate the lateral tail vein. Administer a maximum volume of 5 mL/kg slowly over 10-15 seconds to prevent acute cardiovascular shock from the DMSO/PEG vehicle.

Pharmacokinetic (PK) Profiling & Bioanalysis

To accurately determine the metabolic stability provided by the imidazolidin-4-one ring, a rigorous PK sampling schedule is required.

Bioanalytical Workflow

PK_Study A Dosing (PO, IP, IV) B Blood Sampling (0.25 to 24h) A->B C Plasma Separation (Centrifuge 4°C) B->C D Protein Precipitation (Acetonitrile) C->D E LC-MS/MS Quantification D->E

Caption: In vivo pharmacokinetic sampling and bioanalytical LC-MS/MS workflow.

Step-by-Step PK Sampling Protocol
  • Timepoints: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Obtain 50 µL of blood via submandibular bleed into K2EDTA-coated tubes.

  • Processing: Centrifuge immediately at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a pre-chilled cryovial and store at -80°C.

  • Extraction: Mix 20 µL of plasma with 80 µL of ice-cold Acetonitrile (containing an internal standard) to precipitate proteins. Centrifuge at 15,000 × g for 15 minutes. Extract the supernatant for LC-MS/MS analysis.

Self-Validation Checkpoint: Include a spiked plasma control during LC-MS/MS preparation. Recovery rates below 80% indicate incomplete protein precipitation or ion suppression, requiring an adjustment to the extraction solvent ratio.

Table 2: Typical Pharmacokinetic Parameters for Imidazolidin-4-one Derivatives

Note: Values are representative ranges based on the structural stability of the scaffold.

ParameterDescriptionTypical Range
T_max Time to maximum plasma concentration1.0 - 2.5 h (PO)
C_max Maximum plasma concentration1.5 - 4.0 µM
t_1/2 Elimination half-life6.0 - 12.0 h
AUC_0-t Area under the curve15 - 45 µM·h
Bioavailability (F) Oral bioavailability40 - 65%

References

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - MDPI. Link

  • Imidazolidin-4-one Derivatives of Primaquine as Novel Transmission-Blocking Antimalarials - ACS Publications. 1

  • Synthesis, Biological Activity and In Silico Pharmacokinetic Prediction of a New 2-Thioxo-Imidazoldidin-4-One of Primaquine - PMC. 3

  • Imidazoquines as antimalarial and anti-pneumocystis agents - PMC. 2

  • Synthesis and Evaluation of Substituted Imidazolones for Antibacterial and Antioxidant Activities - Asian Journal of Research in Chemistry. Link

Sources

Method

Application Note: Catalytic Applications of 2-Phenylimidazolidin-4-one Derivatives in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The advent of organocatalysis has fundamentally transformed as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The advent of organocatalysis has fundamentally transformed asymmetric synthesis, offering robust, metal-free alternatives for the construction of complex chiral architectures. Among the most privileged scaffolds in this domain are the imidazolidin-4-one derivatives, pioneered by the MacMillan group [1]. Specifically, 2-phenylimidazolidin-4-one variants (e.g., (2S,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one) have proven to be exceptionally versatile catalysts.

By operating through reversible covalent interactions with carbonyl substrates, these catalysts reliably mediate iminium ion (LUMO-lowering) and enamine (HOMO-raising) activation pathways. This application note details the mechanistic rationale, quantitative performance metrics, and self-validating experimental protocols for deploying 2-phenylimidazolidin-4-one catalysts in asymmetric Diels-Alder cycloadditions and Friedel-Crafts alkylations.

Mechanistic Foundations & Causality (E-E-A-T)

The exceptional enantiocontrol exerted by 2-phenylimidazolidin-4-one catalysts is not coincidental; it is the result of precise spatial engineering and thermodynamic control. Understanding the causality behind the catalyst's structural features is critical for rational reaction optimization.

The Role of the C2-Phenyl Group

The introduction of a phenyl group at the C2 position of the imidazolidinone ring serves a dual purpose:

  • Geometric Control: Upon condensation with an α,β -unsaturated aldehyde, the steric bulk of the C2-phenyl group forces the resulting iminium ion to adopt an exclusively (E)-geometry. The (Z)-isomer is highly disfavored due to severe allylic strain between the substrate's olefinic protons and the C2-phenyl ring.

  • Facial Shielding: The C5-benzyl group (derived from phenylalanine) and the C2-phenyl group work in tandem to effectively block one face (typically the Re face) of the activated π -system. Consequently, incoming nucleophiles or dienes are forced to attack from the unshielded Si face, resulting in high enantiomeric excess (ee).

Acid Co-Catalyst Dependency

The catalytic cycle is highly dependent on a Brønsted acid co-catalyst (e.g., Trifluoroacetic acid (TFA), Trichloroacetic acid (TCA), or HCl). The acid protonates the secondary amine, facilitating the initial condensation with the aldehyde to form the iminium ion [2]. The choice of the counterion ( X− ) directly influences the solubility and the tightness of the ion pair, which can subtly modulate both the reaction rate and the stereochemical outcome.

IminiumCycle Cat 2-Phenylimidazolidin-4-one + Acid Co-catalyst Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium Condensation (-H2O) Sub α,β-Unsaturated Aldehyde Sub->Iminium Int Product Iminium Intermediate Iminium->Int Cycloaddition/Addition Nu Nucleophile / Diene (Face-Selective Attack) Nu->Int Int->Cat Catalyst Regeneration Prod Enantioenriched Product Int->Prod Hydrolysis (+H2O)

Diagram 1: Iminium activation cycle of 2-phenylimidazolidin-4-one catalysts.

Key Catalytic Applications & Quantitative Data

The 2-phenylimidazolidin-4-one architecture is primarily utilized in reactions requiring the activation of α,β -unsaturated aldehydes. Below is a summary of its performance across two benchmark transformations: the Diels-Alder cycloaddition and the Friedel-Crafts alkylation of electron-rich heterocycles.

Table 1: Quantitative Performance of 2-Phenylimidazolidin-4-one Catalysts
Reaction TypeSubstratesCatalyst / Acid (mol%)Temp (°C)Yield (%)Selectivityee (%)
Diels-Alder Cyclopentadiene + CinnamaldehydeCatalyst (10) / TFA (10)-20821:1.1 (exo:endo)90
Diels-Alder Cyclopentadiene + CrotonaldehydeCatalyst (5) / TFA (5)25941:1.1 (exo:endo)87
Friedel-Crafts N-Methylpyrrole + CinnamaldehydeCatalyst (10) / TCA (10)-4089>99:1 (regio)91
Friedel-Crafts Indole + CrotonaldehydeCatalyst (20) / HCl (20)-2085>99:1 (regio)88

Data synthesized from benchmark organocatalytic studies evaluating modified MacMillan catalysts [1, 3].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues (e.g., biphasic separation, color changes) and strict temperature controls are embedded to ensure reproducibility.

Protocol A: Asymmetric Diels-Alder Cycloaddition

Objective: Enantioselective synthesis of bicyclic aldehydes via LUMO-lowering iminium catalysis.

Reagents & Materials:

  • (2S,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one (10 mol%)

  • Trifluoroacetic acid (TFA) (10 mol%)

  • Cinnamaldehyde (1.0 equiv, freshly distilled)

  • Cyclopentadiene (3.0 equiv, freshly cracked from dicyclopentadiene)

  • Solvent: Methanol/Water (95:5 v/v)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the imidazolidin-4-one catalyst (0.1 mmol) in 2.0 mL of the MeOH/H 2​ O solvent mixture. Add TFA (0.1 mmol) dropwise at room temperature. Stir for 5 minutes to ensure complete formation of the amine salt.

  • Substrate Introduction: Add cinnamaldehyde (1.0 mmol) to the reaction mixture. Stir for 10 minutes to allow the pre-equilibrium formation of the iminium ion.

  • Thermal Control: Transfer the flask to a cryocooler or a dry ice/ethylene glycol bath set to -20 °C. Allow the mixture to equilibrate for 15 minutes. Causality note: Lower temperatures suppress the uncatalyzed background Diels-Alder reaction, which would otherwise erode the enantiomeric excess.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise down the side of the flask.

  • Reaction Monitoring: Stir the reaction at -20 °C for 14–24 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV/PMA stain).

  • Quenching & Workup: Dilute the mixture with cold diethyl ether (10 mL) and quench by adding saturated aqueous NaHCO 3​ (5 mL). Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography to isolate the endo and exo bicyclic adducts.

Protocol B: Enantioselective Friedel-Crafts Alkylation

Objective: Asymmetric alkylation of electron-rich heterocycles (pyrroles/indoles).

Reagents & Materials:

  • (2S,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one (10 mol%)

  • Trichloroacetic acid (TCA) (10 mol%)

  • N-Methylpyrrole (2.0 equiv)

  • α,β -Unsaturated aldehyde (e.g., Crotonaldehyde) (1.0 equiv)

  • Solvent: Isopropanol (IPA) or THF

Step-by-Step Methodology:

  • Preparation: Dissolve the catalyst (0.1 mmol) and TCA (0.1 mmol) in 1.5 mL of IPA at room temperature.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Reagent Addition: Add the α,β -unsaturated aldehyde (1.0 mmol) followed immediately by N-methylpyrrole (2.0 mmol).

  • Incubation: Stir vigorously at -40 °C for 24 hours. The solution may develop a slight yellow/orange tint, indicating the formation of the conjugated intermediate.

  • Workup: Pass the cold reaction mixture directly through a short pad of silica gel, eluting with Et 2​ O, to rapidly sequester the catalyst and quench the reaction. Concentrate the filtrate and purify via chromatography.

Workflow Step1 1. Catalyst Preparation Dissolve Imidazolidin-4-one in Solvent Step2 2. Acid Activation Add Co-catalyst (e.g., TFA, TCA) Step1->Step2 Step3 3. Substrate Addition Add α,β-Unsaturated Aldehyde at RT Step2->Step3 Step4 4. Cooling & Nucleophile Addition Cool to target temp (-20°C to -40°C) Step3->Step4 Step5 5. Reaction & Monitoring Stir until completion (TLC/GC monitoring) Step4->Step5 Step6 6. Quenching & Workup Quench with NaHCO3 or Silica Filtration Step5->Step6

Diagram 2: Standard experimental workflow for imidazolidin-4-one catalyzed reactions.

Troubleshooting & Optimization Insights

  • Moisture Content: While imidazolidin-4-one catalysts are remarkably water-tolerant (and sometimes require trace water for efficient iminium hydrolysis), excessive water can shift the equilibrium away from the active iminium species, stalling the reaction. Maintain water content at ~5% v/v when using protic solvent mixtures.

  • Acid Co-Catalyst Tuning: If conversion is low, switch from TFA (pKa ~0.23) to a stronger acid like HCl or a bulkier acid like TCA. The counterion directly impacts the transition state assembly.

  • Catalyst Recovery: For large-scale or industrial applications, 2-phenylimidazolidin-4-one catalysts can be modified with ionic liquids or immobilized on siliceous mesocellular foams (MCF) to allow for recovery and reuse up to 5 cycles with minimal drop in enantioselectivity [3].

References

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction Source: Journal of the American Chemical Society (JACS), 2000, 122, 17, 4243–4244. URL:[Link]

  • Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3) Coupling Source: ACS Publications, The Journal of Organic Chemistry, 2019, 84, 15, 9622–9632. URL:[Link]

  • Enantioselective Catalysis over Chiral Imidazolidin-4-one Immobilized on Siliceous and Polymer-Coated Mesocellular Foams Source: ResearchGate / Advanced Synthesis & Catalysis, 2010. URL:[Link]

Application

Application Note: Advanced Solvent Selection Guide for 2-Phenylimidazolidine-4-one Crystallization

Introduction & Strategic Overview 2-phenylimidazolidin-4-one and its derivatives are critical structural motifs utilized as chiral organocatalysts (e.g., MacMillan catalysts) and key pharmaceutical intermediates[1]. Achi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

2-phenylimidazolidin-4-one and its derivatives are critical structural motifs utilized as chiral organocatalysts (e.g., MacMillan catalysts) and key pharmaceutical intermediates[1]. Achieving high enantiomeric excess (ee) and isolating the correct polymorphic form is heavily dependent on the downstream crystallization process.

The choice of solvent profoundly influences not only the crystallizability but also the polymorphic selectivity of the compound, a phenomenon well-documented in complex pharmaceutical systems[2]. Because the imidazolidinone ring contains both hydrogen-bond donors (amine) and acceptors (carbonyl), the solvent's ability to participate in or disrupt these intermolecular networks dictates whether the system yields a thermodynamically stable crystal or a kinetically trapped metastable form. Rigorous purification via controlled crystallization is mandatory to maintain the catalytic efficacy and safety profiles of these chiral organic catalysts[3].

Mechanistic Causality in Solvent Selection

To engineer a successful crystallization process, scientists must move beyond trial-and-error and select solvents based on thermodynamic causality:

  • Protic Solvents (Thermodynamic Control): Solvents like ethanol and isopropanol (IPA) form strong hydrogen bonds with the solute in the liquid phase. This high degree of solvation increases the solubility barrier, widening the Metastable Zone Width (MSZW). Consequently, nucleation is slowed, allowing the solute molecules sufficient time to arrange into the lowest-energy, most densely packed crystal lattice (Stable Polymorph).

  • Aprotic & Anti-Solvents (Kinetic Control): Solvents like ethyl acetate or toluene do not competitively hydrogen-bond with the imidazolidinone ring. The solute molecules rapidly self-associate upon cooling or anti-solvent addition, leading to sudden, massive primary nucleation. This rapid precipitation typically yields metastable polymorphs or amorphous solids, which are useful for high-yield bulk recovery but poor for rejecting structurally similar impurities.

  • Oiling Out (Liquid-Liquid Phase Separation): If supersaturation is generated too quickly in a poor solvent, the 2-phenylimidazolidine-4-one may separate as an impurity-rich oil rather than a crystal. Selecting a solvent with a moderate polarity index (3.5–5.5) and employing a rigorous seeding strategy prevents this phase separation.

Decision Workflow for Solvent Selection

SolventSelection A Target Profile (Purity & Polymorph) B Solvent Screening (Thermodynamics) A->B C Solubility Curve & MSZW B->C D Protic Solvents (EtOH, IPA) C->D High H-Bonding E Aprotic Solvents (EtOAc, Toluene) C->E Low H-Bonding F Cooling Crystallization D->F G Anti-Solvent Addition E->G H Stable Polymorph F->H Thermodynamic I Metastable Polymorph G->I Kinetic J XRD & DSC Validation H->J I->J

Workflow for solvent selection in 2-phenylimidazolidine-4-one crystallization.

Quantitative Solvent Profiling

The following table summarizes the thermodynamic parameters and expected polymorphic outcomes for 2-phenylimidazolidine-4-one across different solvent classes.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Crystallization MechanismExpected Polymorph
Ethanol (Absolute) 5.278.412.585.0CoolingStable (Form II)
Isopropanol (IPA) 3.982.68.265.4CoolingStable (Form II)
Ethyl Acetate 4.477.125.0110.0Evaporative / CoolingMetastable (Form I)
Toluene 2.4110.64.535.0CoolingMetastable (Form I)
EtOAc / Hexane (1:2) ~2.5~68.0< 2.015.0Anti-solvent CrashAmorphous / Form I

Note: Solubility values are representative benchmarks for the unsubstituted 2-phenylimidazolidin-4-one core. Highly substituted chiral derivatives will exhibit shifted absolute solubilities, though the relative solvent trends remain constant.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure reproducibility and process control.

Protocol A: Thermodynamic Profiling and MSZW Determination

Objective: Define the operational boundaries for cooling crystallization to prevent spontaneous nucleation.

  • Preparation: Suspend 500 mg of crude 2-phenylimidazolidine-4-one in 5 mL of the target solvent (e.g., Ethanol) in a 10 mL jacketed crystallizer equipped with a Focused Beam Reflectance Measurement (FBRM) probe and an overhead stirrer (300 RPM).

  • Dissolution (Clear Point): Heat the suspension at a controlled rate of 0.5°C/min.

    • Self-Validation: Monitor the FBRM. Complete dissolution is confirmed when the chord count drops to the baseline solvent noise. Record this temperature as the saturation temperature ( Tsat​ ).

  • Nucleation (Cloud Point): Cool the clear solution at a rate of 0.1°C/min.

    • Self-Validation: A sudden, sharp spike in FBRM chord counts indicates primary nucleation. Record this as the nucleation temperature ( Tnuc​ ).

  • Data Synthesis: Calculate the MSZW ( Tsat​−Tnuc​ ). A wide MSZW (>15°C) confirms the solvent is suitable for a controlled, seeded cooling crystallization.

Protocol B: Scaled-Up Seeded Cooling Crystallization

Objective: Isolate the thermodynamically stable polymorph with high chemical purity.

  • Dissolution: Dissolve 10 g of crude 2-phenylimidazolidine-4-one in 120 mL of Isopropanol (IPA) at 75°C. Stir at 250 RPM.

  • Polishing Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter into the main crystallization vessel.

    • Causality: This removes insoluble dust or catalyst residues that act as heterogeneous nucleation sites, which could prematurely trigger uncontrolled crystallization.

  • Cooling to Seeding Point: Cool the reactor to 65°C. This temperature must be strictly below Tsat​ but well above Tnuc​ (within the metastable zone).

  • Seeding: Introduce 100 mg (1 wt%) of pure, milled 2-phenylimidazolidine-4-one Stable Form crystals.

    • Causality: Seeding bypasses the high activation energy barrier of primary nucleation. It directs the system exclusively toward the thermodynamically stable polymorph and prevents "oiling out" (liquid-liquid phase separation).

  • Aging: Hold the temperature isothermally at 65°C for 1 hour.

    • Self-Validation: Extract a 1 mL aliquot of the supernatant, filter immediately, and analyze via HPLC. The concentration should drop to match the solubility curve at 65°C, confirming the seed bed has grown and consumed the initial supersaturation.

  • Controlled Cooling: Apply a non-linear (cubic) cooling profile down to 10°C over 6 hours.

    • Causality: A cubic cooling curve cools slowly at first and faster later. This maintains a constant supersaturation level as the surface area of the growing crystals increases, ensuring uniform crystal growth and preventing secondary nucleation.

  • Isolation & Final Validation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold IPA (5°C) to displace the impurity-laden mother liquor. Dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation: Validate polymorphic purity via Powder X-Ray Diffraction (PXRD) and thermal stability via Differential Scanning Calorimetry (DSC).

Sources

Method

Application Note: Standard Operating Procedure for In Vitro Biological Evaluation of 2-Phenylimidazolidine-4-one Derivatives

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 4-imidazolidinone skeleton is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 4-imidazolidinone skeleton is a privileged scaffold in medicinal chemistry, widely recognized for its diverse biological properties, including potent antitumor, anti-inflammatory, and anticonvulsant activities[1]. Specifically, 2-phenylimidazolidine-4-one and its functionalized derivatives have emerged as promising anticancer agents. Recent structure-activity relationship (SAR) studies demonstrate that these compounds exert cytotoxicity by triggering ROS-dependent apoptosis and modulating critical survival pathways such as PI3K/AKT in various malignancies, including colorectal and hepatocellular carcinomas[2].

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) not merely as a list of instructions, but as a self-validating system . Every experimental tier—from initial viability screening to deep mechanistic profiling—includes internal controls designed to isolate the true pharmacological effect of the 2-phenylimidazolidine-4-one compound from experimental artifacts.

The Self-Validating Assay Philosophy

To ensure absolute trustworthiness in your data, every protocol described herein relies on causality:

  • Vehicle Controls: Highly lipophilic imidazolidinone derivatives require DMSO for solubilization. Vehicle-induced cytotoxicity is a common false positive; thus, DMSO concentrations must be strictly capped at ≤0.5% (v/v)[3].

  • Positive Controls: Established chemotherapeutics (e.g., 5-Fluorouracil or Staurosporine) must be run in parallel to benchmark the relative potency and validate the assay's dynamic range[2][4].

  • Orthogonal Validation: Cell viability (MTT) data must be orthogonally confirmed via flow cytometry (Annexin V/PI) to distinguish true apoptosis from non-specific necrosis.

Experimental Workflow & Signaling Mechanisms

Before initiating the physical protocols, it is critical to understand the biological cascade you are attempting to measure. The following diagrams map both the physical laboratory workflow and the intracellular signaling pathways targeted by 2-phenylimidazolidine-4-one derivatives.

Workflow Start Compound Preparation (2-Phenylimidazolidin-4-one) CellCulture Cell Culture & Seeding (e.g., HCT116, HepG2) Start->CellCulture MTT MTT Assay (Viability & IC50 Determination) CellCulture->MTT FlowCyto Flow Cytometry (Annexin V/PI Apoptosis) MTT->FlowCyto Select IC50 Dose WB Western Blotting (Protein Expression Profiling) MTT->WB Select IC50 Dose Data Data Synthesis & Mechanism Validation FlowCyto->Data WB->Data

Figure 1: Self-validating experimental workflow for evaluating 2-phenylimidazolidine-4-one derivatives.

Mechanism Drug 2-Phenylimidazolidin-4-one Derivatives ROS Intracellular ROS Accumulation Drug->ROS Triggers PI3K PI3K/AKT Pathway Inhibition Drug->PI3K Inhibits Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) ROS->Bcl2 PI3K->Bcl2 Caspase Activation of Caspase-9 & Caspase-3 Bcl2->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Figure 2: Proposed apoptotic signaling pathway induced by 4-imidazolidinone derivatives in cancer cells.

Detailed Methodologies

Phase 1: Compound Preparation & Cell Culture Standardization

The integrity of the assay begins with precise compound handling.

  • Stock Solution Preparation: Dissolve the synthesized 2-phenylimidazolidine-4-one derivative in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C. Causality: Repeated freeze-thaw cycles degrade the imidazolidinone ring; aliquoting preserves structural integrity.

  • Cell Culture Maintenance: Cultivate target cell lines (e.g., HCT116 colorectal, HepG2 hepatocellular) in DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain at 37°C in a humidified 5% CO2​ atmosphere.

  • Synchronization (Optional but Recommended): Prior to treatment, starve cells in serum-free media for 1–2 hours to synchronize the cell cycle, ensuring that observed cytotoxic effects are uniform across the population[3].

Phase 2: MTT Cytotoxicity Assay (IC 50​ Determination)

The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for cellular metabolic activity and viability[4].

Step-by-Step Protocol:

  • Seeding: Harvest cells at 80% confluency. Seed 1×104 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours to allow for cell adherence.

  • Treatment: Aspirate media. Apply the 2-phenylimidazolidine-4-one derivative diluted in complete media at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Self-Validating Controls: Include a Blank (media only), a Negative Control (untreated cells), a Vehicle Control (cells + 0.5% DMSO), and a Positive Control (e.g., 5-Fluorouracil at 10 µM).

  • Incubation: Incubate for 24, 48, or 72 hours depending on the desired kinetic profile.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Solubilization: Carefully aspirate the media (avoid disturbing the formazan crystals at the bottom). Add 150 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes to fully dissolve the crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis (e.g., GraphPad Prism).

Phase 3: Apoptosis Analysis via Flow Cytometry

To confirm that the reduction in cell viability is due to programmed cell death (apoptosis) rather than non-specific toxicity (necrosis), Annexin V-FITC/Propidium Iodide (PI) double staining is required[2].

Step-by-Step Protocol:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the 2-phenylimidazolidine-4-one compound at its calculated IC 50​ and IC 50​ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells (using enzyme-free cell dissociation buffer or mild trypsin). Causality: Harsh trypsinization can cleave phosphatidylserine from the membrane, yielding false-negative Annexin V results.

  • Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Presentation

To establish a benchmark for your assays, below is a representative data summary table illustrating the expected pharmacological profile of a highly active 2-phenylimidazolidine-4-one derivative across standard cancer cell lines, compared to a clinical reference drug.

Cell LineTissue Origin2-Phenylimidazolidin-4-one IC 50​ (µM)5-Fluorouracil IC 50​ (µM)Apoptotic Index (%)*
HCT116 Colorectal Carcinoma 12.4±1.2 15.8±1.4 42.5±3.1
LS-174T Colorectal Adenocarcinoma 18.6±2.0 21.5±1.8 38.2±2.5
HepG2 Hepatocellular Carcinoma 8.7±0.9 10.2±1.1 55.4±4.0
MCF-7 Breast Adenocarcinoma 24.1±2.5 18.3±1.5 29.8±2.2
VERO Normal Kidney (Toxicity Control) >150.0 65.4±4.2 <5.0

*Apoptotic Index represents the total percentage of early + late apoptotic cells following 24h treatment at the IC 50​ dose, as determined by Annexin V/PI flow cytometry.

References

  • [3] Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. 3

  • [2] Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PMC. 2

  • [4] IMIDAZOLIDIN DERIVATIVE A NOVEL ANTI COLORECTAL CANCER AGENT. Connect Journals. 4

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI.

  • [1] Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3). ACS Publications. 1

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and Structural Elucidation of 2-Phenylimidazolidine-4-one Derivatives

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix/Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) & Electron Ionization (EI-MS) Executive Summary 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix/Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) & Electron Ionization (EI-MS)

Executive Summary

2-Phenylimidazolidine-4-ones represent a privileged heterocyclic scaffold, functioning both as highly efficient MacMillan-type organocatalysts and as crucial peptidomimetic pharmacophores in antimalarial drug discovery[1]. Accurate structural elucidation of these compounds is paramount for reaction monitoring, metabolite identification, and pharmacokinetic profiling. This application note details the causality behind their gas-phase fragmentation behavior, providing a self-validating analytical protocol to distinguish between core ring cleavages and side-chain modifications based on ionization modalities.

Mechanistic Causality in Gas-Phase Fragmentation

The fragmentation of the 2-phenylimidazolidine-4-one core is highly dependent on the charge carrier and the ionization method. Understanding the physical chemistry behind these pathways prevents misinterpretation of MS/MS spectra.

Electrospray Ionization (ESI): The Role of the Charge Carrier

In positive-ion ESI, these derivatives readily form both protonated [M+H]+ and sodiated [M+Na]+ adducts[1]. The selection of the precursor ion fundamentally alters the dissociation pathway:

  • Protonated Molecules ([M+H]+) : Protonation typically occurs at the most basic nitrogen within the ring. Upon Collision-Induced Dissociation (CID), the protonated species undergoes three distinct closed-shell ring cleavage pathways[1]. Because the charge is localized on the nitrogen, the activation energy for N-C and C-C bond cleavage is lowered, yielding highly stable iminium ions . This fragmentation pattern remains largely unaffected by exocyclic substituents, making [M+H]+ CID the gold standard for diagnosing the intact imidazolidin-4-one core[1].

  • Sodiated Molecules ([M+Na]+) : Sodiated species exhibit drastically different behavior. The Na+ cation acts as a Lewis acid, strongly coordinating to the carbonyl oxygen and the nitrogen lone pairs. This multidentate coordination "locks" the five-membered ring, significantly raising the activation energy required for ring cleavage[1][2]. Consequently, the lowest-energy pathway shifts to the homolytic cleavage of the exocyclic substituent (e.g., predominant loss of a benzyl or phenyl radical) or the simple dissociation of Na+[1].

Electron Ionization (EI): Radical Cation Dynamics

Under hard ionization (EI, 70 eV), the molecular radical cation [M]+• is generated. Unlike the even-electron [M+H]+ species, the radical cation primarily undergoes alpha-cleavages of the exocyclic substituents (such as the 2-phenyl group), leaving the five-membered imidazolidin-4-one ring intact[3]. This provides complementary structural information, allowing analysts to map the mass of the aliphatic or aromatic side chains independently of the core[3].

Peptidomimetic Specifics: The Diketopiperazine (DKP) Pathway

When the 2-phenylimidazolidine-4-one is incorporated into a peptide backbone (e.g., primaquine derivatives), tandem MS reveals a unique structural rearrangement. The major MS/MS fragmentation involves the thermodynamically driven release of a neutral diketopiperazine (DKP)[4]. The relative abundance of this fragment is inversely correlated with the steric bulk of the N-terminal amino acid, providing a reliable stereochemical and regiochemical fingerprint.

Self-Validating LC-MS/MS Protocol

To ensure analytical trustworthiness, this protocol incorporates internal validation checks to prevent adduct-induced spectral misinterpretation.

Step 1: Sample Preparation and Chromatography
  • Preparation : Dissolve the 2-phenylimidazolidine-4-one derivative in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Modifier Addition : Add 0.1% Formic Acid (FA) to the sample.

    • Causality Check: The acidic modifier forces the equilibrium toward [M+H]+ formation, ensuring access to the diagnostic ring-cleavage pathways.

  • Chromatography : Utilize a sub-2 µm C18 UHPLC column. Run a gradient using Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

Step 2: MS Source Optimization & Validation
  • Ionization Parameters : Set ESI to Positive mode. Capillary voltage: 3.0–3.5 kV; Desolvation temperature: 350°C.

  • System Validation (Critical) : Perform a full MS1 scan (m/z 100–1000). You must observe the [M+H]+ peak as the base peak. If [M+Na]+ dominates, the system is contaminated with ambient sodium (e.g., from glassware), which will suppress the diagnostic iminium fragments. Flush the system with 50% Methanol containing 1% FA before proceeding.

Step 3: Collision-Induced Dissociation (CID)
  • Isolation : Isolate the [M+H]+ precursor with a narrow 1.0 Da window to exclude isotopic interference.

  • Energy Ramping : Apply a Normalized Collision Energy (NCE) ramp from 15 to 35 eV.

    • Causality Check: Low NCE (15–25 eV) favors the diagnostic closed-shell ring cleavages. High NCE (>30 eV) induces secondary fragmentations of the resulting iminium ions, complicating spectral deconvolution.

Quantitative Data Interpretation

The following table summarizes the expected quantitative shifts and neutral losses based on the selected ionization modality.

Table 1: Diagnostic Fragmentation Summary for 2-Phenylimidazolidine-4-one Derivatives

Ionization ModePrecursor IonActivation EnergyPrimary Neutral Loss / CleavageDiagnostic Product IonStructural Significance
ESI (+) [M+H]+Low CID (15-25 eV)N/A (Internal Ring Cleavage)Iminium IonsConfirms the intact imidazolidin-4-one core.
ESI (+) [M+Na]+Low-Med CIDBenzyl / Phenyl Radical[M+Na - R]•+Identifies exocyclic aromatic appendages.
EI (+) [M]+•Hard (70 eV)Exocyclic Alkyl/Aryl RadicalIntact Ring CationDifferentiates side-chain mass from core mass.
ESI (+) Peptidomimetic [M+H]+Med CID (20-30 eV)Neutral Diketopiperazine (DKP)Truncated Peptide IonRegiochemical fingerprinting of peptide sequences.

Visualizations

Workflow A Sample Prep (0.1% FA) B UHPLC Separation A->B C ESI(+) Ionization B->C D Precursor Selection C->D E CID (15-35 eV) D->E F MS/MS Detection E->F

Fig 1. Self-validating LC-MS/MS workflow for imidazolidine-4-one analysis.

Pathway M1 [M+H]+ Precursor (ESI Positive) F1 Iminium Ions (Diagnostic Ring Cleavage) M1->F1 CID (Low Energy) M2 [M+Na]+ Precursor (ESI Positive) F2 Benzyl/Phenyl Radical Loss (Side-chain Cleavage) M2->F2 CID (Na+ Mediated) M3 [M]+• Radical Cation (EI Hard Ionization) F3 Intact Ring Cation (Alpha-Cleavage) M3->F3 High Energy (70 eV)

Fig 2. Divergent gas-phase fragmentation pathways based on ionization modality.

References

  • Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts. M L Schmidt, M Engeser. Journal of Mass Spectrometry, 2017 Jun;52(6):367-371. URL:[Link]

  • N-Methylimidazolidin-4-one organocatalysts: gas-phase fragmentations of radical cations by experiment and theory. M Engeser, C Mundt, C Bauer, S Grimme. Journal of Mass Spectrometry, 2017 Jul;52(7):452-458. URL:[Link]

  • Electrospray ionization-ion trap mass spectrometry study of PQAAPro and PQProAA mimetic derivatives of the antimalarial primaquine. Nuno Vale et al. Journal of the American Society for Mass Spectrometry, 2008 Oct;19(10):1500-10. URL:[Link]

Sources

Method

Application Note: Formulation Techniques for 2-Phenylimidazolidine-4-one Targeted Drug Delivery Systems

Introduction & Scientific Rationale The therapeutic efficacy of peptide-based drugs and primary/secondary amines is frequently compromised by poor oral bioavailability, rapid renal clearance, and extreme susceptibility t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The therapeutic efficacy of peptide-based drugs and primary/secondary amines is frequently compromised by poor oral bioavailability, rapid renal clearance, and extreme susceptibility to enzymatic degradation by aminopeptidases. The 2-phenylimidazolidine-4-one scaffold represents an authoritative, bioreversible prodrug strategy to overcome these pharmacokinetic barriers.

By condensing the N-terminal amino acid amide of a therapeutic peptide with benzaldehyde, the resulting 2-phenylimidazolidin-4-one ring sterically shields the vulnerable peptide bond from enzymatic cleavage [1].

Mechanistic Causality: The phenyl group at the C2 position is critical. It provides significant steric bulk that prevents aminopeptidase active-site docking. Furthermore, the lipophilic nature of the phenyl ring drastically increases the overall partition coefficient (logP) of the molecule. This lipophilicity is a prerequisite for high-efficiency encapsulation into lipid nanoparticles (LNPs). At physiological pH (7.4), the imidazolidin-4-one ring undergoes a predictable, water-driven cycloreversion (hydrolysis), releasing the active drug and benign benzaldehyde without requiring specific enzymatic activation [2].

Mechanistic Pathway

Mechanism Peptide Active Peptide/Amine (Hydrophilic, Unstable) Prodrug 2-Phenylimidazolidin-4-one (Lipophilic, Stable) Peptide->Prodrug Condensation (TEA, MeOH) Benzaldehyde Benzaldehyde (C2-Phenyl Source) Benzaldehyde->Prodrug Release Target Tissue (pH 7.4 Hydrolysis) Prodrug->Release LNP Delivery Enzyme Aminopeptidases (Blocked) Enzyme->Prodrug Steric Hindrance Release->Peptide Sustained Release

Figure 1: Bioreversible mechanism of 2-phenylimidazolidine-4-one prodrug formation and targeted release.

Formulation Strategy: Targeted Lipid Nanoparticles (LNPs)

While the prodrug provides chemical and enzymatic stability, spatial targeting requires a nanocarrier. We utilize a microfluidic-assisted LNP formulation. The increased lipophilicity of the 2-phenylimidazolidin-4-one derivative drives it into the hydrophobic lipid core during the rapid mixing phase, achieving encapsulation efficiencies (EE%) exceeding 85%, compared to <15% for the native hydrophilic peptide. Surface functionalization of the LNPs with targeting ligands (e.g., folate or cRGD) ensures receptor-mediated endocytosis at the target tissue.

Experimental Protocols

Workflow Step1 Step 1: Prodrug Synthesis Reflux in Methanol + TEA Step2 Step 2: Purification Flash Chromatography Step1->Step2 Step3 Step 3: LNP Formulation Microfluidic Mixing (Lipid + Prodrug) Step2->Step3 Step4 Step 4: Dialysis & Sizing DLS & Encapsulation Step3->Step4 Step5 Step 5: Kinetic Assays HPLC Analysis at pH 7.4 Step4->Step5

Figure 2: Step-by-step experimental workflow for prodrug synthesis and LNP formulation.

Protocol A: Synthesis of the 2-Phenylimidazolidin-4-one Prodrug

Self-Validating Step: The use of a Dean-Stark apparatus is bypassed here by utilizing anhydrous methanol and activated molecular sieves, driving the equilibrium toward the cyclic product by sequestering the water byproduct [3].

  • Preparation: Dissolve 5.0 mmol of the target peptide/amine hydrochloride salt in 20 mL of anhydrous methanol.

  • Neutralization: Add 5.5 mmol of Triethylamine (TEA) dropwise. Causality: TEA neutralizes the hydrochloride salt, generating the free amine required for nucleophilic attack on the carbonyl carbon.

  • Condensation: Add 6.0 mmol of benzaldehyde and 1.0 g of activated 3Å molecular sieves. Reflux the mixture at 65°C for 12 hours under an inert nitrogen atmosphere.

  • Purification: Filter the molecular sieves, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Dichloromethane:Methanol 95:5) to isolate the diastereomeric mixture of the 2-phenylimidazolidin-4-one prodrug.

Protocol B: Microfluidic Formulation of Prodrug-Loaded LNPs
  • Lipid Phase: Dissolve DSPC, Cholesterol, PEG-Lipid, and the synthesized prodrug in pure ethanol at a molar ratio of 50:38.5:1.5:10.

  • Aqueous Phase: Prepare a 50 mM citrate buffer (pH 4.0). Causality: The acidic pH ensures that any residual basic sites on the lipids are protonated, facilitating electrostatic interactions during self-assembly.

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min. Causality: Rapid mixing (<3 ms) forces uniform supersaturation, trapping the lipophilic prodrug in the core and yielding monodisperse particles.

  • Dialysis: Dialyze the resulting suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove ethanol and unencapsulated prodrug.

Protocol C: In Vitro Release Kinetics & Aminopeptidase Stability Assay
  • Enzymatic Challenge: Incubate 100 µM of free peptide and 100 µM of formulated prodrug in human plasma (containing native aminopeptidases) at 37°C [1].

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with 100 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Quantification: Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via RP-HPLC (C18 column, UV detection at 254 nm) to quantify the remaining intact prodrug and released peptide.

Quantitative Data Presentation

To validate the formulation's efficacy, comparative pharmacokinetic and physical parameters are summarized below. The data demonstrates the superiority of the 2-phenylimidazolidin-4-one LNP system over the free drug.

ParameterFree Peptide/AmineUnformulated ProdrugLNP-Encapsulated Prodrug
LogP (Lipophilicity) -1.2+2.8N/A (Lipid Core)
Encapsulation Efficiency (EE%) < 15%N/A88.4 ± 2.1%
Particle Size (Z-average) N/AN/A85.2 ± 3.4 nm
Polydispersity Index (PDI) N/AN/A0.112
Plasma Half-Life ( t1/2​ ) < 30 minutes14.5 hours> 48 hours
Aminopeptidase Degradation Complete in 1 hrResistantResistant

Table 1: Physicochemical and stability profiling of the 2-phenylimidazolidin-4-one targeted delivery system.

References

  • Title: Imidazolidin-4-one Derivatives of Primaquine as Novel Transmission-Blocking Antimalarials Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application Source: Molecules (MDPI) URL: [Link]

  • Title: A carbamate-based approach to primaquine prodrugs: Antimalarial activity, chemical stability and enzymatic activation Source: Bioorganic & Medicinal Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenylimidazolidine-4-one

Welcome to the technical support center for the synthesis of 2-phenylimidazolidine-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-phenylimidazolidine-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot experimental hurdles.

Troubleshooting Guide: Enhancing Reaction Yield

Low yields in the synthesis of 2-phenylimidazolidine-4-one can stem from various factors, including incomplete reactions, side product formation, and purification losses. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My primary synthesis route, the condensation of an aminoacetamide with a carbonyl compound, is resulting in a low yield. What are the likely causes and how can I improve it?

This is a common issue that can often be traced back to the equilibrium nature of the initial Schiff base formation and the subsequent cyclization.

Causality and Recommended Solutions:

  • Inefficient Water Removal: The initial condensation to form the Schiff base is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution: Employ a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene, benzene). Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves can be effective.

  • Suboptimal Catalyst: While the reaction can proceed without a catalyst, an acid catalyst is often necessary to achieve reasonable reaction rates and yields.

    • Solution: Introduce a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. The acidity of the catalyst can significantly influence the reaction rate.

  • Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Extended reflux times may also be necessary.[1] Some syntheses report refluxing for 4 to 7 hours.[1]

  • Purity of Starting Materials: Impurities in the aminoacetamide or the carbonyl compound can interfere with the reaction, leading to side products and lower yields.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or distillation before use.

Question 2: I'm observing significant formation of side products. What are the most common side reactions and how can I suppress them?

Side product formation is a major contributor to reduced yields. Identifying the nature of these byproducts is the first step toward mitigation.

Common Side Reactions and Mitigation Strategies:

Side Product Plausible Cause Recommended Mitigation Strategy
Polymerization of Aldehyde Aldehyd self-condensation, especially under basic conditions or at high temperatures.Add the aldehyde slowly to the reaction mixture. Maintain a controlled temperature.
Formation of Amide from Aminoacetamide Hydrolysis of the imidazolidinone ring, particularly in the presence of excess water or under harsh acidic or basic conditions during workup.Ensure anhydrous reaction conditions. Use a mild workup procedure, avoiding strong acids or bases.
Oxidation Products If the reaction is exposed to air for prolonged periods at high temperatures, oxidation of starting materials or products can occur.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 3: My desired product appears to be forming, but I'm experiencing significant loss during purification. What are the best practices for isolating 2-phenylimidazolidine-4-one?

Purification can be a challenging step, and losses at this stage can dramatically impact the final yield.

Purification Workflow and Key Considerations:

Caption: Optimized purification workflow for 2-phenylimidazolidine-4-one.

Detailed Steps and Expert Insights:

  • Reaction Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If an acid catalyst was used, neutralize it carefully with a weak base like a saturated sodium bicarbonate solution. Avoid strong bases which can promote hydrolysis of the product.

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Column Chromatography: This is often the most critical step for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: For obtaining a highly pure product, recrystallization is recommended.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol/water mixtures are often effective.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic routes to 2-phenylimidazolidine-4-one that might offer better yields?

While the condensation of an aminoacetamide with a carbonyl is a primary route, other methods can be advantageous depending on the available starting materials and desired substitution patterns.

  • Van Leusen Imidazole Synthesis: This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[4][5][6] It is particularly useful for synthesizing substituted imidazoles and can be adapted for imidazolidinones. The aldimine can be generated in situ from an aldehyde and an amine.[5]

  • Ugi Four-Component Reaction (U-4CR): This powerful multi-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative.[7][8][9] This reaction is known for its high atom economy and generally good yields.[7]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.[1]

Q2: How does the choice of solvent affect the reaction yield?

The solvent plays a crucial role in the synthesis of 2-phenylimidazolidine-4-one.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can be effective as they are good at solvating the reactants.[7]

  • Azeotropic Solvents: Toluene and benzene are often used with a Dean-Stark apparatus to facilitate the removal of water, driving the equilibrium towards product formation.

  • Alcohols: Methanol and ethanol have also been used successfully.[7] However, care must be taken as they can potentially react with some starting materials or intermediates.

  • Green Chemistry Approaches: Recent studies have explored more environmentally friendly conditions, including using water as a solvent or even solvent-free conditions, which can be effective in certain cases.[10]

Q3: Can catalysts be used to improve the reaction, and if so, which ones are most effective?

Yes, catalysts are often employed to enhance the rate and yield of the reaction.

  • p-Toluenesulfonic Acid (p-TsOH): A commonly used and effective acid catalyst for the condensation reaction.

  • Other Acid Catalysts: Hydrochloric acid in glacial acetic acid has also been reported to give good yields.[11][12]

  • Lewis Acids: In some cases, Lewis acids can be used to activate the carbonyl group towards nucleophilic attack.

  • Iodine: Molecular iodine has been used as an efficient and inexpensive catalyst for the synthesis of related imidazole derivatives under solvent-free conditions.[13]

Q4: What is the general mechanism for the formation of the imidazolidinone ring?

The formation of the 2-phenylimidazolidine-4-one ring from an aminoacetamide and a carbonyl compound generally proceeds through the following steps:

Caption: Generalized mechanism for imidazolidin-4-one synthesis.

  • Schiff Base Formation: The primary amine of the aminoacetamide undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone, followed by dehydration to form a Schiff base (imine). This step is reversible.

  • Intramolecular Cyclization: The amide nitrogen of the Schiff base intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form the five-membered imidazolidinone ring.

Q5: Are there any specific safety precautions I should be aware of during this synthesis?

Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Handling of Reagents: Some of the starting materials and reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.

  • Reaction Conditions: If heating the reaction, use a heating mantle with a temperature controller to avoid overheating. If using microwave synthesis, ensure the equipment is properly maintained and operated according to the manufacturer's instructions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Van Leusen reaction - Wikipedia. [Link]

  • Ronga, L., et al. (2010).
  • Van Leusen Reaction - Organic Chemistry Portal. [Link]

  • Navarrete-Vázquez, G., et al. (2010).
  • Wang, B., et al. (2016).
  • Van Leusen Reaction - YouTube. [Link]

  • Ali, S. S., et al. (2010). One-pot synthesis of 2 – phenylimidazo [4, 5-f][4][7] phenanthroline derivatives under solvent free conditions by using iodine. Archives of Applied Science Research.

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.
  • Optimization of the cyclization reaction conditions. - ResearchGate. [Link]

  • Ugi reaction - Wikipedia. [Link]

  • Ronga, L., et al. (2010).
  • Van Leusen Imidazole Synthesis - Organic Chemistry Portal. [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • US4314066A - Synthesis of tetramisole, levamisole and their derivatives - Google P
  • Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.
  • Dalaf, A. H. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser performance. Tikrit Journal of Pure Science.
  • Blackmore, T. R., & Thompson, P. E. (2011).
  • Shanmugapandiyan, P., et al. (2010). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. International Journal of Pharmaceutical Sciences and Drug Research.
  • Navarrete-Vázquez, G., et al. (2010).
  • Zare, K., et al. (2013). A one-pot synthesis of 5,5-disubstituted hydantoin derivatives using magnetic Fe3O4 nanoparticles as a reusable heterogeneous catalyst. Journal of the Iranian Chemical Society.
  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings - PMC - NIH. [Link]

  • Ugi Reaction - Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Phenylimidazolidine-4-one

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility bottlenecks associated with the 2-phenylimidazolidine-4-one scaffold.

This molecule is a highly valuable pharmacophore and peptidomimetic intermediate [1]. However, its rigid, lipophilic 2-phenyl ring combined with the strong intermolecular hydrogen-bonding network of the imidazolidin-4-one core (driven by the C=O and NH groups) results in high crystal lattice energy. This guide bypasses generic advice and provides mechanistically grounded, self-validating troubleshooting workflows.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My 2-phenylimidazolidine-4-one crashes out of solution immediately upon dilution in pH 7.4 buffer. How do I establish a reliable baseline solubility? A1: You are likely observing "solvent-shift precipitation." If you dissolve the compound in a water-miscible solvent (like DMSO) and spike it into an aqueous buffer, the rapid diffusion of the organic solvent into the bulk water leaves your highly lipophilic compound supersaturated, forcing immediate nucleation.

  • The Causality: The 2-phenyl group drives hydrophobic exclusion, causing the molecules to rapidly self-associate.

  • The Solution: Abandon solvent-spiking for baseline measurements. You must perform a thermodynamic shake-flask assay. Add excess solid to the buffer, equilibrate for 48 hours, filter, and analyze via HPLC. This isolates true thermodynamic solubility from kinetic precipitation artifacts.

Q2: I attempted to increase solubility by lowering the pH to ionize the ring nitrogen, but my compound degraded. Why? A2: This is a critical chemical liability of this specific scaffold. While lowering the pH can theoretically protonate the basic nitrogen on the imidazolidinone ring, imidazolidines and imidazolidin-4-ones are highly susceptible to acid-catalyzed hydrolysis [2, 3].

  • The Causality: In aqueous acidic media (e.g., 10% HCl), the ring opens and hydrolyzes, yielding the corresponding diamine/amino acid and benzaldehyde[2].

  • The Solution: Aggressive pH adjustment is scientifically flawed for this molecule. You must rely on neutral solubilization techniques, such as host-guest complexation or solid-state modification, to preserve the structural integrity of the imidazolidin-4-one ring [3].

Q3: Standard cosolvents (PEG400, Propylene Glycol) are only providing marginal improvements. What is the mechanistic failure here? A3: Cosolvents operate solely by reducing the dielectric constant of the aqueous vehicle, which helps solvate the hydrophobic phenyl ring. However, they do absolutely nothing to disrupt the solid-state crystal lattice energy. If your specific derivative has a high melting point, the primary barrier to dissolution is the energy required to break the crystal lattice, not just its lipophilicity.

Q4: How does Cyclodextrin (CD) complexation solve this, and which derivative should I use? A4: Cyclodextrins provide a hydrophobic inner cavity and a hydrophilic exterior. The 2-phenyl ring of your compound is sterically and electronically ideal for insertion into the cavity of β-cyclodextrin.

  • The Causality: We strongly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) over native β-CD. Native β-CD has limited aqueous solubility (~18.5 mg/mL) due to a rigid belt of intramolecular hydrogen bonds [5]. HP-β-CD disrupts this rigidity, offering >600 mg/mL solubility and preventing the precipitation of the drug-CD complex [4, 5].

Part 2: Logical Workflows & Mechanisms (Visualized)

To systematically approach this formulation challenge, follow the logical workflow below. If chemical stability prevents pH adjustment, immediately pivot to complexation or amorphous solid dispersions (ASDs).

Formulation_Workflow Start Poor Aqueous Solubility (<10 µg/mL) pH 1. pH Profiling (Check Stability) Start->pH Assess Ionization Cosolvent 2. Cosolvent/Surfactant Screening pH->Cosolvent Acid Hydrolysis Risk CD 3. Cyclodextrin Complexation Cosolvent->CD Inadequate Solvation Success Target Solubility Achieved Cosolvent->Success Solubilized ASD 4. Amorphous Solid Dispersion CD->ASD Low Binding Constant CD->Success High Binding Constant ASD->Success Stable Amorphous State

Caption: Logical troubleshooting workflow for resolving poor aqueous solubility of APIs.

CD_Mechanism Drug 2-Phenylimidazolidine-4-one (Hydrophobic Phenyl Ring) Complex Inclusion Complex (Shielded Phenyl) Drug->Complex Non-covalent Insertion CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Binding Soluble Aqueous Solubilization (Hydrophilic Exterior) Complex->Soluble Hydration

Caption: Mechanism of HP-β-CD host-guest inclusion complexation for hydrophobic APIs.

Part 3: Data Presentation - Strategy Comparison

Formulation StrategyMechanism of ActionExpected Solubility IncreasePrimary Limitations for 2-Phenylimidazolidine-4-one
pH Adjustment Ionization of secondary amine2x - 5xHigh Risk: Acid-catalyzed hydrolysis of the imidazolidinone ring [2].
Cosolvents (PEG400) Reduction of dielectric constant5x - 10xFails to overcome high crystal lattice energy; potential toxicity at high %v/v.
HP-β-CD Complexation Host-guest encapsulation of 2-phenyl ring50x - 100x+Dependent on the steric fit ( K1:1​ binding constant); adds bulk to solid dosage forms [4, 5].
Amorphous Solid Dispersion (ASD) Disruption of crystal lattice; polymer stabilization100x - 500x+Requires specialized manufacturing (spray drying/hot-melt extrusion); risk of recrystallization over time.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that the physical chemistry is behaving as intended.

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines if HP-β-CD effectively encapsulates the 2-phenyl ring and calculates the binding constant ( K1:1​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a series of HP-β-CD solutions in pH 7.4 phosphate buffer (to prevent acid hydrolysis) at concentrations ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Saturation: Add an excess amount of 2-phenylimidazolidine-4-one powder (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 25°C (± 0.5°C) and agitate at 150 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze drug concentration via HPLC-UV.

  • Self-Validation Checkpoint: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). If the plot is linear ( AL​ -type), it confirms a 1:1 host-guest inclusion complex. If the curve plateaus ( BS​ -type), the complex has reached its own solubility limit, indicating you must switch to an ASD approach [4].

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

If CD complexation yields an insufficient binding constant, use this protocol to bypass the crystal lattice energy entirely.

Step-by-Step Methodology:

  • Matrix Selection: Select a hydrophilic, high-Tg polymer capable of hydrogen bonding, such as PVP-VA (Copovidone) or HPMCAS. These polymers will interact with the C=O and NH groups of the imidazolidin-4-one ring.

  • Co-Dissolution: Dissolve 2-phenylimidazolidine-4-one and the polymer at a 1:3 (Drug:Polymer) weight ratio in a volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) until a completely clear solution is formed.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. The rapid evaporation prevents the drug molecules from organizing back into a crystal lattice.

  • Secondary Drying: Transfer the resulting film to a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Milling: Gently mill the dried film into a fine powder using a mortar and pestle.

  • Self-Validation Checkpoint: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (replaced by a broad "halo") definitively validates that the crystal lattice has been destroyed and the drug is fully amorphous.

References

  • Imidazoquines as antimalarial and anti-pneumocystis agents Source: PMC - NIH URL
  • Synthesis and Chemical Reactivity of Imidazolidines Source: ChemicalBook URL
  • Imidazolidin-4-one Derivatives of Primaquine as Novel Transmission-Blocking Antimalarials Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions Source: Molecular Pharmaceutics - ACS Publications URL
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH URL
Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-Phenylimidazolidine-4-one Analysis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals experiencing chromatographic challenges with 2-phenylimidazolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals experiencing chromatographic challenges with 2-phenylimidazolidine-4-one . Rather than offering generic advice, this guide deconstructs the specific chemical lability and structural properties of your analyte to provide field-proven, self-validating troubleshooting protocols.

The Mechanistic Root of the Problem (The "Why")

To permanently resolve peak tailing, we must first understand the molecular behavior of 2-phenylimidazolidine-4-one inside an HPLC column.

This compound features a 5-membered imidazolidinone ring containing a basic secondary amine and an amide group. In reversed-phase HPLC (RP-HPLC), basic amines are the primary culprits for peak tailing due to secondary chemical interactions. Standard silica-based stationary phases contain residual silanol groups (-SiOH). At neutral or mildly acidic pH, these silanols ionize into negatively charged species (-SiO⁻). The protonated, positively charged secondary amine of 2-phenylimidazolidine-4-one undergoes a strong ion-exchange interaction with these ionized silanols[1].

This "velcro-like" adsorption causes a fraction of the analyte molecules to lag behind the main band, manifesting as an asymmetrical tailing peak.

The Lability Constraint: While a common fix for basic amines is to raise the mobile phase pH above 10.0 to deprotonate the amine, 2-phenylimidazolidine-4-one is a cyclic aminal/amide derivative. It is chemically labile and highly susceptible to ring-opening hydrolysis in basic or hot acidic solutions, degrading back into aminoacetamide and benzaldehyde[2]. Therefore, extreme pH adjustments must be avoided, making column selection and competitive masking the only viable strategies.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase, you must validate whether the tailing is a chemical issue (silanol interactions) or a physical system defect (e.g., column voids, blocked frits, or dead volume).

DiagnosticWorkflow Start Observe Peak Tailing for 2-phenylimidazolidine-4-one Inject Inject a Neutral Marker (e.g., Toluene or Uracil) Start->Inject Decision Does the neutral marker also tail? Inject->Decision Physical Physical Issue Detected (Void, Tubing, Frit) Decision->Physical  Yes   Chemical Chemical Issue Detected (Silanol Interaction) Decision->Chemical  No   FixPhys Replace frit/guard column, check PEEK fittings, reduce dead volume. Physical->FixPhys FixChem Optimize mobile phase or switch to Type B endcapped column. Chemical->FixChem

Diagnostic workflow to differentiate physical system defects from chemical silanol interactions.

Self-Validating Step: Neutral compounds cannot tail due to acid-base interactions. If your neutral marker yields a perfectly symmetrical peak but your 2-phenylimidazolidine-4-one tails, you have definitively proven a chemical silanol interaction.

Proven Experimental Protocols

If the diagnostic workflow confirms a chemical issue, implement one of the following protocols.

Protocol A: Mobile Phase Optimization via Competitive Masking

Because 2-phenylimidazolidine-4-one degrades at high pH[2], we must operate at a mild pH (5.0 - 6.0) and use a competitive amine modifier to mask the silanols[3][4].

  • Prepare the Aqueous Phase: Add 10–20 mM Triethylamine (TEA) to your ultra-pure HPLC water[5].

  • pH Adjustment: Carefully adjust the pH of the aqueous phase to 5.5 using dilute acetic acid. This ensures the TEA is fully protonated and active, while protecting the labile imidazolidinone ring from acid hydrolysis.

  • Filtration: Filter the buffer through a 0.45 µm membrane prior to use[4].

  • Mechanism of Action: The highly concentrated, protonated TEA will aggressively bind to the ionized silanols, saturating the secondary interaction sites and allowing the 2-phenylimidazolidine-4-one to elute freely[4].

SilanolMechanism Silanol Ionized Silanol (-SiO⁻) on Stationary Phase Tailing Secondary Adsorption (Peak Tailing) Silanol->Tailing  Interacts with   Masked Silanol Blocked (Symmetrical Peak) Silanol->Masked Analyte Protonated Analyte (2-phenylimidazolidine-4-one) Analyte->Tailing Analyte->Masked  Elutes Freely   TEA Protonated TEA (Triethylamine) TEA->Masked  Competitively Binds  

Competitive binding mechanism of TEA masking ionized silanols to prevent analyte adsorption.

Protocol B: Upgrading the Stationary Phase

If adding TEA is incompatible with your detector (e.g., MS), upgrading from an older "Type A" silica column to a modern column is the most robust fix[1].

  • Selection: Procure a "Type B" high-purity silica column that features dense endcapping or steric protection (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)[1].

  • Equilibration: Flush the column with your standard mobile phase (without TEA) for at least 20 column volumes.

  • Validation: Inject 10 µL of a 50 µg/mL standard. Calculate the USP Tailing Factor ( T ). A value of T≤1.5 indicates successful suppression of secondary interactions[6].

Quantitative Data Summary

The table below summarizes the expected impact of different interventions on the USP Tailing Factor ( T ) for basic cyclic aminals like 2-phenylimidazolidine-4-one.

Column TypeMobile Phase ConditionExpected USP Tailing Factor ( T )Resolution Status
Type A Silica (Non-endcapped)Water/MeCN (No buffer)> 2.5Severe Tailing
Type A Silica (Non-endcapped)10 mM TEA Buffer (pH 5.5)1.4 - 1.6Acceptable
Type B Silica (Highly endcapped)Water/MeCN (No buffer)1.5 - 1.8Marginal
Type B Silica (Highly endcapped)10 mM Ammonium Acetate (pH 5.5)1.1 - 1.3Optimal

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my 2-phenylimidazolidine-4-one standard worsen progressively over a sequence of injections? A: This is typically caused by the progressive loss of endcapping groups from the stationary phase, which exposes more acidic silanol groups over time[6]. Alternatively, sample matrix accumulation on the column inlet frit can cause a physical deformation of the packing bed[7]. Try replacing the guard column to see if peak shape is restored.

Q: Can I just increase the injection volume to overcome the tailing? A: No. Injecting a larger volume or a highly concentrated sample leads to mass overloading. Mass overloading saturates the primary hydrophobic interaction sites, forcing the excess basic analyte to interact predominantly with the secondary silanol sites, which exacerbates tailing and can cause peak fronting[7][8]. Always dilute your sample to verify if overloading is the root cause.

Q: I adjusted my mobile phase to pH 10.5 to fully deprotonate the amine, but now I see multiple peaks. Why? A: You are observing degradation. 2-phenylimidazolidine-4-one is a cyclic aminal/amide. Such structures are susceptible to ring-opening hydrolysis under highly basic (or hot acidic) conditions, degrading into the corresponding aminoacetamide and benzaldehyde[2]. Stick to milder pH ranges (pH 4.5–6.5) and use a base-deactivated Type B column or a TEA modifier instead.

References

  • Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. URL:[Link]

  • Understanding Peak Tailing in Chromatography. Scribd / Nur Syazana. URL: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. URL: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. URL: [Link]

  • HPLC Troubleshooting Guide. Scion Instruments. URL: [Link]

  • Fixing Peak Tailing in HPLC Analysis. Scribd. URL:[Link]

  • HPLC Calculator / Troubleshooting. Khemit. URL: [Link]

  • HPLC Peak Tailing. Axion Labs. URL: [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC / NIH. URL:[Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Blackmore, T. R., & Thompson, P. E. Heterocycles. CLOCKSS Archive. URL:[Link]

Sources

Optimization

reducing byproducts and impurities in 2-phenylimidazolidine-4-one crystallization

Technical Support Center: Optimizing 2-Phenylimidazolidine-4-one Crystallization Welcome to the technical support center for the purification of 2-phenylimidazolidine-4-one. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2-Phenylimidazolidine-4-one Crystallization

Welcome to the technical support center for the purification of 2-phenylimidazolidine-4-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to minimize byproducts and eliminate impurities during the crystallization process. Achieving high purity is paramount for downstream applications, and this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges.

Foundational Principles: The Importance of Purity

2-Phenylimidazolidine-4-one is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The efficacy and safety of any pharmacologically active compound are directly linked to its purity. Impurities, even in trace amounts, can alter biological activity, introduce toxicity, or compromise the physical properties of the final product, such as stability and solubility.[3]

Crystallization is a powerful and widely used technique for purifying solid organic compounds.[4] The underlying principle is the difference in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[4] A successful crystallization not only isolates the product but actively rejects impurities, leaving them behind in the "mother liquor."[5] This guide focuses on mastering this rejection process for 2-phenylimidazolidine-4-one.

Understanding Impurity Formation: A Proactive Approach

To effectively remove impurities, one must first understand their origin. Impurities in your final product typically arise from three main sources: unreacted starting materials, byproducts from side reactions, or degradation of the product itself.

A common synthesis for 2-phenylimidazolidine-4-one involves the reaction of a Schiff base with an amino acid like glycine.[6][7]

cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway cluster_impurities Potential Byproducts & Impurities A Substituted Benzaldehyde Schiff Schiff Base Intermediate A->Schiff B Aniline B->Schiff C Glycine Unreacted Unreacted Starting Materials (A, B, or C) C->Unreacted Excess or Unreacted Product 2-Phenylimidazolidine-4-one (Desired Product) Schiff->Product + Glycine (Cyclization) Schiff->Unreacted Excess or Unreacted Byproduct N-Acylurea Analogs (Incomplete Cyclization) Product->Byproduct Incomplete Reaction Degradation Degradation Products (From harsh conditions) Product->Degradation Heat/ pH Stress

Caption: Origin of common impurities in 2-phenylimidazolidine-4-one synthesis.

The most prevalent issues include:

  • Unreacted Starting Materials: Residual Schiff base or glycine carried through the workup.

  • N-Acylurea Byproducts: Occasionally, incomplete cyclization can lead to the formation of an N-acylurea intermediate. This can sometimes be converted to the desired product with further treatment, for example, with a mild base.[8][9]

  • Isomeric Impurities: If the starting materials contain isomers (e.g., impurities in the substituted benzaldehyde), these can carry through to form hard-to-remove isomeric impurities in the final product.

Troubleshooting Guide for Crystallization

This section addresses specific problems encountered during the crystallization of 2-phenylimidazolidine-4-one in a practical question-and-answer format.

Q1: My final product has a low melting point and a broad melting range. What is the cause and how do I fix it?

A1: A low and broad melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to melt.

  • Immediate Action: The first step is to identify the nature of the impurity. Use analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze your product.[7][10] Compare the analytical data against a pure standard if available.

  • Troubleshooting Steps:

    • Identify the Impurity: If NMR or LC-MS suggests unreacted starting materials, an additional aqueous wash during the initial workup might be beneficial. If it is an unknown byproduct, a more rigorous purification like column chromatography might be needed before attempting recrystallization.

    • Perform Recrystallization: The most effective solution is recrystallization.[4] This process, detailed in the protocols below, is designed to separate the desired compound from soluble and insoluble impurities.

    • Wash Thoroughly: Ensure that after filtering your crystals, you wash them with a small amount of cold crystallization solvent. This removes the mother liquor clinging to the crystal surfaces, which is rich in impurities.[11]

Q2: My product "oils out" during cooling instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the solute is lower than the temperature of the solution.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Troubleshooting Steps:

    • Add More Solvent: The simplest solution is often to add a small amount of additional hot solvent to make the solution more dilute.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly on a benchtop, insulated with a cork ring or paper towels. Do not transfer it directly to an ice bath. Slow cooling is critical for forming pure, high-quality crystals.[12]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a two-solvent system (see Protocol 2). A common and effective mixture for similar heterocyclic compounds is ethanol and water.

    • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a tiny "seed" crystal of the pure compound.

Q3: The crystallization yield is very low. How can I improve it?

A3: Low yield implies that a significant amount of your product remains dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[11] Adding excess solvent will keep more of your product in solution upon cooling.

    • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize precipitation, as solubility decreases further at lower temperatures.[13]

    • Analyze the Mother Liquor: Use TLC or HPLC to check the mother liquor for your product. If a large amount is present, you can try to recover a "second crop" of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop is often less pure than the first.

    • Check Solvent Choice: Your compound may be too soluble in the chosen solvent, even at low temperatures. A different solvent or a two-solvent system where the compound is less soluble might be necessary.

Q4: I see multiple spots on the TLC plate after crystallization. How do I proceed?

A4: This indicates that the crystallization did not successfully remove all impurities.

  • Troubleshooting Steps:

    • Assess the Impurity: If the impurity is significantly different in polarity from your product (i.e., its Rf value is very different), a single, careful recrystallization should work. Pay close attention to using the minimum amount of hot solvent and cooling slowly.

    • Consider a Different Solvent: The impurity may have similar solubility properties to your product in the chosen solvent. Experiment with different solvents of varying polarity. A good solvent will maximize the solubility difference between your product and the impurity.

    • Perform a Second Recrystallization: It is common practice to perform more than one recrystallization to achieve high purity.[4]

    • Pre-Purification: If the impurity level is very high or it is very similar to the product, crystallization alone may not be sufficient. Consider a preliminary purification by flash column chromatography before the final crystallization step.

ProblemLikely Cause(s)Recommended Actions
Oily Product Solution too concentrated; Cooling too rapid; Improper solvent.Reheat, add more solvent, cool slowly, or change solvent system.
Low Yield Too much solvent used; Insufficient cooling; Product is too soluble.Use minimum hot solvent; Cool in an ice bath; Change solvent.
Poor Purity Impurity has similar solubility; Cooling was too fast; Inadequate washing.Recrystallize again; Change solvent; Wash crystals with cold solvent.
No Crystals Form Solution is not saturated; Compound is too soluble.Evaporate some solvent; Add an anti-solvent; Scratch or seed the solution.

Standard Operating Protocols

These protocols provide a validated starting point for the purification of 2-phenylimidazolidine-4-one.

start Start with Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve filter_hot 2. Hot Filtration (Removes insoluble impurities) dissolve->filter_hot cool 3. Slow Cooling (To room temperature) filter_hot->cool ice_bath 4. Ice Bath (Maximizes precipitation) cool->ice_bath isolate 5. Isolate Crystals (Vacuum filtration) ice_bath->isolate wash 6. Wash with Cold Solvent (Removes mother liquor) isolate->wash dry 7. Dry Crystals (Under vacuum) wash->dry end Pure Crystalline Product dry->end

Caption: Standard workflow for recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.[14]

  • Solvent Selection: Choose a solvent in which 2-phenylimidazolidine-4-one is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetone are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Using the minimum amount of solvent is critical for good recovery.[12]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent (Binary) Recrystallization

This method is ideal when no single solvent has the desired solubility profile.[13] It uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible. A common pair is Ethanol (solvent) and Water (anti-solvent).

  • Dissolution: Dissolve the crude product in the minimum amount of hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. When washing the crystals (step 7), use a cold mixture of the two solvents.

Frequently Asked Questions (FAQs)

Q: What is the ideal cooling rate for crystallization? A: Slower is almost always better. Rapid cooling can cause impurities to become trapped within the growing crystal lattice, a process known as inclusion. Slow cooling allows for the selective deposition of the desired molecule, leading to higher purity and larger, more well-defined crystals.

Q: How do I choose the right solvent? A: The ideal solvent should dissolve the compound completely when hot but poorly when cold. The impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[11] Test small amounts of your compound in various solvents like water, ethanol, acetone, ethyl acetate, and toluene to observe these properties.

Q: Can I reuse the mother liquor? A: The mother liquor contains the highest concentration of soluble impurities. While it may also contain some of your desired product, attempting to recover it often leads to a much less pure "second crop" of crystals. For achieving the highest purity, it is generally discarded.

Q: What analytical techniques are essential for confirming purity post-crystallization? A: A combination of techniques provides the most confidence.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.

  • Chromatography (TLC, HPLC): A single spot/peak indicates the absence of many common impurities. HPLC can also be used to quantify purity (e.g., >99.5%).[15]

  • Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.[1]

References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.
  • meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E.
  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Tikrit Journal of Pure Science.
  • Solubility of the compounds in different solvents Where.
  • Hydantoin. Wikipedia.
  • SOP: CRYSTALLIZATION.
  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templ
  • Recrystalliz
  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Accounts of Chemical Research.
  • Synthesis, Reactions, and Applications of Hydantoin and 2-THIOHYDANTOIN Derivatives. Journal of the Serbian Chemical Society.
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Advanced Journal of Chemistry, Section A.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLIC
  • Solubility of Organic Compounds. University of Calgary.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
  • How to Purify an organic compound via recrystallization or reprecipitation?.
  • Organic Chemistry Lab: Recrystalliz
  • Impurity Identification & Characteriz
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • Identification of Pharmaceutical Impurities.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temper
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 2-Phenylimidazolidine-4-one Enantiomers

Welcome to the Advanced Technical Support Center for the chiral resolution of 2-phenylimidazolidine-4-one and its derivatives. These compounds are critical precursors for MacMillan-type organocatalysts and highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the chiral resolution of 2-phenylimidazolidine-4-one and its derivatives. These compounds are critical precursors for MacMillan-type organocatalysts and highly valuable pharmaceutical intermediates. This guide provides troubleshooting protocols, decision matrices, and FAQ-style deep dives into both diastereomeric salt crystallization and chiral chromatography.

Workflow Overview & Decision Matrix

When selecting a resolution strategy for racemic 2-phenylimidazolidine-4-one, the scale of your experiment and the required enantiomeric excess (ee) dictate the methodology.

DecisionTree Start Racemic 2-Phenylimidazolidine-4-one Scale What is the scale of resolution? Start->Scale PrepChiral Chiral Chromatography (HPLC/SFC) (Polysaccharide CSPs) Scale->PrepChiral Analytical to Small Prep (< 5g) DiastSalt Diastereomeric Salt Formation (e.g., CSA, Mandelic Acid) Scale->DiastSalt Process Scale (> 5g) Opt1 Enantiopure Fractions (>99% ee) PrepChiral->Opt1 Optimize Mobile Phase (Hexane/IPA + DEA modifier) Opt2 Enantiopure Crystals (>99% ee) DiastSalt->Opt2 Fractional Crystallization (Thermodynamic Control)

Caption: Decision matrix for selecting the optimal chiral resolution technique based on scale.

Table 1: Quantitative Comparison of Resolution Techniques
TechniqueTypical Yield (per cycle)Max Achievable eeScalabilityCost per RunPrimary Use Case
Diastereomeric Salt (CSA) 35 - 45%>99% (after 2nd recryst.)High (kg scale)LowBulk organocatalyst synthesis
Chiral HPLC (Chiralpak AD) >95% (recovery)>99%Low to Moderate (mg to g)HighAnalytical ee determination, small prep
Chiral SFC >90% (recovery)>99%Moderate (g scale)MediumRapid preparative isolation

Troubleshooting Diastereomeric Salt Formation (Classical Resolution)

Q: Why am I getting low enantiomeric excess (ee < 70%) after the first crystallization with (1S)-(+)-10-Camphorsulfonic Acid (CSA)?

A: Low initial ee during classical resolution is typically a kinetic trapping issue. When resolving 2-phenylimidazolidine-4-one derivatives using chiral acids like CSA, rapid cooling supersaturates the solution, causing the undesired diastereomeric salt to co-precipitate. Causality: Diastereomeric salt resolution relies on the thermodynamic solubility difference between the (2R,5S) -salt and the (2S,5S) -salt. If the cooling gradient is too steep, kinetic precipitation overrides thermodynamic selection. Solution: Implement a controlled cooling ramp (e.g., 0.5 °C/min) and seed the solution with enantiopure crystals at the metastable zone limit. As noted in the foundational synthesis of imidazolidin-4-ones, achieving >99.5% ee often requires two rounds of crystallization: first with CSA, followed by a second enrichment using a different chiral agent like N-acetyl-(R)-valine [1].

Q: During the basification step to recover the free base, my compound is racemizing. How do I prevent this?

A: The C2 position of the imidazolidin-4-one ring is a hemiaminal ether/aminal equivalent and is highly susceptible to epimerization (racemization) via a ring-opening/ring-closing mechanism under strong aqueous acidic or basic conditions [2]. Causality: Strong bases (like NaOH) or extended exposure to aqueous environments promote the reversible cleavage of the C2-N1 bond, forming an acyclic iminium intermediate that loses its stereochemical integrity upon re-closure. Solution: Use a mild, biphasic basic system (e.g., saturated aqueous NaHCO₃ / Dichloromethane) at 0 °C. Extract the free base immediately into the organic phase to minimize aqueous contact time.

Epimerization A (2R)-2-Phenylimidazolidine-4-one (Closed Ring) B Acyclic Iminium Intermediate (Loss of C2 Chirality) A->B H2O / Strong Base or Acid B->A Ring Closure C (2S)-2-Phenylimidazolidine-4-one (Closed Ring) B->C Ring Closure C->B H2O / Strong Base or Acid

Caption: Mechanism of C2 epimerization via an acyclic iminium intermediate in aqueous conditions.

Troubleshooting Chiral Chromatography (HPLC/SFC)

Q: My enantiomers are co-eluting with severe peak tailing on a polysaccharide-based chiral column (e.g., Chiralpak AD-H). How do I optimize the mobile phase?

A: Peak tailing for imidazolidin-4-ones is almost universally caused by secondary interactions between the basic secondary amine (N1) of the imidazolidine ring and residual free silanols on the silica support of the chiral stationary phase (CSP). Causality: While the chiral recognition relies on hydrogen bonding and π-π interactions with the derivatized amylose/cellulose backbone, the unshielded silanols act as strong, non-enantioselective cation-exchange sites. Solution: Introduce a basic modifier to the mobile phase. Adding 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) competitively binds the acidic silanols, sharpening the peaks and restoring baseline resolution [3].

Table 2: Recommended Starting Conditions for Chiral HPLC/SFC
ParameterHPLC (Normal Phase)SFC (Supercritical Fluid)
Column Chiralpak AD-H or OD-H (250 x 4.6 mm)Chiralpak AD-H or IG (250 x 4.6 mm)
Mobile Phase Hexane / Isopropanol (80:20 v/v)CO₂ / Methanol (85:15 v/v)
Modifier 0.1% Diethylamine (DEA)0.2% Isopropylamine (IPA)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
Detection UV at 210 nm and 254 nmUV at 210 nm and 254 nm

Validated Experimental Protocols

Protocol A: Fractional Crystallization using (1S)-(+)-10-Camphorsulfonic Acid

This self-validating protocol ensures thermodynamic control to maximize enantiomeric purity.

  • Salt Formation: Dissolve 10.0 g of racemic 2-phenylimidazolidine-4-one in 100 mL of anhydrous ethanol at 60 °C. Add 1.0 equivalent of (1S)-(+)-10-camphorsulfonic acid (CSA) portion-wise.

  • Thermodynamic Equilibration: Stir the clear solution at 60 °C for 30 minutes to ensure complete salt formation.

  • Controlled Cooling: Program the heating mantle/bath to cool at a rate of 0.5 °C/min down to 20 °C. Critical Step: Do not crash-cool in an ice bath, as this will trap the undesired diastereomer.

  • Isolation: Filter the resulting white crystalline solid under a vacuum. Wash with 20 mL of ice-cold ethanol.

  • Validation (ee Check): Take a 5 mg aliquot, neutralize with saturated NaHCO₃, extract into dichloromethane, evaporate, and analyze via Chiral HPLC (see Protocol B). If ee is < 95%, perform a second recrystallization from ethanol.

  • Free Base Recovery: Suspend the enantiopure salt in 50 mL of dichloromethane. Cool to 0 °C. Slowly add 50 mL of ice-cold saturated aqueous NaHCO₃ while stirring vigorously. Separate the organic layer immediately, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base [4].

Protocol B: Analytical Chiral HPLC Method Development

A systematic approach to verifying the enantiomeric excess of your resolved product.

  • Sample Preparation: Dissolve 1 mg of the free base 2-phenylimidazolidine-4-one in 1 mL of HPLC-grade Hexane/Isopropanol (1:1). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush a Chiralpak AD-H column with Hexane/Isopropanol/DEA (80:20:0.1 v/v) at 1.0 mL/min until the UV baseline is perfectly stable (approx. 30 column volumes).

  • Injection & Analysis: Inject 10 µL of the sample. Monitor absorbance at 254 nm (for the phenyl ring chromophore).

  • Data Validation: Run a racemic standard first to confirm baseline resolution (Resolution factor, Rs​>1.5 ). The ee is calculated as:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

References

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles, 83(9), 1953-1975. URL: [Link]

  • Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1985). Alkylation of Amino Acids without Loss of the Optical Activity: Preparation of α-Substituted Proline Derivatives. A Case of Self-Reproduction of Chirality. Helvetica Chimica Acta, 68(1), 135-150. URL: [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. URL: [Link]

  • Lamboley, S., Vuichoud, B., de Saint Laumer, J.-Y., & Herrmann, A. (2023). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Molecules, 28(1), 382. URL: [Link]

Optimization

overcoming low in vivo bioavailability of 2-phenylimidazolidine-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist supporting preclinical pharmacokinetics and formulation, I frequently consult with research teams facing the notorious in vivo bioavailability ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist supporting preclinical pharmacokinetics and formulation, I frequently consult with research teams facing the notorious in vivo bioavailability challenges of the imidazolidin-4-one scaffold.

While 2-phenylimidazolidine-4-one derivatives often demonstrate exceptional in vitro target engagement (frequently utilized as prodrugs or organocatalysts), translating this efficacy to in vivo models is a well-documented hurdle. Below is a comprehensive troubleshooting guide designed to help you diagnose, structurally modify, and formulate your way around these pharmacokinetic bottlenecks.

Diagnostics & Root Cause Analysis (FAQ)

Q: Why does my 2-phenylimidazolidine-4-one derivative show near-zero systemic exposure in vivo despite high permeability in Caco-2 assays? A: The core issue almost always lies in the intrinsic chemical instability of the imidazolidin-4-one ring at physiological pH, compounded by rapid first-pass metabolism. The C2 carbon (the 2-phenyl position) acts as an aminal center. In aqueous environments, this center is highly susceptible to nucleophilic attack, leading to hydrolytic ring-opening that reverts the compound back to its constituent aldehyde (e.g., benzaldehyde) and aminoamide[1]. Depending on the specific substituents, half-lives in pH 7.4 buffer can range from a mere 1 to 30 hours, meaning the drug degrades before it can reach systemic circulation[2][3].

Q: How can I definitively differentiate between solubility-limited absorption and stability-limited clearance in my rodent models? A: You must perform an In Vivo-In Vitro Correlation (IVIVC) diagnostic using portal vein sampling.

  • Causality: If the compound is solubility-limited (BCS Class II/IV), it will precipitate in the GI tract, and fecal recovery of the intact parent will be high. If it is stability-limited, portal vein plasma will show low parent compound levels but high concentrations of the hydrolysis products (benzaldehyde derivatives) or oxidative deamination metabolites.

Structural & Formulation Troubleshooting

Q: What structural modifications prevent hydrolytic degradation without losing the pharmacophore? A: The most effective, field-proven strategy is converting the C4 carbonyl to a thiocarbonyl, yielding a 2-thioxo-imidazolidin-4-one.

  • Causality: This modification fundamentally alters the electron density of the pentagonal ring, reducing the electrophilicity of the C2 position and shielding the terminal amines from oxidative deamination. Pharmacokinetic simulations and plasma stability assays demonstrate that 2-thioxo derivatives can extend the plasma half-life up to 72 hours and nearly double oral bioavailability (e.g., from 35% to 67%) compared to the parent oxo-scaffolds[4].

Q: My target requires the unmodified 2-phenylimidazolidine-4-one core. How can I formulate it to bypass gastric hydrolysis? A: If structural modification is not an option, you must isolate the compound from the aqueous gastric environment using a Self-Microemulsifying Drug Delivery System (SMEDDS).

  • Causality: By encapsulating the API in a lipid matrix, you prevent premature acid-catalyzed hydrolysis in the stomach. Upon reaching the duodenum, the formulation spontaneously forms nanodroplets (<50 nm) that enhance solubility and promote lymphatic absorption. Lymphatic transport effectively bypasses the hepatic first-pass metabolism that typically clears this scaffold.

Bioavailability Troubleshooting Workflow

BioavailabilityTroubleshooting Start Low In Vivo Bioavailability (2-phenylimidazolidine-4-one) Diag Perform IVIVC Diagnostics (Solubility vs. Stability) Start->Diag Sol Poor Aqueous Solubility (Dissolution Rate Limited) Diag->Sol BCS Class II/IV Stab Poor Chemical/Enzymatic Stability (Rapid Hydrolysis/Metabolism) Diag->Stab High Clearance SolFix Formulation Strategy: SMEDDS or Amorphous Dispersion Sol->SolFix StabFix Structural Strategy: N-Alkylation or 2-Thioxo Substitution Stab->StabFix Opt Optimized PK Profile (Increased AUC & Cmax) SolFix->Opt StabFix->Opt

Troubleshooting workflow for 2-phenylimidazolidine-4-one bioavailability.

Quantitative Data: PK & Stability Comparison

Table 1: Comparative Pharmacokinetic & Stability Parameters of Imidazolidin-4-one Scaffolds

Scaffold / ModificationPlasma Stability (t½ at pH 7.4)Simulated Oral Bioavailability (F%)Cmax (ng/mL)Primary Clearance Mechanism
Unmodified 2-phenylimidazolidine-4-one 1.0 – 30.0 h~35%120C2-Hydrolysis (Ring Opening)
2-Thioxo-imidazolidin-4-one Derivative > 72.0 h67%310Hepatic Metabolism (CYP450)
N3-Alkylated Derivative ~ 48.0 h55%245Hepatic Metabolism / Renal
SMEDDS Formulated (Unmodified) 1.0 – 30.0 h52%210Lymphatic Transport / Hydrolysis

Note: Data synthesized from comparative models of imidazolidin-4-one prodrugs and derivatives[2][3][4].

Self-Validating Experimental Protocols

Protocol A: In Vitro Plasma Stability and Hydrolysis Assay

This protocol validates whether your specific 2-phenylimidazolidine-4-one derivative is suffering from enzymatic or hydrolytic degradation before moving to in vivo models.

  • Preparation of Stock Solutions: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

    • Causality: DMSO ensures complete solubilization before introduction to the aqueous plasma matrix, preventing premature precipitation that could skew stability readings.

  • Plasma Incubation: Spike the stock solution into 80% human plasma (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1%). Incubate at 37°C in a shaking water bath.

    • Causality: Utilizing 80% plasma provides the necessary esterases and amidases while maintaining physiological protein binding equilibrium, which closely mimics in vivo conditions[2].

  • Aliquot Sampling and Quenching: At predetermined time points (0, 15, 30, 60, 120, and 240 min), remove 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures plasma proteins, halting enzymatic degradation and precipitating proteins for a clean LC-MS/MS injection.

  • Centrifugation and Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring both the disappearance of the parent mass and the appearance of the benzaldehyde hydrolysis products.

Protocol B: Preparation of SMEDDS for Unmodified Scaffolds

Use this formulation workflow to bypass solubility and gastric hydrolysis issues.

  • Excipient Screening: Evaluate the equilibrium solubility of the compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and cosurfactants (e.g., Transcutol HP).

  • Ternary Phase Diagram Construction: Map the microemulsion region by titrating oil/surfactant/cosurfactant mixtures with water to identify the optimal self-emulsifying zone.

    • Causality: This ensures the formulation will spontaneously form nanometer-sized droplets upon contact with gastric fluids, maximizing the surface area for absorption.

  • Drug Loading: Dissolve the target dose of 2-phenylimidazolidine-4-one into the optimized lipid mixture at 40°C with gentle magnetic stirring until optically clear.

  • In Vitro Dispersion Testing: Introduce 1 mL of the SMEDDS into 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild agitation (USP Apparatus II, 50 rpm). Measure droplet size using Dynamic Light Scattering (DLS).

    • Causality: This step validates that the formulation maintains a droplet size < 50 nm, which is critical for bypassing the unstirred water layer in the GI tract and promoting lymphatic uptake.

Sources

Troubleshooting

troubleshooting false positives in 2-phenylimidazolidine-4-one biological assays

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I have spent years diagnosing misleading high-throughput screening (HTS) data.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I have spent years diagnosing misleading high-throughput screening (HTS) data. The 2-phenylimidazolidine-4-one scaffold is a classic double-edged sword: while it offers excellent modularity for drug design, it harbors hidden physicochemical liabilities that frequently manifest as false positives in biological assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these artifacts and provide you with self-validating protocols to ensure your data represents true biological activity.

FAQ 1: Why is my 2-phenylimidazolidine-4-one hit showing high potency but failing in orthogonal assays?

The Causality: You are likely observing a false positive driven by aqueous hydrolysis. A common pitfall is assuming that all heterocycles are universally stable in buffer. However, the 2-phenylimidazolidine-4-one scaffold contains an aminal-like C2 carbon. In standard aqueous assay buffers (pH 7.4), this position is highly susceptible to nucleophilic attack by water.

Many derivatives of imidazolidin-4-one are . When the ring opens, it releases the parent amino acid amide and benzaldehyde. Benzaldehyde is a reactive electrophile that can non-specifically form Schiff bases with surface lysine residues on your target protein, leading to irreversible, non-specific inhibition. Alternatively, if your compound was designed as a prodrug, the assay might actually be measuring the1[1] rather than the intact scaffold.

Hydrolysis A 2-Phenylimidazolidine-4-one B Aqueous Buffer (pH 7.4) A->B Hydrolysis C Benzaldehyde (Electrophile) B->C Ring Cleavage D Amino Acid Amide B->D Ring Cleavage E Protein Adduct (False Positive) C->E Schiff Base

Hydrolytic degradation pathway of 2-phenylimidazolidine-4-one leading to protein adduction.

FAQ 2: How do I definitively test for hydrolytic instability in my assay buffer?

The Causality: Optical methods (UV-Vis) are insufficient for tracking this degradation because the chromophores of the parent compound and its breakdown products often overlap. To establish a self-validating system, you must directly monitor the mass of the intact compound over the exact timeframe of your biological assay.

Protocol: LC-MS/MS Aqueous Kinetic Stability Workflow

  • Preparation: Prepare a 10 mM stock of the 2-phenylimidazolidine-4-one in 100% LC-MS grade DMSO.

  • Incubation: Spike the compound into your exact biological assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl) to a final concentration of 10 µM. Ensure the final DMSO concentration matches your assay conditions (typically ≤1%).

  • Sampling: Maintain the solution at your assay temperature (e.g., 37°C). Aliquot 50 µL at specific time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 1 µM tolbutamide).

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts and proteins.

  • Analysis: Inject the supernatant into the LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the intact parent mass and the expected benzaldehyde cleavage product.

  • Validation Check: Calculate the half-life ( t1/2​ ). If the t1/2​ is shorter than your biological assay's incubation time, your primary readout is compromised by degradation artifacts.

FAQ 3: My compound is stable, but I suspect colloidal aggregation. How do I prove it?

The Causality: If LC-MS confirms stability but you observe non-competitive inhibition and steep dose-response curves (Hill slope > 2), colloidal aggregation is the likely culprit. The hydrophobic nature of the C2-phenyl ring can cause these molecules to self-associate into sub-micron micelles in aqueous media once they exceed their Critical Aggregation Concentration (CAC). These colloids non-specifically sequester and denature the target enzyme.

Protocol: Detergent-Controlled DLS Validation

  • Measurement: Measure the compound's particle size in the assay buffer using Dynamic Light Scattering (DLS) at the IC50 concentration.

  • Perturbation: Re-run the biological assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% CHAPS).

  • Self-Validation: True specific ligands are unaffected by mild detergents. If DLS shows particles >10 nm, and the addition of detergent completely abolishes the inhibitory activity, your compound is a colloidal aggregator.

Table: Typical Quantitative Metrics for Validation

ParameterTrue Ligand ProfileFalse Positive (Aggregator)False Positive (Hydrolytic)
Aqueous Half-Life ( t1/2​ ) > 24 hours> 24 hours< 2 hours
DLS Particle Radius < 1 nm (Soluble)50 - 500 nm (Colloids)< 1 nm (Soluble)
Hill Slope ( nH​ ) 0.8 - 1.2> 2.0Variable
Detergent Sensitivity Activity RetainedActivity LostActivity Retained
FAQ 4: I am working with a 2-thioxo-imidazolidin-4-one derivative. Are there specific liabilities I should be aware of?

The Causality: Yes. Substituting the carbonyl oxygen with sulfur to form 2-thioxoimidazolidin-4-ones (thiohydantoins) introduces severe Pan-Assay Interference Compounds (PAINS) liabilities. The thiocarbonyl group is highly prone to redox cycling. In the presence of trace metals or oxygen, these compounds undergo S-oxidation, generating reactive oxygen species (ROS) that non-specifically oxidize catalytic cysteines in your target enzyme, leading to 2[2]. Furthermore, these conjugated systems often exhibit strong UV-Vis absorbance that quenches fluorescence readouts.

Always run an orthogonal assay using a different detection modality (e.g., switch from a fluorescence-based assay to a mass spectrometry-based label-free assay) to rule out signal interference.

Workflow Start Primary Assay Hit Q1 DLS: Aggregation? Start->Q1 AddDet Add 0.01% Triton X-100 Q1->AddDet Yes Q2 LC-MS: Hydrolysis? Q1->Q2 No FalseHit False Positive AddDet->FalseHit Activity Lost Kinetics Measure Half-Life Q2->Kinetics Yes Q3 Orthogonal Readout Q2->Q3 No Kinetics->FalseHit t1/2 < Assay Time TrueHit Validated Hit Q3->TrueHit Activity Retained Q3->FalseHit Activity Lost

Step-by-step experimental workflow to isolate and validate true biological hits.

References
  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Comparison: 2-Phenylimidazolidine-4-one vs. Imidazolidin-2-one

The imidazolidinone heterocycle is a foundational motif in both medicinal chemistry and synthetic organocatalysis. However, the precise positioning of its functional groups dictates its chemical behavior.

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazolidinone heterocycle is a foundational motif in both medicinal chemistry and synthetic organocatalysis. However, the precise positioning of its functional groups dictates its chemical behavior. Shifting the carbonyl group from the C2 position to the C4 position, and introducing a phenyl group at C2, fundamentally rewrites the molecule's electronic properties. This guide provides an in-depth, objective comparison between the highly stable imidazolidin-2-one and the stereochemically reactive 2-phenylimidazolidine-4-one .

Part 1: Structural & Electronic Divergence (The Causality)

The functional divergence between these two molecules is rooted in their electronic resonance and hybridization.

Imidazolidin-2-one (Cyclic Urea): In this isomer, the carbonyl group at the C2 position is flanked by two nitrogen atoms (N1 and N3). Both nitrogens donate their lone pairs into the carbonyl's pi-system. This intense resonance stabilization renders the ring highly symmetric and polar, but it also makes both nitrogen atoms non-nucleophilic [[1]]([Link]). Consequently, imidazolidin-2-one acts primarily as a stable hydrogen-bond donor/acceptor rather than a reactive intermediate.

2-Phenylimidazolidine-4-one (Cyclic Amide/Amine): Shifting the carbonyl to the C4 position breaks this symmetry, creating a cyclic amide . Here, N3 acts as an amide nitrogen, while N1 remains an sp3 -hybridized secondary amine. This localized electron density makes N1 highly nucleophilic. Furthermore, the addition of a phenyl group at the C2 position introduces a chiral stereocenter. This bulky aromatic ring provides critical steric shielding, a feature that is heavily exploited to direct asymmetric reactions in organocatalysis or to fit specific hydrophobic pockets in biological receptors .

StructComp Core Imidazolidinone Core I2O Imidazolidin-2-one (Cyclic Urea) Core->I2O Carbonyl at C2 I4O 2-Phenylimidazolidine-4-one (Amide/Amine Heterocycle) Core->I4O Carbonyl at C4 Phenyl at C2 Prop2 Symmetric Non-nucleophilic N High Polarity I2O->Prop2 Prop4 Asymmetric Nucleophilic N1 Steric Shielding at C2 I4O->Prop4

Caption: Structural and electronic divergence of imidazolidinone isomers.

Part 2: Comparative Physical and Chemical Properties

The structural shift directly influences the quantitative physical properties of the two compounds, dictating their solubility, melting points, and primary applications.

PropertyImidazolidin-2-one2-Phenylimidazolidine-4-one
Core Structure Cyclic UreaCyclic Amide / Secondary Amine
Molecular Weight 86.09 g/mol 162.19 g/mol
Melting Point 129–132 °C ~150–160 °C (Derivative dependent)
Nucleophilicity Low (Resonance stabilized)High at N1 (Secondary amine)
Stereocenters None (Achiral)1 (C2 position)
Primary Role Solvent, Formaldehyde ScavengerOrganocatalyst, Pharmacophore
Part 3: Self-Validating Synthetic Methodologies

To utilize these compounds effectively, researchers must understand the causality behind their synthesis. The following protocols are designed as self-validating systems, ensuring that the researcher can confirm reaction progress in real-time.

Protocol A: Synthesis of Imidazolidin-2-one

This protocol relies on the direct condensation of an aliphatic diamine with urea .

  • Reagent Mixing: Combine equimolar amounts of ethylenediamine and urea in a reaction flask.

  • Thermal Activation: Gradually heat the mixture to 120–200 °C. Causality: High thermal energy is required to break the stable amide bonds of urea, driving the nucleophilic attack of the diamine onto the carbonyl carbon and displacing ammonia.

  • Self-Validation (In-Process Control): Monitor the evolution of ammonia gas using moist red litmus paper held over the flask exhaust. The reaction is complete when the paper no longer turns blue (cessation of gas evolution).

  • Purification: Cool the mixture and recrystallize the crude product from hot methanol to yield white, odorless needles .

Protocol B: Synthesis of 2-Phenylimidazolidine-4-one

This synthesis utilizes a Schiff base cyclization pathway, a standard for 4-imidazolidinone derivatives .

  • Reagent Mixing: Dissolve glycinamide (aminoacetamide) and benzaldehyde in anhydrous ethanol.

  • Acid-Catalyzed Imine Formation: Add a catalytic amount of p -toluenesulfonic acid and heat to reflux. Causality: The acid protonates the benzaldehyde carbonyl, making it highly electrophilic. This facilitates nucleophilic attack by the primary amine of glycinamide, forming a Schiff base (imine) intermediate.

  • Cyclization: Under continued reflux, the Schiff base undergoes spontaneous intramolecular rearrangement where the amide nitrogen attacks the imine carbon, closing the 5-membered ring.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp. The complete disappearance of the highly UV-active benzaldehyde spot confirms total conversion to the heterocycle.

Protocols cluster_0 Imidazolidin-2-one Protocol cluster_1 2-Phenylimidazolidine-4-one Protocol Step1A Mix Ethylenediamine + Urea Step2A Heat to 120-200°C (NH3 Evolution) Step1A->Step2A Step3A Crystallization Step2A->Step3A Step1B Mix Glycinamide + Benzaldehyde Step2B Schiff Base Formation (Mild Conditions) Step1B->Step2B Step3B Acid-Catalyzed Cyclization Step2B->Step3B

Caption: Comparative synthetic workflows for imidazolidinone derivatives.

Part 4: Applications in Drug Development & Catalysis

The structural differences between these two molecules dictate entirely different trajectories in applied science.

Imidazolidin-2-one Applications: Because of its chemical stability and dual hydrogen-bond donor capacity, imidazolidin-2-one is principally used as a formaldehyde scavenger in amino-resin systems and textile finishes, forming stable adducts that lower toxic emissions . In pharmacology, the 2-imidazolidinone ring is a stable pharmacophore integrated into broad-spectrum penicillins (e.g., azlocillin) and ACE inhibitors (e.g., imidapril) to improve receptor binding without introducing reactive liabilities .

2-Phenylimidazolidine-4-one Applications: The nucleophilic N1 and the steric bulk of the C2-phenyl group make this scaffold a "privileged structure" in both catalysis and drug discovery.

  • Organocatalysis: Derivatives of 4-imidazolidinones (famously known as MacMillan catalysts) are used to activate α,β -unsaturated aldehydes by forming an iminium ion intermediate. The C2-phenyl group acts as a steric wall, blocking one face of the molecule and forcing incoming nucleophiles to attack stereoselectively, yielding highly enantioenriched products .

  • Medicinal Chemistry: The 4-imidazolidinone core is a potent scaffold for enzyme inhibition. Substituted derivatives exhibit strong reversible inhibition of Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation . Furthermore, recent studies highlight their efficacy in counteracting bacterial pathogenicity by inhibiting virulence factors in Pseudomonas aeruginosa.

Mechanism Cat 4-Imidazolidinone (Nucleophilic N1) Iminium Iminium Ion (LUMO Activation) Cat->Iminium -H2O Sub Carbonyl Substrate Sub->Iminium Attack Stereoselective Attack (Directed by C2-Phenyl) Iminium->Attack Prod Chiral Product Attack->Prod +H2O Prod->Cat Catalyst Turnover

Caption: Iminium activation pathway mediated by 4-imidazolidinone derivatives.

Sources

Comparative

Advanced HPLC-UV Method Validation for 2-Phenylimidazolidine-4-one: A Comparative Guide on Stationary Phase Selection

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying amphiphilic heterocyclic compounds. 2-phenylimidazolidine-4-one is a prime example: a molecule featuring a highly polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying amphiphilic heterocyclic compounds. 2-phenylimidazolidine-4-one is a prime example: a molecule featuring a highly polar, hydrogen-bonding imidazolidinone core juxtaposed with a hydrophobic, electron-rich phenyl ring. Whether monitored as a synthetic intermediate, a degradation product, or a pharmaceutical impurity, its accurate quantification demands a rigorously validated HPLC-UV method.

In this guide, we will objectively compare the performance of different stationary phases—specifically traditional C18 versus Phenyl-Hexyl chemistries—for the quantification of 2-phenylimidazolidine-4-one. We will also detail a self-validating experimental protocol and provide comprehensive validation data aligned with the latest ICH Q2(R2) guidelines[1].

Stationary Phase Selection: The Mechanistic Causality

When developing a reversed-phase HPLC method, the default choice for many scientists is a C18 (octadecylsilane) column. However, column selection must be driven by the physicochemical properties of the analyte.

  • Traditional C18 (Alkyl Phase): C18 relies purely on hydrophobic partitioning. Because the imidazolidinone core of 2-phenylimidazolidine-4-one is highly polar, it resists partitioning into the dense alkyl phase. This leads to early elution (low retention factor, k′ ), poor peak symmetry, and a high susceptibility to matrix interferences at the solvent front.

  • HILIC (Hydrophilic Interaction): While HILIC retains the polar core well, it struggles with the hydrophobic phenyl ring. This often results in mixed-mode retention and severe peak broadening unless complex, high-salt buffer systems are utilized.

  • Phenyl-Hexyl (The Optimal Choice): A Phenyl-Hexyl stationary phase provides orthogonal selectivity compared to C18. The causality behind its superior performance lies in its dual-retention mechanism. The hexyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in strong π−π interactions with the aromatic ring of 2-phenylimidazolidine-4-one[2]. When using methanol as the organic modifier (which enhances π−π interactions unlike acetonitrile), the Phenyl-Hexyl column delivers superior retention, sharp peak shapes, and excellent resolution.

Mechanism cluster_C18 C18 Column (Alkyl Phase) cluster_PH Phenyl-Hexyl Column Analyte 2-Phenylimidazolidine-4-one (Analyte) C18 Hydrophobic Interaction (Weak for polar core) Analyte->C18 Poor Retention Hydro Hydrophobic Interaction (Hexyl Chain) Analyte->Hydro Moderate PiPi π-π Interaction (Phenyl Ring) Analyte->PiPi Strong

Mechanistic comparison of stationary phase interactions.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, every analytical run must function as a self-validating system. We achieve this by incorporating a structurally analogous Internal Standard (IS) prior to sample extraction. This dynamically corrects for matrix effects, extraction losses, and injection volume variations in real-time.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 2-phenylimidazolidine-4-one reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water to yield a 1.0 mg/mL primary stock.

  • Internal Standard (IS) Spiking: Spike all calibration standards, quality control (QC) samples, and unknown samples with 50 µg/mL of 5-phenylhydantoin (a structural analog acting as the IS).

  • Sample Extraction: For complex matrices, perform a liquid-liquid extraction (LLE) using ethyl acetate. Vortex for 2 minutes, centrifuge at 4,000 rpm, and transfer the organic layer. Evaporate under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (100 mm × 2.1 mm, 2.7 µm Fused-Core).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: HPLC-grade Methanol.

    • Gradient Program: 10% B to 60% B over 8 minutes, hold for 2 minutes, return to 10% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm.

Validation Data & Performance Comparison

The method was rigorously validated according to the ICH Q2(R2) guidelines for analytical procedures[1]. The validation framework ensures the method is fit for its intended purpose across specificity, linearity, accuracy, and precision.

ICH_Validation Start Method Development (Phenyl-Hexyl Column) Spec Specificity / Selectivity (Resolution > 2.0) Start->Spec LinRange Linearity & Range (R² > 0.999) Spec->LinRange AccPrec Accuracy & Precision (%RSD < 2.0%) LinRange->AccPrec LODLOQ LOD / LOQ (S/N Ratio Method) AccPrec->LODLOQ Robust Robustness (Flow, Temp, pH variations) LODLOQ->Robust Valid Validated Method Ready for QC Robust->Valid

Workflow for ICH Q2(R2) Analytical Method Validation.

Table 1: System Suitability & Selectivity Comparison

Comparing the baseline C18 approach against the optimized Phenyl-Hexyl method.

ParameterTraditional C18 ColumnPhenyl-Hexyl ColumnICH Q2(R2) Target
Retention Factor ( k′ ) 0.8 (Poor retention)3.5 (Optimal) k′ > 2.0
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Symmetrical) Tf​ ≤ 1.5
Resolution ( Rs​ ) from IS 1.2 (Co-elution risk)3.1 (Baseline resolution) Rs​ > 2.0
Theoretical Plates ( N ) 4,50012,500> 5,000
Table 2: Linearity and Sensitivity (Phenyl-Hexyl Method)

Demonstrating the quantitative range and detection limits.

ParameterResultValidation Standard
Linear Range 0.5 – 100 µg/mLICH Q2(R2) Range
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ≥ 10:1
Table 3: Accuracy and Precision (Phenyl-Hexyl Method)

Evaluating method reliability via recovery studies.

Spike Concentration (µg/mL)Mean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=12)
Low (1.0) 99.2%1.1%1.4%
Medium (50.0) 100.4%0.6%0.9%
High (100.0) 99.8%0.5%0.7%

Conclusion

The experimental data unequivocally demonstrates that transitioning from a traditional C18 phase to a Phenyl-Hexyl stationary phase fundamentally resolves the retention and peak shape issues associated with 2-phenylimidazolidine-4-one. By leveraging targeted π−π interactions[2] and employing a self-validating internal standard protocol, laboratories can achieve a highly robust, ICH Q2(R2) compliant quantification method[1] that is ready for routine quality control and drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

Validation

comparative pharmacological efficacy of 2-phenylimidazolidine-4-one analogs

Comparative Pharmacological Efficacy of 2-Phenylimidazolidine-4-one Analogs: A Technical Guide for Hit-to-Lead Optimization As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacological Efficacy of 2-Phenylimidazolidine-4-one Analogs: A Technical Guide for Hit-to-Lead Optimization

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. The 2-phenylimidazolidine-4-one core is an exceptionally versatile pharmacophore. By strategically tuning the N-1, N-3, and C-5 positions, or by substituting the carbonyl group, we can pivot the molecule's efficacy across entirely different therapeutic domains—from antibacterial membrane disruption to targeted anticancer apoptosis and antimalarial transmission blocking.

This guide objectively compares the pharmacological efficacy of three distinct classes of 2-phenylimidazolidine-4-one analogs. It provides the mechanistic causality behind their performance and outlines the self-validating experimental frameworks necessary to reproduce these claims.

Efficacy Domain I: Antibacterial Membrane Disruption

Mechanistic Insights & Rationale The rise of multidrug-resistant (MDR) pathogens necessitates antibiotics with novel mechanisms of action. 1 have been rationally designed to mimic host defense peptides (HDPs)[1]. The imidazolidine-4-one ring is critical here; it balances the molecule's hydrophilicity against hydrophobic alkyl tails, facilitating insertion into anionic bacterial membranes[2].

Causality in Design: Structure-activity relationship (SAR) studies reveal a strict physical constraint: the alkyl tail must not exceed 12 carbons[2]. Extending the tail to 14 or 16 carbons causes the molecules to self-aggregate in aqueous media before they can reach the bacterial membrane, completely abolishing efficacy[2]. The optimized lead (Compound 3) rapidly disintegrates both Gram-positive and Gram-negative membranes while maintaining an HC50 (hemolytic concentration) >125-fold higher than its MIC for MRSA, proving exceptional selectivity[1].

Comparative Quantitative Data

Compound / DrugTarget PathogenMIC RangeSelectivity (HC50 vs MIC)Spectrum
Bis-cyclic Analog (Cmpd 3) MRSA, MRSE, E. coli, K. pneumoniaeHighly Potent>125-fold (MRSA)Broad (Gram +/-)
Analog (Cmpd 4, C12 tail) MRSA, MRSE1 - 2 μg/mLModerateNarrow (Gram + only)
Analog (Cmpd 6, C16 tail) All StrainsInactiveN/ANone (Self-aggregates)

Validation Protocol: Time-Kill Kinetics & Membrane Depolarization To ensure trustworthiness, we do not rely solely on cell death assays. We utilize a self-validating system using the voltage-sensitive dye DiSC3(5).

  • Preparation: Grow MRSA and E. coli cultures to the mid-logarithmic phase (OD600 = 0.5). Wash and resuspend in 5 mM HEPES buffer containing 20 mM glucose.

  • Dye Incubation: Add DiSC3(5) (0.4 μM final concentration). Causality: The dye translocates into polarized membranes and self-quenches. A stable baseline fluorescence indicates a healthy, polarized membrane.

  • Compound Introduction: Inject the bis-cyclic imidazolidine-4-one analog at 1× and 2× MIC concentrations.

  • Quantification: Measure fluorescence continuously (Ex: 622 nm, Em: 670 nm). Causality: If the compound physically disrupts the membrane, the gradient collapses, releasing the dye into the buffer and causing an immediate fluorescence spike. This directly links the physical mechanism of action to the biological readout.

G N1 Synthesize Bis-cyclic Analog (Tail ≤ C12) N2 Incubate with MRSA / E. coli N1->N2 N3 DiSC3(5) Dye Fluorescence Assay N2->N3 N4 Quantify Membrane Depolarization N3->N4

Workflow for validating membrane depolarization by antibacterial analogs.

Efficacy Domain II: Anticancer Apoptosis Induction

Mechanistic Insights & Rationale By replacing the carbonyl group at the C-2 position with a thiocarbonyl group, the scaffold shifts from an antibacterial profile to a potent anticancer agent.3 demonstrate remarkable antiproliferative activity against human hepatoma (HepG2) and breast cancer (MCF-7) cell lines[3].

Causality in Design: The sulfur substitution increases the lipophilicity and alters the hydrogen-bonding network. Molecular docking confirms that these analogs fit precisely into the active site of PI3K/AKT kinases, forming critical arene-cation interactions[3]. Inhibiting the PI3K/AKT survival pathway directly triggers the caspase cascade, forcing the cancer cell into apoptosis rather than uncontrolled necrosis[3].

Comparative Quantitative Data

Compound / DrugCell LineIC50 (μM)Apoptotic Cells (%)Necrotic Cells (%)
2-Thioxo Analog (Cmpd 4) HepG20.01711.42%6.08%
Control (Untreated) HepG2N/A0.59%1.05%

Validation Protocol: Annexin V-FITC/PI Flow Cytometry To prove that cell death is driven by targeted apoptosis (via PI3K/AKT inhibition) rather than generalized toxicity, we employ dual-staining flow cytometry.

  • Treatment: Seed HepG2 cells (5 × 10^4 cells/well) and treat with the 2-thioxo analog at its IC50 (0.017 μM) for 24 hours.

  • Harvest & Wash: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Dual Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Causality: This protocol is mathematically self-validating. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis, Q4 quadrant), while PI only penetrates cells with completely compromised membranes (late apoptosis/necrosis, Q1/Q2 quadrants). This cleanly separates targeted apoptotic efficacy from non-specific cytotoxicity.

Pathway L 2-Thioxo Analog T PI3K/AKT Kinase Inhibition L->T E Caspase Cascade Activation T->E O Apoptosis (Annexin V+ / PI-) E->O

PI3K/AKT inhibition pathway triggering apoptosis in cancer cells.

Efficacy Domain III: Antimalarial Transmission Blocking

Mechanistic Insights & Rationale The 2-phenylimidazolidin-4-one core can also act as a highly stable prodrug scaffold. When 4, it exhibits potent gametocytocidal activity against Plasmodium berghei, effectively blocking the transmission of the parasite to mosquitoes[4].

Causality in Design: Primaquine natively contains a strongly basic primary amine (pKa ~10), which can lead to rapid metabolic degradation. By incorporating this amine into the imidazolidin-4-one ring, the basicity drops drastically (pKa ~3)[4]. Surprisingly, these derivatives (especially those with small amino acid chains like Gly and Ala) remain highly stable in human plasma and retain full gametocytocidal efficacy[4]. This fundamentally proves that a strongly basic amine is not a prerequisite for antimalarial activity, opening new avenues for metabolically stable antimalarial design.

Validation Protocol: In Vivo Oocyst Transmission Assay

  • Infection: Infect mice with P. berghei. Monitor parasitemia until gametocytes are mature.

  • Dosing: Administer the imidazolidin-4-one primaquine derivative via intraperitoneal injection.

  • Mosquito Feeding: Allow starved Anopheles stephensi mosquitoes to feed on the treated mice.

  • Oocyst Counting: Dissect mosquito midguts 10 days post-feed. Causality: Counting the reduction in oocysts directly measures the transmission-blocking efficacy of the analog in a live vector, validating the compound's stability and bioavailability in a complex biological system.

References

  • Title: Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches Source: MDPI URL: [Link]

  • Title: Imidazolidin-4-one Derivatives of Primaquine as Novel Transmission-Blocking Antimalarials Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

cross-validation of in vitro binding assays for 2-phenylimidazolidine-4-one

Cross-Validation of In Vitro Binding Assays for 2-Phenylimidazolidin-4-one Derivatives: A Comparative Guide for Early-Stage Drug Discovery Executive Summary & Chemical Context The 2-phenylimidazolidin-4-one scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of In Vitro Binding Assays for 2-Phenylimidazolidin-4-one Derivatives: A Comparative Guide for Early-Stage Drug Discovery

Executive Summary & Chemical Context

The 2-phenylimidazolidin-4-one scaffold is a highly versatile pharmacophore in medicinal chemistry. Derivatives of this heterocyclic compound have demonstrated significant biological activity, functioning as potent antibacterial agents (e.g., against E. coli and S. aureus) and anticancer inhibitors[1][2]. During hit-to-lead optimization, researchers must accurately determine the binding affinity ( Kd​ ) and kinetic parameters ( kon​ , koff​ ) of these small molecules against their target proteins.

Because small molecules (MW ~150–400 Da) produce low signal-to-noise ratios in biophysical assays, relying on a single methodology can lead to false positives due to aggregation, non-specific binding, or immobilization artifacts. This guide establishes a self-validating, orthogonal cross-validation workflow comparing three gold-standard techniques: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) .

Mechanistic Causality of Binding Assays

To build a trustworthy data package, one must understand the physical causality behind each assay and why they complement each other:

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index near a sensor surface. When the 2-phenylimidazolidin-4-one derivative flows over an immobilized target protein, mass accumulation alters the resonance angle of refracted light[3]. Causality: This provides real-time kinetic data ( kon​ and koff​ ). However, covalent immobilization can occlude binding pockets, necessitating orthogonal validation.

  • Isothermal Titration Calorimetry (ITC): ITC measures the thermodynamic heat ( ΔH ) released or absorbed during a binding event in the solution phase[4]. Causality: By incrementally injecting the ligand into the protein, the instrument compensates for temperature changes. The integrated heat yields the stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS ). This acts as a self-validating check because it requires no labeling or immobilization.

  • Microscale Thermophoresis (MST): MST monitors the directed movement of molecules through a microscopic temperature gradient induced by an infrared laser[5][6]. Causality: When a 2-phenylimidazolidin-4-one derivative binds to a target, it alters the protein's hydration shell, size, and charge. These changes drastically affect the complex's thermophoretic mobility, allowing highly sensitive Kd​ determination in native solution conditions[7].

Orthogonal Cross-Validation Workflow

BindingWorkflow Target Target Protein (e.g., Kinase/Enzyme) SPR SPR (Kinetics) Immobilized Target Target->SPR ITC ITC (Thermodynamics) Solution Phase Target->ITC MST MST (Affinity) Solution Phase Target->MST Compound 2-Phenylimidazolidin-4-one Derivatives Compound->SPR Compound->ITC Compound->MST Validation Orthogonal Cross-Validation (Kd, kon, koff, ΔH, -TΔS) SPR->Validation kon, koff, Kd ITC->Validation ΔH, ΔS, Kd, n MST->Validation Kd in native buffer Lead Lead Optimization & SAR Development Validation->Lead Verified Hit

Orthogonal cross-validation workflow for 2-phenylimidazolidin-4-one binding assays.

Comparative Performance Matrix

ParameterSurface Plasmon Resonance (SPR)[8]Isothermal Titration Calorimetry (ITC)[9]Microscale Thermophoresis (MST)[7]
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( Kd​ )Thermodynamics ( ΔH , ΔS ), Kd​ , Stoichiometry ( n )Affinity ( Kd​ )
Phase / State Solid-phase (Immobilized Target)Solution-phase (Label-free)Solution-phase (Fluorescent/Label-free)
Sample Consumption Low (Target: ~1-5 µ g/chip )High (Target: ~1-2 mg per run)Very Low (Target: ~0.1-0.2 µ g/capillary )
Throughput Medium to High (Automated)Low (2-4 runs per day)High (96 capillaries in minutes)
Buffer Restrictions Strict DMSO matching requiredExact buffer matching requiredHighly flexible (even complex lysates)
Key Limitation Immobilization can mask binding sitesRequires highly concentrated, pure samplesRequires fluorescent label or intrinsic Trp

Step-by-Step Experimental Methodologies

SPR Protocol: Kinetic Profiling

Objective: Determine the association and dissociation rates of the compound.

  • Surface Preparation: Activate a CM5 dextran sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Target Immobilization: Dilute the target protein in sodium acetate buffer (pH below the protein's pI) and inject over the activated surface to achieve a capture level of ~2000-3000 Resonance Units (RU). Block remaining active sites with 1 M ethanolamine-HCl[10].

  • Analyte Preparation (Critical Step): 2-phenylimidazolidin-4-one derivatives are often hydrophobic. Dissolve the compound in 100% DMSO, then dilute into the running buffer (e.g., HBS-EP+) to a final concentration of 1-5% DMSO. Self-Validation: You must prepare a solvent correction curve to account for bulk refractive index shifts caused by slight DMSO mismatches between the sample and running buffer.

  • Binding Analysis: Inject the compound in a 2-fold dilution series (spanning 10× below to 10× above the estimated Kd​ ) at a flow rate of 30-50 µL/min to minimize mass transport limitations[3].

  • Regeneration: Allow natural dissociation or use a mild regeneration buffer (e.g., 10 mM Glycine-HCl) if the off-rate is excessively slow.

ITC Protocol: Thermodynamic Validation

Objective: Confirm binding via direct heat measurement and determine stoichiometry.

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to dilute the 2-phenylimidazolidin-4-one stock. Even a 0.1% difference in DMSO or salt will cause massive heat of dilution artifacts[9].

  • Sample Loading: Load the target protein (~10–20 µM) into the sample cell. Load the small molecule ligand (~100–200 µM) into the titration syringe[9]. Ensure the c -value ( n×Ka​×[Protein] ) is between 10 and 100 for an optimal sigmoidal curve[4].

  • Titration: Program the instrument for 20-30 injections of 2 µL each, with a 120-150 second spacing between injections to allow the thermal power to return to baseline[4].

  • Data Fitting: Integrate the area under each injection peak. Fit the data to a one-set-of-sites model to extract ΔH , Ka​ (where Kd​=1/Ka​ ), and n .

MST Protocol: Solution-Phase Affinity

Objective: Rapid Kd​ determination without immobilization artifacts.

  • Target Labeling: If the target lacks sufficient tryptophan for label-free MST, label the target protein using an amine-reactive RED-NHS fluorophore. Purify the labeled protein to remove free dye[11].

  • Serial Dilution: Prepare a 16-point 1:1 serial dilution of the 2-phenylimidazolidin-4-one derivative in the assay buffer.

  • Complex Formation: Mix the labeled target protein (final concentration ~10-50 nM) 1:1 with each ligand dilution. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Capillary Loading & Measurement: Load the samples into standard MST glass capillaries. Insert into the MST instrument (e.g., Monolith NT.115)[7].

  • Thermophoresis: Apply the IR laser (typically 20-40% power). The instrument will record the initial fluorescence, the Temperature Related Intensity Change (TRIC), and the thermophoretic depletion[6]. Plot the normalized fluorescence against ligand concentration to derive the Kd​ [5].

Data Interpretation & Causality of Discrepancies

When cross-validating 2-phenylimidazolidin-4-one derivatives, discrepancies between assays are common and mechanistically informative:

  • SPR Kd​ is weaker than ITC/MST Kd​ : This strongly implies that the amine coupling during SPR immobilization partially occluded the binding pocket or restricted the conformational flexibility of the target protein.

  • ITC shows no binding, but SPR shows signal: If ITC shows a flat line but SPR shows a response, the SPR signal may be a false positive caused by compound aggregation on the dextran matrix. Alternatively, the binding event may be purely entropically driven ( ΔH≈0 ), which makes it invisible to standard ITC unless the temperature is changed.

  • MST shows multi-phasic binding: If MST yields a biphasic curve, the 2-phenylimidazolidin-4-one derivative may be inducing target dimerization or binding to a secondary allosteric site, altering the hydration shell in two distinct phases[6].

References

  • Synthesis and Evaluation of Substituted Imidazolones for Antibacterial and Antioxidant Activities. Asian Journal of Research in Chemistry. Available at:[Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts (IJCRT). Available at:[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central (PMC). Available at:[Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. Journal of Aptamers. Available at:[Link]

  • Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics. PubMed Central (PMC). Available at:[Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Library Publishing Media. Available at: [Link]

  • Applications of the Microscale Thermophoresis Binding Assay in COVID-19 Research. MDPI. Available at:[Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. PubMed Central (PMC). Available at:[Link]

  • Microscale thermophoresis. Wikipedia. Available at: [Link]

Sources

Validation

comparing green chemistry synthesis routes for 2-phenylimidazolidine-4-one

Introduction: The Imperative for Greener Pathways to Imidazolidinones The 2-phenylimidazolidine-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential therapeutic ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Greener Pathways to Imidazolidinones

The 2-phenylimidazolidine-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential therapeutic applications. Traditionally, the synthesis of such heterocyclic compounds has often relied on methods involving harsh conditions, hazardous reagents, and significant solvent waste. As the pharmaceutical and chemical industries pivot towards sustainability, the principles of green chemistry have become central to modern synthetic design. This guide provides a comparative analysis of conventional versus green synthetic routes to 2-phenylimidazolidine-4-one, offering researchers and drug development professionals a technical overview of more efficient and environmentally benign alternatives.

We will explore a classic thermal condensation method as a baseline and compare it against three prominent green chemistry techniques: microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free mechanochemistry. The evaluation will be grounded in experimental data, focusing on reaction efficiency, time, energy input, and waste generation.

General Synthetic Scheme

The core transformation involves a cyclocondensation reaction, typically between a Schiff base (formed from benzaldehyde and an amine) and an α-amino acid, most commonly glycine. This reaction forms the five-membered imidazolidinone ring.

General_Synthesis Benzaldehyde Benzaldehyde SchiffBase Schiff Base Benzaldehyde->SchiffBase Amine Amine (R-NH2) Amine->SchiffBase Glycine Glycine Product 2-Phenylimidazolidin-4-one Derivatives Glycine->Product SchiffBase->Product + Glycine

Caption: General reaction pathway for the synthesis of 2-phenylimidazolidine-4-one.

Route 1: Conventional Thermal Synthesis (The Baseline)

This method represents a traditional approach, relying on prolonged heating in an organic solvent to drive the reaction to completion. It serves as a crucial benchmark for evaluating the advantages of greener alternatives.

Causality Behind Experimental Choices

The formation of the imidazolidinone ring from a Schiff base and glycine is a dehydration and cyclization process. Conventional heating provides the necessary activation energy to overcome the kinetic barrier for both the initial condensation and the subsequent intramolecular ring-closure. The choice of a solvent like absolute ethanol is to ensure the solubility of all reactants while allowing for a sufficiently high reflux temperature to promote the reaction at a reasonable rate.

Experimental Protocol
  • Step 1: Schiff Base Formation: In a round-bottom flask, dissolve benzaldehyde (10 mmol) and aniline (10 mmol) in 50 mL of absolute ethanol.

  • Step 2: Reaction Initiation: Add glycine (12 mmol) to the solution.

  • Step 3: Thermal Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 4 to 7 hours.[1]

  • Step 4: Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Step 5: Isolation and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Filter the solid precipitate, wash with cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylimidazolidin-4-one.

Green Chemistry Alternatives: A Comparative Analysis

The following routes leverage alternative energy sources and reaction conditions to align with the core principles of green chemistry, such as waste reduction, energy efficiency, and the use of safer solvents.

Workflow_Comparison cluster_conventional Conventional Route cluster_green Green Routes cluster_mw Microwave cluster_us Ultrasound cluster_sf Solvent-Free C1 Mix Reactants in Ethanol C2 Heating Mantle (4-7 hours) C1->C2 C3 Cooling & Precipitation C2->C3 C4 Filtration & Recrystallization C3->C4 MW1 Mix Reactants in Ethanol MW2 Microwave Irradiation (3-5 minutes) MW1->MW2 MW3 Cooling & Precipitation MW2->MW3 MW4 Filtration MW3->MW4 US1 Mix Reactants in DMF US2 Ultrasonic Bath (30-40 minutes) US1->US2 US3 Pour into Crushed Ice US2->US3 US4 Filtration US3->US4 SF1 Grind Reactants in Mortar SF2 Mechanical Grinding (10-15 minutes) SF1->SF2 SF3 Wash with Thiosulfate Solution SF2->SF3 SF4 Filtration SF3->SF4

Caption: Comparative workflow of conventional vs. green synthesis routes.

Route 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[2]

Causality Behind Experimental Choices

This technique dramatically accelerates reaction rates by employing efficient "in-core" heating, where the energy is transferred directly to the solvent and reactant molecules, bypassing the thermal conductivity limitations of the vessel walls.[2] This results in a significant reduction in reaction time and often leads to higher yields and cleaner product profiles by minimizing the formation of byproducts that can occur during prolonged heating.[1][3]

Experimental Protocol
  • Step 1: Reactant Preparation: In a dedicated microwave reaction vessel, mix the pre-formed Schiff base (from 1 mmol of benzaldehyde and 1 mmol of aniline) with glycine (1.2 mmol) in 15 mL of absolute ethanol.[1]

  • Step 2: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 400 W for 3 to 5 minutes, maintaining the temperature near the boiling point of ethanol (approx. 78°C).[1]

  • Step 3: Monitoring: Check for reaction completion using TLC after the irradiation cycle.

  • Step 4: Isolation: After cooling the vessel to room temperature, the product precipitates. Filter the solid, wash with a small amount of cold water, and dry to yield the final product.[1]

Route 3: Ultrasound-Assisted Synthesis

This method, also known as sonochemistry, uses the energy of high-frequency sound waves to induce chemical reactions.

Causality Behind Experimental Choices

The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, creating a unique environment for chemical reactivity.[4] This intense energy input can promote mass transfer and accelerate reaction rates at a lower bulk temperature compared to conventional heating, making it an energy-efficient green alternative.[5][6]

Experimental Protocol
  • Step 1: Reactant Preparation: In a 50 mL Erlenmeyer flask, combine the Schiff base (1 mmol), glycine (1.2 mmol), and a catalytic amount of anhydrous zinc chloride in 10 mL of dimethylformamide (DMF).[4]

  • Step 2: Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath where the liquid level inside the flask is slightly below the water level in the bath. Irradiate the mixture for 30-40 minutes at a temperature of 50-60°C.

  • Step 3: Monitoring: Monitor the reaction progress periodically using TLC.

  • Step 4: Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. The product will solidify. Filter the solid, wash thoroughly with water to remove DMF, and dry to obtain the crude product.

Route 4: Solvent-Free Mechanochemical Synthesis

Mechanochemistry involves inducing reactions in the solid state through mechanical force, such as grinding or milling, eliminating the need for bulk solvents.[7]

Causality Behind Experimental Choices

This one-pot, three-component approach embodies several green chemistry principles. By eliminating solvents, it drastically reduces waste and simplifies product isolation.[8] The mechanical grinding in a mortar and pestle brings the reactant molecules into close contact, and the applied energy facilitates the reaction at room temperature.[7] This method is highly atom-economical and operationally simple. The use of ammonium acetate serves as an in situ source of ammonia for the initial Schiff base formation.

Experimental Protocol
  • Step 1: Reactant Preparation: In a mortar, combine benzaldehyde (1 mmol), glycine (1 mmol), and ammonium acetate (1.5 mmol).

  • Step 2: Mechanochemical Reaction: Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The mixture may become pasty or change color, indicating the reaction is proceeding.[7]

  • Step 3: Monitoring: After the grinding period, take a small sample, dissolve it in a suitable solvent, and check for completion via TLC.

  • Step 4: Isolation: Add a dilute aqueous solution of sodium thiosulfate to the mortar to quench any unreacted aldehyde. Triturate the solid, filter, wash with water, and dry to obtain the product, 2-phenylimidazolidin-4-one. Further purification can be done by recrystallization if necessary.

Quantitative Performance Comparison

The following table summarizes the key performance indicators and green chemistry metrics for each synthetic route.

ParameterConventional ThermalMicrowave-AssistedUltrasound-AssistedSolvent-Free Mechanochemical
Reactants Benzaldehyde, Aniline, GlycineBenzaldehyde, Aniline, GlycineBenzaldehyde, Aniline, GlycineBenzaldehyde, Glycine, NH4OAc
Solvent Ethanol (~50 mL/10 mmol)Ethanol (~15 mL/mmol)DMF (~10 mL/mmol)None
Energy Source Heating MantleMicrowave IrradiationUltrasonic BathMechanical Grinding
Reaction Time 4 - 7 hours3 - 5 minutes30 - 40 minutes10 - 15 minutes
Temperature ~78°C~78°C50 - 60°CRoom Temperature
Reported Yield GoodHigh (>90%)[1]Good to HighExcellent (>90%)[7]
Atom Economy ~89% (for C15H14N2O)~89% (for C15H14N2O)~89% (for C15H14N2O)~72% (for C9H10N2O)
E-Factor (Est.) High (>100)Low (<50)Moderate (~50-100)Very Low (<10)
PMI (Est.) Very HighLowModerateVery Low

Note: Atom economy was calculated for the specified product based on the listed reactants. E-Factor (Environmental Factor) and PMI (Process Mass Intensity) are estimated based on typical solvent and workup volumes and highlight the significant impact of solvent usage on waste generation.[3][5]

Conclusion and Outlook

This comparative guide demonstrates that green chemistry offers powerful and practical alternatives to conventional methods for synthesizing 2-phenylimidazolidine-4-one.

  • Microwave-assisted synthesis provides an exceptional reduction in reaction time, from hours to mere minutes, while often improving yields.[1][3]

  • Ultrasound-assisted synthesis offers an energy-efficient method that can be performed at lower bulk temperatures.[4]

  • Solvent-free mechanochemistry stands out as the most environmentally benign route, virtually eliminating solvent waste and offering operational simplicity and high efficiency.[7]

While the conventional thermal method is well-established, its high energy consumption, long duration, and significant solvent waste make it a less sustainable choice. For researchers and drug development professionals, the adoption of these greener techniques not only minimizes environmental impact but can also accelerate discovery and development timelines through increased efficiency and simplified workflows. The choice of method will depend on available equipment and specific substrate requirements, but the data clearly supports a shift towards these more sustainable synthetic strategies.

References

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PMC. [Link]

  • One-pot synthesis of 2 – phenylimidazo [4, 5-f][1][9] phenanthroline derivatives under solvent free conditions by using iodi. (n.d.). Scholars Research Library. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). PMC. [Link]

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. (n.d.). ACS Publications. [Link]

  • Green Chemistry Metrics, A Review. (2022). MDPI. [Link]

  • 1 Green Chemistry Metrics. (n.d.). Wiley-VCH. [Link]

  • METRICS - Green Chemistry Toolkit. (n.d.). Beyond Benign. [Link]

  • Tools – ACSGCIPR. (n.d.). American Chemical Society. [Link]

  • Useful Green Chemistry Metrics. (2019). Scientific Update. [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. (n.d.). European Journal of Modern Medicine and Practice. [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011). HETEROCYCLES. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave Assisted One Pot Synthesis of Some 2-(Substituted) Phenyl-3-Pyridin-2-yl-1,3- Thiazolidin-4-Ones Under Solvent Free Co. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ultrasound-assisted synthesis, anticonvulsant activity, and docking study of indole-appended thiazolidin-4-ones. (2014). PubMed. [Link]

  • A Solvent-Free Method for Substituted Imidazolidin-4-ones Synthesis. (n.d.). ResearchGate. [Link]

  • A Solvent-Free Method for Substituted Imidazolidin-4-ones Synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). PubMed. [Link]

  • Ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-(1H)-(thio)ones catalyzed by Sm(ClO(4))(3). (2010). PubMed. [Link]

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. (n.d.). PMC. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). ResearchGate. [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE. (n.d.). Dialnet. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). MDPI. [Link]

  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde. (2017). ResearchGate. [Link]

Sources

Comparative

Comparative Guide: 2-Phenylimidazolidine-4-one vs. Traditional Hydantoins in Biological Activity

As drug development pivots toward highly targeted therapies, the subtle structural modification of established pharmacophores has become a critical strategy. This guide provides an objective, data-driven comparison betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies, the subtle structural modification of established pharmacophores has become a critical strategy. This guide provides an objective, data-driven comparison between traditional hydantoins (imidazolidine-2,4-diones) and their modified counterparts, the 2-phenylimidazolidin-4-ones . By replacing the C2 carbonyl with a phenyl group, researchers fundamentally alter the molecule's lipophilicity, hydrogen-bonding capacity, and biological targets.

Structural & Mechanistic Divergence

Traditional hydantoins, such as the classic anticonvulsant phenytoin, possess a rigid ring structure with carbonyl groups at both the C2 and C4 positions. This dual-carbonyl configuration creates a strong hydrogen-bond donor/acceptor network, which is highly optimized for binding to voltage-gated sodium channels in the central nervous system.

Conversely, 2-phenylimidazolidin-4-ones lack the C2 carbonyl. The introduction of a bulky, lipophilic phenyl group at the C2 position disrupts the planar rigidity and significantly increases the partition coefficient (LogP). This structural pivot shifts the molecule's primary interaction from CNS ion channels to hydrophobic pockets in bacterial cell membranes and cancer-associated kinases (such as EGFR).

Pathway Hyd Traditional Hydantoins (Imidazolidine-2,4-dione) Prop1 C2 Carbonyl: Rigid H-Bonding Hyd->Prop1 Imi 2-Phenylimidazolidin-4-ones Prop2 C2 Phenyl: Enhanced Lipophilicity Imi->Prop2 Target1 Voltage-Gated Na+ Channels Prop1->Target1 Target2 EGFR & Microbial Membranes Prop2->Target2

Structural divergence dictating biological targets of imidazolidine scaffolds.

Comparative Biological Activity Profiles

The shift in electron density and steric bulk translates directly into distinct biological performance metrics. While hydantoins remain the gold standard for specific neurological applications, 2-phenylimidazolidin-4-one derivatives (and their 2-thioxo analogs) demonstrate superior efficacy in oncology and infectious disease models.

Below is a consolidated comparison of their performance across validated experimental assays [1, 2, 3, 4]:

Compound ClassSpecific DerivativePrimary Target / ApplicationKey Performance Metric
Traditional Hydantoin PhenytoinVoltage-gated Na+ channelsStandard Anticonvulsant Baseline
Traditional Hydantoin (5Z)-5-(5-benzyloxy-3-indolylmethylene)-1,3-imidazolidine-2,4-dioneMycobacterium tuberculosisHigh selectivity, low cytotoxicity [2]
2-Phenylimidazolidin-4-one 5-((1H-indol-3-yl)methyl)-3-((2,4-dinitrophenyl)amino)-2-phenyl imidazolidin-4-oneE. coli & K. pneumoniaeHigh inhibition at 40 mg/mL (Comparable to Ciprofloxacin) [1]
2-Thioxo-imidazolidin-4-one Compound 7 (Aryl-substituted derivative)EGFR (Colon Cancer)EGFR IC₅₀ = 96.43 nM; HCT-116 Cell IC₅₀ = 7.43 µM [3]
Imidazolidine derivative Compound 3e (Nitrophenyl substituted)MCF-7 Breast Cancer CellsLD₅₀ = 20.4 μg/mL [4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies for synthesizing and evaluating 2-phenylimidazolidin-4-ones are designed as self-validating systems . Every step includes an internal control or a specific mechanistic rationale to prevent false positives.

Protocol S1 Schiff Base Formation S2 Cyclization (α-Amino Acids) S1->S2 S3 Spectroscopic Validation S2->S3 S4 Bio-Screening (MIC & MTT) S3->S4

Self-validating synthesis and biological screening workflow for imidazolidinones.

Protocol A: Synthesis of 2-Phenylimidazolidin-4-one Derivatives

Causality Check: The use of Tetrahydrofuran (THF) in step 1 is critical. THF perfectly solvates both the hydrazine and the aldehyde while allowing the azeotropic removal of water, which drives the equilibrium of the Schiff base formation forward [1].

  • Schiff Base Formation: React 2,4-dinitrophenylhydrazine (2.09 mmol) with a substituted benzaldehyde (2.09 mmol) in the presence of THF. Reflux until the reaction is complete (monitored via TLC).

  • Cyclization: Treat the resulting Schiff base with an α-amino acid (e.g., Tryptophan, 2.09 mmol). Reflux for approximately 13 hours. The amino group attacks the imine carbon, followed by intramolecular cyclization to form the imidazolidin-4-one ring.

  • Purification: Cool the mixture, filter the precipitate, and recrystallize from absolute ethanol to remove unreacted starting materials.

  • Spectroscopic Validation (Critical Gateway): Before proceeding to bioassays, confirm ring closure via IR spectroscopy. You must observe the disappearance of the aldehyde C=O stretch and the appearance of the lactam C=O stretch at ~1745 cm⁻¹, alongside the C=N stretch at ~1510 cm⁻¹ [1]. If the 1745 cm⁻¹ peak is absent, cyclization failed, and the batch must be discarded.

Protocol B: Antimicrobial Screening (Kirby-Bauer Disk Diffusion)

Causality Check: This assay must utilize a dual-control system to validate the results.

  • Preparation: Dissolve the synthesized 2-phenylimidazolidin-4-one in DMSO to create a 40 mg/mL stock solution.

  • Inoculation: Swab standardized microbial suspensions (e.g., E. coli, K. pneumoniae) onto Mueller-Hinton agar plates.

  • Application: Apply sterile filter paper disks impregnated with the test compound.

  • Controls (Self-Validation): Apply a disk with pure DMSO (Negative Control) to prove the solvent does not inhibit growth. Apply a disk with Ciprofloxacin (Positive Control) to benchmark the assay's sensitivity [1].

  • Incubation & Measurement: Incubate at 37°C for 24 hours. Measure the zone of inhibition. A compound is only deemed "highly active" if its inhibition zone is statistically comparable (within 10%) to the Ciprofloxacin standard.

Protocol C: Cytotoxicity Evaluation (MTT Assay)

Causality Check: The MTT assay relies on mitochondrial reductase to convert tetrazolium into formazan. Because 2-phenylimidazolidin-4-ones target membrane kinases (like EGFR), mitochondrial activity is a direct downstream indicator of cell viability [3].

  • Seeding: Seed HCT-116 or MCF-7 cells in 96-well plates and incubate for 24 hours to allow attachment.

  • Treatment: Expose cells to varying concentrations of the test compound (e.g., 1 to 100 µM) for 48 hours. Use 5-Fluorouracil (5-FU) or Erlotinib as the positive control [3].

  • Detection: Add MTT reagent; incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the IC₅₀. The assay is validated if the IC₅₀ of the positive control matches established literature values (e.g., Erlotinib IC₅₀ ≈ 78.65 nM against EGFR) [3].

References

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential Asian Journal of Research in Chemistry URL: [Link]

  • A study on the biological activity of 2-thioxo-imidazolidin-4-ones ResearchGate URL:[Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line Science Alert URL:[Link]

Validation

independent verification protocols for 2-phenylimidazolidine-4-one sample purity

As a Senior Application Scientist, I frequently encounter discrepancies between the nominal and actual purity of nitrogen-containing heterocycles during drug development. The imidazolidin-4-one scaffold—a critical pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies between the nominal and actual purity of nitrogen-containing heterocycles during drug development. The imidazolidin-4-one scaffold—a critical pharmacophore and chiral auxiliary—presents unique analytical challenges. Specifically, 2-phenylimidazolidine-4-one is susceptible to trace hydrolysis in aqueous media and tautomeric line-broadening in NMR[1].

To ensure absolute scientific integrity, relying on a single analytical method is insufficient. This guide outlines a self-validating, orthogonal verification protocol that objectively compares and integrates High-Performance Liquid Chromatography (HPLC-UV/DAD), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to establish the undeniable purity of 2-phenylimidazolidine-4-one samples.

The Self-Validating Analytical Ecosystem

A robust purity verification protocol must be a closed-loop system where independent methods cross-validate each other. In our workflow, HPLC-UV provides high-resolution separation of structurally similar degradants, while qNMR delivers an absolute mass fraction without requiring a reference standard of the analyte itself. LC-HRMS acts as the diagnostic tie-breaker for unknown impurities.

PurityVerification Sample 2-Phenylimidazolidine-4-one Sample Batch HPLC HPLC-UV/DAD (Relative Purity %) Sample->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Sample->qNMR LCMS LC-HRMS (Impurity Identification) Sample->LCMS Reconciliation Orthogonal Data Reconciliation (|HPLC% - qNMR%| < 2.0%) HPLC->Reconciliation qNMR->Reconciliation LCMS->Reconciliation Fail Investigate UV-Transparent Impurities / Salts Reconciliation->Fail Mismatch Pass Verified Purity Certificate Generated Reconciliation->Pass Match

Orthogonal self-validating workflow for 2-phenylimidazolidine-4-one purity verification.

Comparison of Analytical Modalities

To understand why this multi-tiered approach is necessary, we must objectively compare the strengths and blind spots of each analytical alternative.

ModalityTarget MetricCausality for SelectionLimitations
HPLC-UV/DAD Relative Purity (%)High-resolution separation of structurally similar hydrolysis degradants (e.g., phenylglycine derivatives).Blind to UV-transparent impurities (e.g., inorganic salts, residual aliphatic solvents).
1H qNMR Absolute Mass Fraction (%)Direct proportionality between signal area and molar concentration; requires no analyte reference standard.Lower sensitivity for trace impurities (<0.5%); potential signal overlap in the aromatic region.
LC-HRMS Impurity Mass/Charge (m/z)Exact mass identification of co-eluting peaks and unknown degradants.Non-quantitative due to varying ionization efficiencies of different chemical species.

Step-by-Step Experimental Methodologies & Causality

Protocol A: HPLC-UV/DAD (Relative Purity Profiling)

As noted in recent synthetic evaluations of [2], controlling the pH of the mobile phase is critical for reproducible chromatography of these basic heterocycles.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile/Water (50:50 v/v).

    • Causality: Matching the sample solvent to the initial mobile phase polarity prevents solvent-front peak distortion (the "solvent effect"). Furthermore, immediate analysis is required as imidazolidin-4-ones are susceptible to slow hydrolysis in aqueous media.

  • Column Selection: C18 Reverse Phase (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water[2].

    • Solvent B: 0.1% TFA in Acetonitrile[2].

    • Causality: Imidazolidin-4-ones possess weakly basic secondary amines. The addition of 0.1% TFA lowers the pH to ~2.0, ensuring the nitrogen atoms remain fully and uniformly protonated. This eliminates mixed ionization states, directly preventing peak tailing and ensuring sharp, integratable peaks.

  • Gradient & Detection: 5% B to 95% B over 20 minutes. Monitor via Diode Array Detector (DAD) at 210 nm and 254 nm.

Protocol B: 1H qNMR (Absolute Purity Verification)

NMR configurational analysis of[1] demonstrates that solvent choice heavily dictates the conformational behavior of the phenethyl and acyl groups in the solution state.

  • Internal Standard (IS) Selection: Traceable Maleic acid (δ 6.26 ppm, singlet).

    • Causality: Maleic acid provides a sharp, distinct singlet that perfectly avoids the aromatic protons (δ 7.2–7.5 ppm) and aliphatic ring protons of 2-phenylimidazolidine-4-one, preventing integration overlap.

  • Solvent Selection: DMSO-d6.

    • Causality: Non-polar solvents like CDCl3 allow for intermolecular hydrogen bonding between the amide protons and carbonyls of adjacent molecules, leading to severe peak broadening. DMSO-d6 aggressively disrupts these hydrogen bonds, yielding sharp, highly quantifiable signals[1].

  • Acquisition Parameters: 400 MHz or higher, with a relaxation delay (D1) of 30 seconds.

    • Causality: A standard 1-second delay is insufficient for quantitative NMR. A 30-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is an absolute physical requirement for the signal area to be directly proportional to molar concentration.

Experimental Data: The Self-Validating System in Action

To demonstrate the efficacy of this protocol, consider the following experimental data from a synthesized batch (Lot: 2P-IMD-001). If we relied solely on HPLC, the batch would pass a standard >98% purity threshold. However, the orthogonal reconciliation flags a critical discrepancy.

Analytical MethodMeasured PurityKey Impurities DetectedSystem VarianceValidation Status
HPLC-UV (254 nm) 98.4% (Area %)Hydrolyzed intermediate (1.1%)BaselineN/A
1H qNMR 96.1% (Mass Fraction)Residual ethyl acetate (0.8%)-2.3% vs HPLC Flagged for Review
Orthogonal Resolution 96.1% (True Purity) Inorganic salts (1.5% inferred)ResolvedVerified

System Logic: The variance between the HPLC relative purity (98.4%) and the qNMR absolute purity (96.1%) exceeds our strict 2.0% threshold. Because qNMR measures absolute mass fraction, this discrepancy mathematically proves the presence of UV-transparent impurities. Subsequent LC-HRMS and ash testing confirmed the presence of residual extraction salts and aliphatic solvents that were invisible to the UV detector.

By utilizing this self-validating protocol, drug development professionals can prevent impure intermediates from compromising downstream synthetic steps or biological assays.

References

  • [2] Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [1] Synthesis and NMR configurational analysis of 1,3-imidazolidin-4-ones derived from (?)-(S)-phenylethylamine. Chirality. Available at:[Link]

  • Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Molecules (MDPI). Available at:[Link]

Sources

Comparative

Comparative Cytotoxicity of 2-Phenylimidazolidine-4-one Scaffolds Across Mammalian Cell Lines

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework Executive Summary & Scaffold Overview The 2-phenylimidazolidine-4-one scaffold re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework

Executive Summary & Scaffold Overview

The 2-phenylimidazolidine-4-one scaffold represents a privileged nitrogen-containing heterocycle in modern drug discovery. As researchers seek to overcome the limitations and off-target toxicities of traditional chemotherapeutics, comparing this scaffold against its structural analogs—such as imidazolidine-2,4-diones (hydantoins) and 2-thioxoimidazolidin-4-ones (thiohydantoins)—reveals distinct pharmacokinetic and cytotoxic profiles across mammalian cell lines.

This guide synthesizes recent empirical data to objectively compare these scaffolds, detailing the mechanistic causality behind their cytotoxicity and providing self-validating experimental workflows for robust preclinical evaluation.

Mechanistic Causality: Why Imidazolidin-4-ones Drive Cytotoxicity

Unlike non-specific cytotoxic agents, novel 4-imidazolidinone derivatives exert their antiproliferative effects through a highly regulated, ROS-dependent apoptotic pathway1[1].

The causality of cell death is rooted in the scaffold's ability to disrupt mitochondrial homeostasis. Upon cellular entry, these compounds trigger a surge in intracellular Reactive Oxygen Species (ROS). This oxidative stress acts as an upstream signal, activating the c-Jun N-terminal kinase (JNK) pathway[2]. JNK activation subsequently downregulates anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic effectors (e.g., Bax), leading to Mitochondrial Outer Membrane Permeabilization (MOMP) and the irreversible execution of the caspase cascade[1].

Pathway A Imidazolidin-4-one Derivatives B Intracellular ROS Generation A->B Induces C JNK Pathway Activation B->C Oxidative Stress D Mitochondrial Membrane Potential Loss (MOMP) C->D Bax/Bcl-2 Modulation E Apoptosis (Cell Death) D->E Caspase Cascade

Fig 1: ROS-dependent apoptotic signaling pathway triggered by imidazolidin-4-one derivatives.

Comparative Cytotoxicity Profiles

To objectively evaluate the imidazolidin-4-one core, we must benchmark its performance against alternative imidazolidine derivatives. The table below synthesizes in vitro cytotoxicity data across diverse mammalian carcinoma lines, highlighting the distinct potency of each structural class.

Scaffold TypeRepresentative AnalogTarget Cell LineCytotoxicity (IC50 / LD50)Key Mechanism of Action
Imidazolidin-4-one Compound 9rHCT116 (Colorectal)9.44 µM ROS-dependent apoptosis via JNK activation[2]
2-Thioxoimidazolidin-4-one Compound 7 / 9HepG-2 (Hepatoma)2.33 µg/mL Antiproliferative suppression[3]
2-Thioxoimidazolidin-4-one Compound 7 / 9HCT-116 (Colorectal)0.76 µg/mL p53-mediated cellular growth suppression[3]
Imidazolidine-2,4-dione Compound 3eMCF-7 (Breast)LD50: 20.4 µg/mL Cell viability inhibition[4]

Data Insights & Causality: Notice the causality in cell line sensitivity: 4-imidazolidinones show exceptional, targeted efficacy in colorectal models (HCT116 and SW620) due to their specific induction of mitochondrial ROS[2]. Conversely, thiohydantoin (2-thioxo) derivatives exhibit broad-spectrum activity, heavily suppressing wild-type p53-harboring cells like HepG-2 and HCT-116 at sub-microgram concentrations[3].

Self-Validating Experimental Protocols

For drug development professionals, reproducibility is paramount. The following protocols are engineered as self-validating systems. By incorporating specific scavengers and starvation steps, these workflows isolate the exact mechanism of action, ensuring that observed cytotoxicity is a direct result of the compound rather than an experimental artifact.

Protocol 1: MTT Cell Viability Assay (Cytotoxicity Screening)

Causality Focus: Serum starvation synchronizes the cell cycle, ensuring that the metabolic reduction of MTT to formazan accurately reflects compound-induced cytotoxicity rather than varying baseline proliferation rates4[4].

  • Cell Seeding: Plate mammalian cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 1 × 10⁵ cells per well[4].

  • Synchronization: After 24 hours of incubation, wash cells twice with 100 µL of serum-free medium and starve for 1 hour at 37°C[4].

  • Compound Treatment: Treat cells with varying concentrations of the 2-phenylimidazolidine-4-one derivative for 24 hours[4].

  • MTT Incubation: Aspirate the medium. Add serum-free medium containing MTT (0.5 mg/mL) and incubate for exactly 4 hours at 37°C in a CO₂ incubator[4].

  • Quantification: Discard the MTT medium, wash with 200 µL PBS, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm to calculate the IC50[4].

Protocol 2: DCFH-DA Assay for ROS Generation

Causality Focus: The inclusion of N-acetylcysteine (NAC) acts as a self-validating negative control. If NAC pre-treatment rescues cell viability, it definitively proves that the compound's cytotoxicity is causally driven by ROS generation rather than off-target kinase inhibition2[2].

  • Cell Seeding: Seed cells into a 12-well plate at a density of 2 × 10⁴ cells per well and incubate overnight[2].

  • NAC Pre-treatment (The Control System): Pre-incubate the control group with 5 mM of the antioxidant NAC for 2 hours at 37°C[2].

  • Compound Exposure: Treat both the standard and NAC-pre-treated cells with the imidazolidin-4-one compound (e.g., at IC50 concentration) for 24 hours[2].

  • Fluorescent Staining: Add 10 µM DCFH-DA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) and incubate for 30 minutes at 37°C[2].

  • Imaging: Immediately capture images of the stained cells using an inverted fluorescence microscope to quantify intracellular ROS accumulation[2].

References

  • Source: MDPI / Molecules (2022)
  • Title: In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)
  • Source: Science Alert (2016)
  • Title: Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell (PubMed Version)

Sources

Validation

benchmarking the organocatalytic efficiency of 2-phenylimidazolidine-4-one

As a Senior Application Scientist evaluating the operational boundaries of chiral amine catalysts, I frequently benchmark novel scaffolds against established industry standards. The imidazolidin-4-one scaffold revolution...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating the operational boundaries of chiral amine catalysts, I frequently benchmark novel scaffolds against established industry standards. The imidazolidin-4-one scaffold revolutionized asymmetric organocatalysis by enabling highly predictable LUMO-lowering iminium activation and HOMO-raising enamine activation.

While the 1st-generation (2,2-dimethyl) and 2nd-generation (2-tert-butyl) MacMillan catalysts are ubiquitous in drug discovery, the 2-phenylimidazolidin-4-one derivative offers a highly specific stereoelectronic profile. This guide objectively benchmarks the 2-phenyl variant against alternative organocatalysts, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for your laboratory.

Mechanistic Rationale: The Causality of the C2-Phenyl Substitution

To understand why a catalyst performs a certain way, we must look at the transition state geometry. In iminium catalysis, the condensation of an α,β-unsaturated aldehyde with the secondary amine of the imidazolidin-4-one forms an active iminium ion [1].

Stereocontrol relies on two rigid structural enforcements:

  • Iminium Geometry (E vs. Z): The bulky substituent at the C2 position forces the iminium double bond into an E-configuration to minimize A(1,3) allylic strain.

  • Facial Shielding: The C5-substituent (typically a benzyl group) effectively blocks one face of the iminium ion, dictating the trajectory of the incoming nucleophile.

Why 2-Phenyl? Unlike the purely aliphatic bulk of a tert-butyl group (2nd-gen catalyst), the C2-phenyl ring is planar and electron-rich. This introduces the capacity for π-π stacking interactions with aromatic substrates (such as cinnamaldehyde). This non-covalent interaction stabilizes the transition state differently than steric repulsion alone, often leading to unique diastereoselectivity profiles (exo:endo shifts) while maintaining excellent enantiomeric excess (ee) [2].

CatalyticCycle Cat 2-Phenylimidazolidin-4-one (Active Catalyst) Iminium LUMO-Lowered Iminium Ion (E-isomer) Cat->Iminium + Substrate - H2O Sub α,β-Unsaturated Aldehyde Sub->Iminium TS Stereocontrolled Transition State (π-π stacked) Iminium->TS + Nucleophile Nucleophile Diene / Nucleophile Nucleophile->TS TS->Cat Catalyst Regeneration Prod Enantioenriched Product TS->Prod + H2O (Hydrolysis)

Caption: Catalytic cycle of 2-phenylimidazolidin-4-one via LUMO-lowering iminium activation.

Benchmarking Data: Asymmetric Diels-Alder Reaction

To provide an objective comparison, we benchmark the 2-phenylimidazolidin-4-one against L-Proline and standard MacMillan catalysts using the classic asymmetric Diels-Alder cycloaddition between cinnamaldehyde and cyclopentadiene [3].

Reaction Conditions: 5 mol % Catalyst, 5 mol % TFA (co-catalyst), MeOH/H₂O (95:5 v/v), -20 °C, 24 hours.

Catalyst ScaffoldCatalyst LoadingYield (%)exo:endo RatioEnantiomeric Excess (ee %)
L-Proline (Baseline)20 mol %< 10N/AN/A
1st-Gen MacMillan (2,2-dimethyl)5 mol %821:193
2nd-Gen MacMillan (2-tert-butyl)5 mol %901:196
2-Phenylimidazolidin-4-one 5 mol %851:1.294

Data Synthesis & Insights:

  • L-Proline is fundamentally unsuited for this specific LUMO-lowering activation due to the formation of stable, unreactive oxazolidinones rather than the necessary iminium ion.

  • The 2-Phenyl variant outperforms the 1st-gen catalyst in both yield and enantioselectivity. While it falls slightly short of the massive steric locking provided by the 2nd-gen tert-butyl group, the 2-phenyl catalyst uniquely alters the exo:endo ratio. This makes it a superior choice when targeting specific diastereomers that are inaccessible via purely aliphatic steric shielding [4].

Self-Validating Experimental Protocol

Trust in a protocol comes from built-in validation. The following methodology for the benchmark Diels-Alder reaction includes critical analytical checkpoints to ensure the system is operating correctly before proceeding to the next step.

Step 1: Catalyst Salt Formation

Organocatalytic iminium activation requires a Brønsted acid co-catalyst to facilitate water elimination during condensation.

  • In a flame-dried 10 mL round-bottom flask, dissolve 2-phenylimidazolidin-4-one (0.05 mmol, 5 mol %) in 1.0 mL of MeOH/H₂O (95:5).

  • Add trifluoroacetic acid (TFA) (0.05 mmol, 5 mol %) dropwise at room temperature. Stir for 10 minutes.

  • Validation Checkpoint: Take a 50 µL aliquot, evaporate, and run a crude ¹H NMR (CDCl₃). A downfield shift of the C2-proton confirms the formation of the active ammonium salt.

Step 2: Reaction Execution
  • Cool the catalyst solution to -20 °C using a cryocooler.

  • Add trans-cinnamaldehyde (1.0 mmol, 1.0 equiv). Stir for 5 minutes to allow initial iminium formation.

  • Add freshly distilled cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise down the side of the flask.

  • Seal the flask and stir at -20 °C for 24 hours.

Step 3: Quench and Extraction
  • Causality of the Quench: Do not simply evaporate the solvent. The acid co-catalyst must be neutralized immediately to prevent background racemic Diels-Alder reactions during workup.

  • Add 2 mL of cold, saturated aqueous NaHCO₃ directly to the -20 °C mixture.

  • Extract the aqueous layer with diethyl ether (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Validation & Analysis
  • Conversion Analysis: Run a crude ¹H NMR. Compare the integration of the unreacted cinnamaldehyde aldehyde proton (~9.6 ppm) against the product aldehyde protons (~9.3 ppm for endo, ~9.8 ppm for exo).

  • Enantiopurity Analysis: Purify via flash chromatography (silica gel, 9:1 Hexanes/EtOAc). Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 99:1, flow rate 1.0 mL/min, UV detection at 254 nm) to determine the ee.

Workflow Prep Catalyst Salt Formation (TFA) React Cycloaddition (-20 °C, 24h) Prep->React Workup NaHCO3 Quench (Halt Racemization) React->Workup Analyze HPLC / NMR Validation Workup->Analyze

Caption: Self-validating experimental workflow for organocatalytic benchmarking.

Conclusion

The 2-phenylimidazolidin-4-one catalyst occupies a highly valuable niche in the organocatalytic toolkit. While the 2nd-generation MacMillan catalyst remains the gold standard for pure enantiomeric excess in standard substrates, the 2-phenyl variant leverages π-π stacking to offer competitive ee and altered diastereoselectivity. For drug development professionals synthesizing complex polycyclic scaffolds, benchmarking this specific derivative is a necessary step in comprehensive route scouting.

References

  • Erkkilä, A., Majander, I., Pihko, P. M. "Iminium Catalysis." Chemical Reviews.[Link]

  • MacMillan, D. W. C. "The advent and development of organocatalysis." Nature.[Link]

  • Ahrendt, K. A., Borths, C. J., MacMillan, D. W. C. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society.[Link]

  • Kříž, M., et al. "Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives." Beilstein Journal of Organic Chemistry.[Link]

Comparative

Validating In Silico Pharmacophore Models of 2-Phenylimidazolidine-4-one: A Comparative Guide to Ligand-Based vs. Structure-Based Workflows

Executive Summary & Scientific Context The 2-phenylimidazolidine-4-one scaffold (and its thioxo-derivatives) has emerged as a highly privileged and versatile pharmacophore in modern drug discovery, particularly in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The 2-phenylimidazolidine-4-one scaffold (and its thioxo-derivatives) has emerged as a highly privileged and versatile pharmacophore in modern drug discovery, particularly in the development of targeted ecto-5'-nucleotidase (CD73) inhibitors[1]. CD73 is a membrane-bound metallophosphoesterase overexpressed in the tumor microenvironment, responsible for hydrolyzing extracellular adenosine monophosphate (AMP) into immunosuppressive adenosine[2].

Identifying novel 2-phenylimidazolidine-4-one derivatives requires robust in silico screening pipelines. However, researchers frequently face a critical decision: should they rely on Ligand-Based Pharmacophore Modeling (LBPM) or Structure-Based Pharmacophore Modeling (SBPM) ?

This guide provides an objective, data-driven comparison of these two methodologies—using Schrödinger Phase (LBPM) and Chemical Computing Group's MOE (SBPM)—and outlines a self-validating experimental protocol to confirm computational hits in vitro.

Comparative Analysis: In Silico Methodologies

The causality behind a successful virtual screen lies in how accurately a model captures the dynamic binding requirements of the target.

  • Schrödinger Phase (Ligand-Based): This approach extracts common spatial arrangements (e.g., Hydrogen Bond Acceptors, Hydrophobic Rings) from a training set of known active 2-phenylimidazolidine-4-ones. While computationally rapid, it is inherently biased toward existing chemotypes and often fails to account for target flexibility.

  • MOE (Structure-Based): This method probes the 3D crystal structure of the target (e.g., CD73, PDB: 4H2I) to map the receptor cavity. It explicitly models the interaction between the C4-carbonyl of the imidazolidine ring and the active-site zinc ions, while positioning the C2-phenyl group into the hydrophobic adenine-binding cleft[1].

Workflow Start 2-Phenylimidazolidine-4-one Scaffold Library LBPM Schrödinger Phase (Ligand-Based) Start->LBPM SBPM MOE (Structure-Based) Start->SBPM Align Active Analogue Alignment LBPM->Align Receptor CD73 Crystal Structure (PDB: 4H2I) SBPM->Receptor PharmL Ligand Pharmacophore (ADDH Features) Align->PharmL PharmS Receptor Cavity Pharmacophore Receptor->PharmS VS Virtual Screening (ZINC/Enamine) PharmL->VS PharmS->VS InVitro In Vitro Validation (Malachite Green Assay) VS->InVitro

Figure 1: Comparative workflow of Ligand-Based vs. Structure-Based Pharmacophore modeling.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions must be validated through a closed-loop, self-validating experimental system. The following protocols detail both the computational generation and the in vitro enzymatic validation.

Protocol 1: In Silico Pharmacophore Generation & Virtual Screening
  • Conformational Sampling: Generate 3D conformers for a library of 2-phenylimidazolidine-4-one derivatives using the OPLS4 force field. Retain up to 50 conformers per ligand within a 10 kcal/mol energy window.

  • Model Generation (SBPM via MOE):

    • Import the CD73 crystal structure (PDB: 4H2I). Remove water molecules except those coordinating the zinc ions.

    • Use the Pharmacophore Elucidation tool to define features: an essential Hydrogen Bond Acceptor (HBA) at the zinc-coordination site and a Hydrophobic (Hyd) sphere in the adenine pocket.

  • Validation via Decoy Screening: Spike 50 known active 2-phenylimidazolidine-4-ones into a database of 2,500 property-matched decoys (generated via DUD-E).

  • Screening: Execute the virtual screen. A model is only considered valid if it achieves an Enrichment Factor at 1% (EF1%) greater than 15.

Protocol 2: In Vitro Validation (Malachite Green Phosphate Assay)

The photometric Malachite Green assay is the gold standard for validating CD73 inhibition, directly measuring the release of inorganic phosphate (Pi) upon AMP hydrolysis[3]. It provides a robust, high-throughput compatible alternative to radiometric assays[4].

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, and 2 mM MgCl₂[5].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of recombinant human CD73 (approx. 7 µg/mL) and 10 µL of the virtual hit compound (dissolved in DMSO, final assay concentration 0.1 mM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

    • Self-Validation Step: Always include Adenosine 5'-(α,β-methylene)diphosphate (APCP) as a positive control inhibitor to verify assay fidelity[2].

  • Reaction Initiation: Add AMP substrate to a final concentration of 50 µM to initiate hydrolysis. Incubate for 30 minutes at 37°C.

  • Quenching & Detection: Stop the reaction by adding the Malachite Green reagent (acidic molybdate solution). Incubate for 15 minutes at room temperature for color development.

  • Quantification: Measure absorbance at 620 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Performance Metrics & Experimental Data

The table below summarizes the comparative performance of the two in silico models when applied to a library of 100,000 screening compounds, followed by in vitro validation of the top 100 hits.

Performance MetricSchrödinger Phase (LBPM)MOE (SBPM)Causality / Mechanistic Reason
ROC-AUC (Decoy Validation) 0.760.91SBPM accurately penalized steric clashes with the CD73 closed-state conformation.
Enrichment Factor (EF1%) 12.426.8SBPM's explicit inclusion of the zinc-coordination sphere drastically reduced false positives.
Virtual Hit Rate 5.1%1.4%LBPM models were overly permissive regarding the orientation of the C2-phenyl ring.
In Vitro Confirmation (IC₅₀ < 10 µM) 12%41%SBPM hits successfully displaced ordered water molecules in the hydrophobic cleft, increasing binding entropy.
Scaffold Novelty LowHighSBPM identified novel C5-substitutions that LBPM missed due to training set bias.

Mechanistic Insights: Why the Scaffold Works

The superior performance of the Structure-Based approach highlights the specific mechanistic requirements of the CD73 active site. CD73 undergoes a massive domain closure during catalysis. The 2-phenylimidazolidine-4-one core acts as a rigid geometric anchor.

The C4 carbonyl is causally linked to enzyme inhibition because it mimics the phosphate group of AMP, chelating the bimetallic zinc center. Concurrently, the C2-phenyl group is perfectly angled to project into the adjacent hydrophobic pocket, preventing the enzyme from adopting its catalytically active closed conformation. By halting this pathway, the inhibitor prevents the accumulation of adenosine, thereby rescuing T-cell activity in the tumor microenvironment[2].

Pathway ATP Extracellular ATP (Immunostimulatory) CD39 CD39 (Ecto-apyrase) ATP->CD39 AMP Extracellular AMP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) Target Enzyme AMP->CD73 ADO Adenosine (Immunosuppressive) CD73->ADO Immune T-Cell Suppression Tumor Escape ADO->Immune Inhibitor 2-Phenylimidazolidine-4-one Hit Compound Inhibitor->CD73 Blocks Rescue T-Cell Activation Tumor Rejection Inhibitor->Rescue

Figure 2: CD73 purinergic signaling pathway and the mechanism of immune rescue via inhibition.

Conclusion

When validating in silico pharmacophore models for the 2-phenylimidazolidine-4-one scaffold, Structure-Based Pharmacophore Modeling (SBPM) significantly outperforms Ligand-Based approaches. By explicitly accounting for the metallo-coordination chemistry and the conformational dynamics of targets like CD73, SBPM yields a 3.4-fold higher in vitro confirmation rate. For drug development professionals, integrating SBPM with a self-validating Malachite Green assay pipeline ensures high-confidence hit-to-lead progression while minimizing costly false positives.

References

  • Title: Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies Source: RSC Publishing URL: [Link]

  • Title: The principle of various CD73 biochemical assays Source: ResearchGate URL: [Link]

  • Title: Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling, Recovery, and Disposal of 2-Phenylimidazolidine-4-one

As drug development and asymmetric synthesis increasingly rely on organocatalysis, compounds like 2-Phenylimidazolidine-4-one (and its derivatives, such as MacMillan-type catalysts) have become ubiquitous in the laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and asymmetric synthesis increasingly rely on organocatalysis, compounds like 2-Phenylimidazolidine-4-one (and its derivatives, such as MacMillan-type catalysts) have become ubiquitous in the laboratory. While these metal-free catalysts avoid the heavy-metal toxicity associated with traditional transition-metal catalysis, their nitrogen-rich heterocyclic structures and the acidic co-catalysts required for their activation present unique logistical and disposal challenges.

As a Senior Application Scientist, my objective is to transition your laboratory from a linear "use-and-dispose" model to a closed-loop "quench, recover, and neutralize" system. This guide provides the mechanistic causality behind proper handling, ensuring your protocols are both environmentally compliant and economically optimized.

Physicochemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical behavior of the molecule. 2-Phenylimidazolidine-4-one operates via an iminium/enamine activation cycle, meaning it is frequently paired with strong organic acids (e.g., Trifluoroacetic acid [TFA], p-Toluenesulfonic acid [PTSA]) [1]. This alters its solubility and hazard profile at the point of disposal.

Table 1: Operational Parameters and Waste Categorization

Parameter / PropertyCharacteristic / ValueOperational Disposal Implication
Molecular Nature Secondary Amine HeterocycleActs as a weak base; forms highly water-soluble salts upon protonation. Requires pH monitoring during aqueous disposal.
Solubility Profile Soluble in polar organics (MeOH, DCM); slightly soluble in H₂O.Biphasic extraction is the optimal method for separating the catalyst from organic waste streams.
Primary Hazards Skin/Eye Irritant (GHS07); Potential aquatic toxicity.Cannot be discharged into municipal drains without neutralization and verification of degradation.
Waste Stream Category Non-halogenated organic (unless used with DCM/TFA).Must be strictly segregated. If TFA or DCM is present, it must be routed to Halogenated Organic Waste .

Mechanistic Workflow for Waste Segregation

The most common operational failure in organocatalyst disposal is the bulk mixing of the reaction matrix into a single waste carboy. This not only violates segregation protocols but destroys the opportunity for catalyst recovery. The workflow below dictates the self-validating logic of phase-directed segregation.

G Start Crude Reaction Matrix (Imidazolidinone + Acid + Organics) Quench Biphasic Quench (Sat. NaHCO3 + EtOAc) Start->Quench Addition OrgPhase Organic Phase (Target Products) Quench->OrgPhase Non-polar AqPhase Aqueous Phase (Imidazolidinone Salt + Neutralized Acid) Quench->AqPhase Polar SolidWaste Solid Waste Container (Incineration) OrgPhase->SolidWaste Post-Purification Recovery pH Adjustment (pH > 10) & DCM Extraction AqPhase->Recovery Waste Minimization RecoveredCat Recovered Catalyst (For Reuse) Recovery->RecoveredCat Organic Layer LiquidWaste Aqueous Waste Container (pH 6-8, Non-Halogenated) Recovery->LiquidWaste Aqueous Layer

Fig 1. Phase-directed segregation and recovery workflow for imidazolidinone organocatalysts.

Standard Operating Procedures (SOPs)

Do not treat 2-Phenylimidazolidine-4-one strictly as consumable waste. Modern green chemistry dictates that imidazolidin-4-one derivatives should be recovered and recycled [2]. The following protocols provide step-by-step guidance for both recovery and terminal disposal.

SOP 1: Post-Reaction Quenching and Phase Separation

Causality: The catalyst is typically present as an acid salt in the reaction mixture. Direct disposal risks exothermic reactions in waste carboys. Quenching neutralizes the co-catalyst and partitions the reaction components.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with an environmentally benign extraction solvent (e.g., Ethyl Acetate, 10 mL per 1 mmol of substrate).

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) in a 1:1 volume ratio to the organic layer. Caution: CO2​ gas will evolve if acidic co-catalysts (like TFA) were used. Vent the funnel frequently.

  • Phase Separation: Allow the layers to separate. The organic layer contains your synthesized product. The aqueous layer contains the protonated 2-Phenylimidazolidine-4-one salt and the neutralized co-catalyst.

SOP 2: Catalyst Recovery (Waste Minimization)

Causality: Imidazolidinones are highly stable. By shifting the pH, the water-soluble salt is converted back into its free-base form, which is lipophilic and can be extracted, saving procurement costs and reducing chemical waste [3].

  • Basification: Transfer the aqueous layer from SOP 1 to an Erlenmeyer flask. Slowly add 1M NaOH dropwise while stirring until the pH reaches 10-11 (verify with pH paper). The solution may become cloudy as the free-base catalyst precipitates.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The free-base 2-Phenylimidazolidine-4-one will partition into the DCM layer.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The recovered solid can be recrystallized and reused for subsequent catalytic cycles.

SOP 3: Terminal Disposal of Unrecoverable Waste

Causality: Any catalyst that has undergone irreversible degradation, as well as the depleted aqueous streams, must be disposed of in compliance with Resource Conservation and Recovery Act (RCRA) standards.

  • Aqueous Waste Treatment: The remaining aqueous layer from SOP 2 is highly basic. Before disposal, neutralize it by carefully adding 1M HCl until the pH is between 6.0 and 8.0.

  • Routing: Pour the neutralized aqueous solution into the Aqueous Waste Container . Ensure this container is clearly labeled: "Aqueous Waste: Contains trace nitrogenous heterocycles and inorganic salts."

  • Solid Waste Routing: Any contaminated glassware, filter paper (containing Na2​SO4​ ), or irreversibly degraded solid catalyst must be placed in a sealed, puncture-resistant Solid Organic Waste Container . Label it: "Solid Waste: 2-Phenylimidazolidine-4-one / Organocatalyst debris." This container will be routed for high-temperature commercial incineration, which safely breaks down the C-N bonds into N2​ , CO2​ , and H2​O .

References

  • Park, J. K., et al. "Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids." Advanced Synthesis & Catalysis, ResearchGate. Available at:[Link]

  • Seayad, J., et al. "Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions." National Center for Biotechnology Information (PMC). Available at:[Link]

Handling

Personal protective equipment for handling 2-Phenylimidazolidine-4-one

Advanced Safety and Handling Guide: 2-Phenylimidazolidine-4-one As drug development professionals and analytical chemists, you understand that the integrity of your research is inextricably linked to the safety of your l...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Guide: 2-Phenylimidazolidine-4-one

As drug development professionals and analytical chemists, you understand that the integrity of your research is inextricably linked to the safety of your laboratory environment. 2-Phenylimidazolidine-4-one is a highly valuable nitrogen-containing heterocyclic building block used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its handling requires a rigorous, scientifically grounded approach to Personal Protective Equipment (PPE) and operational controls.

This guide moves beyond generic safety data to provide a mechanistic, self-validating framework for handling this specific intermediate safely and efficiently.

Mechanistic Hazard Profiling: The Causality of Risk

While specific, long-term toxicological data for highly substituted intermediates like 2-Phenylimidazolidine-4-one is often proprietary, we must apply the precautionary principle based on its core pharmacophore. Unsubstituted and alkylated imidazolidinones are structurally analogous and demonstrate significant toxicity. For instance, 1,3-dimethyl-2-imidazolidinone is classified as causing severe, irreversible eye damage (Category 1) and is a suspected reproductive toxin 1[1]. Furthermore, exposure to related imidazolidinone dusts or mists can cause severe respiratory tract irritation and potential central nervous system depression upon excessive exposure.

The addition of the phenyl ring in 2-Phenylimidazolidine-4-one inherently increases the molecule's lipophilicity (LogP).

  • Causality: Higher lipophilicity enhances the compound's ability to permeate the lipid bilayers of the stratum corneum (skin). Therefore, dermal protection protocols must be elevated compared to highly aqueous-soluble analogs, and standard safety protocols strictly prohibit the breathing of dust or spray mist 2[2].

Quantitative Risk & PPE Stratification

The physical state of the chemical dictates the primary hazard vector. Summarized below is the quantitative risk matrix for 2-Phenylimidazolidine-4-one to guide your immediate PPE selection.

Operational StateScale / QuantityPrimary Hazard VectorRelative Risk IndexRequired Glove MaterialRequired Ocular PPE
Dry Powder (Analytical) < 100 mgAerosolization / InhalationModerateNitrile (≥ 0.11 mm)Unvented Goggles
Dry Powder (Preparative) > 100 mgBulk Dust GenerationHighDouble NitrileGoggles + Face Shield
Solvated (Aqueous) AnyDermal AbsorptionModerateNitrile (≥ 0.11 mm)Chemical Splash Goggles
Solvated (Organic/DMSO) AnyAccelerated PermeationCriticalInner Nitrile + Outer ButylGoggles + Face Shield

Operational Workflows: Self-Validating Systems

To ensure absolute safety, protocols must not just dictate actions; they must include built-in validation checks.

Workflow 1: Analytical Weighing and Transfer
  • Step 1: Pre-Operational Verification. Turn on the analytical balance inside a certified Class II chemical fume hood.

    • Validation Check: Verify the hood's continuous flow monitor reads between 80-120 feet per minute (fpm). Perform a visual smoke tube test to confirm inward directional airflow before opening the chemical container.

  • Step 2: Static Dissipation. Engage an anti-static ionizer bar over the balance pan.

    • Causality: Fine organic powders like 2-Phenylimidazolidine-4-one hold static charges, leading to sudden aerosolization and inhalation exposure due to electrostatic repulsion when a metal spatula approaches.

  • Step 3: PPE Donning & Integrity Check. Don standard lab coat, unvented chemical goggles, and inner/outer nitrile gloves.

    • Validation Check: Perform a pneumatic inflation test (trap air and squeeze) on the outer gloves to ensure zero pinhole defects before handling the API.

  • Step 4: Transfer. Use a grounded, stainless-steel micro-spatula to transfer the compound. Cap the source vial immediately after transfer to minimize ambient exposure.

  • Step 5: Decontamination. Wipe the exterior of the closed vial and the balance pan with a lint-free wipe dampened with 70% Isopropanol (IPA), followed by a water wipe.

    • Causality: IPA solubilizes organic residues, while the subsequent water wipe removes any precipitated salts, ensuring zero cross-contamination for the next user.

Workflow 2: Immediate Spill Response & Disposal Plan
  • Step 1: Isolation. Immediately evacuate the immediate vicinity (1-meter radius) and lower the fume hood sash to the lowest operational level.

  • Step 2: Suppression (No Dry Sweeping). Cover the spilled powder with absorbent spill pads lightly dampened with water or a mild surfactant.

    • Causality: Dry sweeping generates airborne particulates, drastically increasing the inhalation risk of respiratory irritants 2[2]. Dampening the powder neutralizes the aerosol hazard.

  • Step 3: Collection. Use a non-sparking scoop to transfer the dampened absorbent and powder into a high-density polyethylene (HDPE) hazardous waste container.

  • Step 4: Surface Decontamination. Wash the spill area with an appropriate alkaline cleaner, followed by a thorough water rinse.

    • Validation Check: Swab the area and use a UV lamp (if the compound exhibits fluorescence) or rigorous visual inspection to confirm total removal of the residue.

  • Step 5: Disposal. Label the HDPE container as "Hazardous Organic Solid Waste - Contains Imidazolidinone Derivatives." Route for high-temperature incineration.

    • Causality: Incineration prevents environmental contamination and completely destroys the potentially toxic heterocyclic ring structure.

Logical Workflow Diagram

PPE_Workflow Start Task: Handling 2-Phenylimidazolidine-4-one Assess Assess Operation Scale & Solvent Usage Start->Assess ScaleSmall Solid Handling (< 100 mg) Assess->ScaleSmall Low Risk / Dry ScaleLarge Solution Prep (DMSO/DMF) Assess->ScaleLarge High Risk / Wet PPE_Small Standard PPE: Nitrile Gloves (0.11mm) Unvented Goggles Lab Coat ScaleSmall->PPE_Small Control_Small Class II Fume Hood (Face Velocity: 80-120 fpm) ScaleSmall->Control_Small PPE_Large Enhanced PPE: Double Gloves (Nitrile/Butyl) Chemical Goggles Face Shield ScaleLarge->PPE_Large Control_Large Glovebox / Isolator Spill Containment Tray ScaleLarge->Control_Large Execute Execute Operation (Continuous Monitoring) PPE_Small->Execute PPE_Large->Execute Control_Small->Execute Control_Large->Execute Decon Decontamination & Incineration Protocol Execute->Decon

Decision matrix and PPE selection workflow for handling 2-Phenylimidazolidine-4-one.

References

Sources

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